molecular formula C11H12BrNO2 B1290534 3-Bromo-4-morpholinobenzaldehyde CAS No. 263349-24-2

3-Bromo-4-morpholinobenzaldehyde

Cat. No.: B1290534
CAS No.: 263349-24-2
M. Wt: 270.12 g/mol
InChI Key: ARPSCKOKVZPRIN-UHFFFAOYSA-N
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Description

3-Bromo-4-morpholinobenzaldehyde is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPSCKOKVZPRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634592
Record name 3-Bromo-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263349-24-2
Record name 3-Bromo-4-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 3-Bromo-4-morpholinobenzaldehyde (CAS 263349-24-2) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Bromo-4-morpholinobenzaldehyde is a solid organic compound with the chemical formula C₁₁H₁₂BrNO₂ and a molecular weight of approximately 270.12 g/mol .[1][2][3][4] The structure features a benzaldehyde core substituted with a bromine atom at the 3-position and a morpholine ring at the 4-position.

PropertyValueSource
CAS Number 263349-24-2[1][2][3][4]
Molecular Formula C₁₁H₁₂BrNO₂[1][2][3][4]
Molecular Weight 270.12 g/mol [2]
Appearance Solid[3][4]
Boiling Point 406.8 °C (Predicted)[1]

Note: Some physical properties, such as the boiling point, are predicted values and have not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not present in the public domain. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely involve a nucleophilic aromatic substitution reaction.

A potential starting material would be 3-bromo-4-fluorobenzaldehyde, which could be reacted with morpholine in the presence of a base. This type of reaction is a common method for the formation of N-aryl morpholine derivatives.

Below is a generalized, hypothetical experimental workflow for the synthesis of this compound. It is crucial to note that this is a theoretical protocol and requires optimization and validation in a laboratory setting.

Hypothetical Synthesis Workflow

G start Start reagents Combine 3-bromo-4-fluorobenzaldehyde, morpholine, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF or DMSO). start->reagents reaction Heat the reaction mixture under inert atmosphere (e.g., N₂ or Ar) for a specified time and temperature. reagents->reaction Reaction Setup workup Cool the reaction mixture and perform an aqueous workup to remove inorganic salts and excess reagents. reaction->workup Reaction Completion extraction Extract the product into an organic solvent (e.g., ethyl acetate). workup->extraction purification Purify the crude product using column chromatography or recrystallization. extraction->purification characterization Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. purification->characterization end End characterization->end

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Applications and Biological Activity

The structure of this compound, containing a reactive aldehyde group and a bromine atom, suggests its potential as a versatile intermediate in organic synthesis. The aldehyde can undergo various transformations such as reductive amination, Wittig reactions, and condensations to build more complex molecular architectures. The bromine atom makes the compound amenable to cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

While no specific biological activity has been reported for this compound, the morpholine moiety is a common feature in many biologically active compounds, including approved drugs. Therefore, derivatives of this compound could be of interest in drug discovery programs.

Due to the complete absence of published biological data, no signaling pathways or mechanisms of action can be described or visualized.

Conclusion and Future Directions

This compound is a chemical compound with a well-defined structure but a notable lack of characterization and application data in the public scientific domain. The information available is primarily from chemical suppliers. The core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and biological activity profiles, cannot be fulfilled based on the current body of knowledge.

Future research efforts could focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound.

  • Thoroughly characterizing its physical and chemical properties.

  • Exploring its reactivity in various chemical transformations to demonstrate its utility as a synthetic building block.

  • Screening the compound and its derivatives for biological activity across various assays to uncover potential therapeutic applications.

Until such research is conducted and published, the full potential of this compound will remain largely unexplored. Researchers in the fields of synthetic chemistry and drug discovery may find this compound to be a novel starting point for their investigations.

References

physical and chemical properties of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a nucleophilic morpholine moiety, and a bromine atom on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its core physical and chemical properties, a plausible synthetic protocol, and a summary of its safety and handling guidelines.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 263349-24-2[1][2][3]
Molecular Formula C₁₁H₁₂BrNO₂[1][2][3]
MDL Number MFCD06656549[1][3]
InChI InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2[2]
InChI Key ARPSCKOKVZPRIN-UHFFFAOYSA-N[2]
SMILES C1COCCN1C2=C(C=C(C=C2)C=O)Br[3]
Table 2: Physical and Chemical Properties
PropertyValue
Molecular Weight 270.12 g/mol [1]
Appearance Off-white to white solid[1]
Purity ≥98%[2]
Melting Point Not available[1]
Boiling Point 406.8 ± 45.0 °C (Predicted at 760 Torr)[1][3]
Density 1.495 ± 0.06 g/cm³ (Predicted at 20°C)[1]
Refractive Index 1.609 (Predicted)[1]
Solubility Not available[1]

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 3-bromo-4-fluorobenzaldehyde with morpholine, a common method for synthesizing N-arylmorpholines.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Morpholine (≥1.5 equivalents)

  • Potassium Carbonate (K₂CO₃, ≥2.0 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add morpholine (1.5 eq) to the mixture dropwise via syringe.

  • Heat the reaction mixture to 80-100°C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification R1 3-Bromo-4-fluorobenzaldehyde P1 Combine Reactants in Flask R1->P1 R2 Morpholine R2->P1 R3 K₂CO₃ in DMF R3->P1 P2 Heat and Stir (80-100°C) P1->P2 P3 Reaction Monitoring (TLC) P2->P3 P4 Aqueous Workup (Quench & Extract) P3->P4 P5 Dry and Concentrate P4->P5 U1 Crude Product P5->U1 U2 Recrystallization or Chromatography U1->U2 U3 Pure this compound U2->U3

Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups, making it a versatile scaffold.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.

  • Bromo-Aryl Group: The bromine atom can be substituted via various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Morpholine Group: The tertiary amine of the morpholine ring can act as a base or ligand. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although the steric hindrance and the presence of the bromine atom influence the regioselectivity.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo-Aryl Reactions center_node This compound reductive_amination Reductive Amination center_node->reductive_amination C=O wittig Wittig Reaction center_node->wittig C=O imine_formation Imine/Oxime Formation center_node->imine_formation C=O suzuki Suzuki Coupling center_node->suzuki -Br heck Heck Coupling center_node->heck -Br sonogashira Sonogashira Coupling center_node->sonogashira -Br

Caption: Potential reaction pathways for this compound.

Biological Context and Applications

Currently, there is no specific information in the public domain detailing the involvement of this compound in defined signaling pathways or its use as a drug. Its primary role is that of a chemical intermediate. The morpholine substructure is a common feature in many approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. Therefore, this compound is a valuable starting material for generating libraries of novel compounds for drug discovery screening.

Safety and Handling

This compound should be handled with care in a laboratory setting by trained personnel.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302).[1] Similar structures are known to cause skin and eye irritation and may cause respiratory irritation.[4][5]

  • Signal Word: Warning[1][4]

  • Precautionary Measures:

    • Use only in a well-ventilated area and avoid breathing dust.[4][5]

    • Wear protective gloves, eye protection, and face protection.[1][4]

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Do not eat, drink, or smoke when using this product.[4][5]

  • Storage: Store in a tightly closed container in a refrigerator (2 to 8 °C) under an inert atmosphere.[1]

This technical guide is intended for research purposes only and should not be considered a guarantee of the product's properties or safety. Users should consult the relevant Safety Data Sheet (SDS) before use and conduct their own risk assessment.

References

An In-depth Technical Guide to 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 3-Bromo-4-morpholinobenzaldehyde. The information is tailored for researchers and professionals in drug development, offering foundational data and insights into its synthesis and potential signaling pathway interactions based on closely related analogs.

Molecular Structure and Properties

This compound is a substituted aromatic aldehyde. The presence of a bromine atom and a morpholine group on the benzaldehyde core suggests potential for diverse chemical reactions and biological activities. The morpholine moiety can influence solubility and receptor binding, while the bromo-benzaldehyde structure is a common scaffold in medicinal chemistry.

Molecular Data Summary

PropertyValueCitations
Molecular Formula C₁₁H₁₂BrNO₂[1][2][3]
Molecular Weight 270.12 g/mol [2]
CAS Number 263349-24-2[1][2][3]
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C=O)Br[1]
InChI Key ARPSCKOKVZPRIN-UHFFFAOYSA-N[3]
Physical State Solid[3]
Boiling Point 406.8 °C[1]

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Pathway

Proposed Synthesis Workflow

G A 3-Bromo-4-fluorobenzaldehyde C Reaction Vessel (Solvent, Base) A->C B Morpholine B->C D Nucleophilic Aromatic Substitution C->D E Work-up and Purification D->E F This compound E->F

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 3-bromo-4-fluorobenzaldehyde in a suitable aprotic polar solvent (e.g., DMSO, DMF), add morpholine and a base (e.g., K₂CO₃, Et₃N).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, significant insights can be drawn from the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) . BDB is a natural bromophenol found in red algae and has been studied for its antioxidant, anti-inflammatory, and cytoprotective effects.[4][5] The structural similarity suggests that this compound could be a valuable scaffold for developing agents with similar biological activities.

1. Akt-PGC1α-Sirt3 Pathway in Cardioprotection

Studies on BDB have shown its protective effects against myocardial ischemia and reperfusion injury through the activation of the Akt-PGC1α-Sirt3 signaling pathway.[4]

Signaling Pathway of BDB in Cardiomyocytes

G BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Akt Akt Phosphorylation BDB->Akt stimulates PGC1a PGC1α Expression Akt->PGC1a activates Sirt3 Sirt3 Signaling PGC1a->Sirt3 upregulates Protection Cardioprotection Sirt3->Protection

Caption: BDB-mediated cardioprotection via the Akt-PGC1α-Sirt3 pathway.

Experimental Protocol: Western Blot for Protein Expression

  • Cell Culture and Treatment: Cardiomyocytes are subjected to oxygen-glucose deprivation (OGD) to mimic ischemia, followed by treatment with BDB.[4]

  • Protein Extraction: Cells are lysed, and protein concentrations are determined.

  • SDS-PAGE and Transfer: Proteins are separated by gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated Akt, PGC1α, and Sirt3, followed by incubation with secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.[4]

2. Nrf2-Mediated Antioxidant Response

BDB has also been shown to enhance the levels of reduced glutathione, a key cellular antioxidant, through the Nrf2-mediated pathway in human keratinocytes.[5] This suggests a potential role in protecting skin cells from oxidative stress.

Nrf2-Mediated Pathway by BDB

G BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) ERK_Akt ERK/Akt Phosphorylation BDB->ERK_Akt activates Nrf2 Nrf2 Nuclear Translocation ERK_Akt->Nrf2 promotes GSH_Enzymes Glutathione Synthesizing Enzymes Nrf2->GSH_Enzymes upregulates expression of GSH Increased Reduced Glutathione (GSH) GSH_Enzymes->GSH Protection Cellular Protection from Oxidative Stress GSH->Protection

Caption: BDB enhances antioxidant defense via the Nrf2 pathway.

Experimental Protocol: Analysis of Nrf2 Activation

  • Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are treated with BDB.[5]

  • Nuclear and Cytoplasmic Fractionation: Proteins from the nucleus and cytoplasm are separated.

  • Western Blot: The levels of Nrf2 in both fractions are determined by Western blotting to assess its translocation to the nucleus.[5]

  • RT-PCR: mRNA levels of glutathione-related enzymes are quantified to confirm the transcriptional activation by Nrf2.[5]

3. Immunomodulatory Effects

Recent studies have indicated that BDB can attenuate allergic contact dermatitis by promoting the generation of regulatory T cells (Tregs), suggesting its potential as a therapeutic agent for inflammatory skin diseases.[6] This immunomodulatory effect is mediated through the induction of M2 macrophages.

Logical Relationship in Immunomodulation by BDB

G BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) M2 M2 Macrophage Function BDB->M2 augments Tregs Induction of CD4+Foxp3+ T cells (Tregs) M2->Tregs induces ACD Attenuation of Allergic Contact Dermatitis Tregs->ACD

Caption: BDB's role in attenuating allergic contact dermatitis.

Experimental Protocol: Flow Cytometry for T cell Analysis

  • Animal Model: Allergic contact dermatitis is induced in mice using a sensitizing agent like dinitrochlorobenzene (DNCB).[6]

  • Treatment: Mice are orally administered with BDB.[6]

  • Cell Isolation: Lymph node cells or splenocytes are isolated from the mice.

  • Staining: Cells are stained with fluorescently labeled antibodies against CD4 and Foxp3.

  • Flow Cytometry: The percentage of CD4+Foxp3+ T cells is quantified using a flow cytometer to assess the induction of Tregs.[6]

Conclusion and Future Directions

This compound presents an interesting molecular scaffold for further investigation in drug discovery and development. Based on the significant biological activities of its close analog, 3-bromo-4,5-dihydroxybenzaldehyde, future research on this compound could focus on its potential antioxidant, anti-inflammatory, cardioprotective, and immunomodulatory properties. The synthesis and subsequent biological screening of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

Determining the Solubility of 3-Bromo-4-morpholinobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-morpholinobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and chemical entities. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility. The methodologies outlined herein are designed to yield accurate and reproducible solubility data, empowering researchers to make informed decisions in their synthetic and developmental workflows.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. While specific solubility data is not widely published, the properties listed below can provide initial guidance for solvent selection.

PropertyValueReference
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol [1][2][3]
CAS Number 263349-24-2[1][3][4]
Appearance Off-white to white solid[1]
Purity 98%[2]
Boiling Point (Predicted) 406.8 ± 45.0 °C at 760 Torr[1]
Density (Predicted) 1.495 ± 0.06 g/cm³ at 20 °C[1]
Refractive Index (Predicted) 1.609[1]
Storage Conditions Store in Refrigerator (2 to 8 °C), Inert atmosphere[1]

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a reliable technique for determining the solubility of a compound in various organic solvents. This procedure can be coupled with High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry for accurate quantification.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling and Analysis cluster_calc Calculation prep1 Add excess this compound to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 prep3 Securely cap the vial prep2->prep3 equil1 Place vials in a thermostatic shaker prep3->equil1 equil2 Agitate for 24-72 hours at a constant temperature equil1->equil2 equil3 Allow excess solid to settle post-agitation equil2->equil3 sample1 Withdraw supernatant using a syringe equil3->sample1 sample2 Filter the sample into a clean vial sample1->sample2 sample3 Prepare necessary dilutions sample2->sample3 sample4 Analyze by HPLC or UV-Vis sample3->sample4 calc1 Determine concentration from the calibration curve sample4->calc1 calc2 Calculate solubility (e.g., in mg/mL or g/100mL) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

    • Dispense a precise volume of the chosen organic solvent into each vial.

    • Tightly seal the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should be constant.[5]

    • Once agitation is complete, let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.[5]

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[5]

    • Perform accurate dilutions of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

Analysis

2.4.1. HPLC Method

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the chromatographic peak area against the corresponding concentrations.[5]

  • Sample Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted sample using the calibration curve.

2.4.2. UV-Vis Spectrophotometry Method

  • This method is applicable if this compound exhibits a distinct absorbance maximum at a wavelength where the solvent is transparent.

  • Calibration Curve: Prepare standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorbance (λmax) versus concentration.[5]

  • Sample Analysis: Measure the absorbance of the diluted sample.

  • Quantification: Calculate the concentration from the calibration curve using the Beer-Lambert law.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility = Concentration from analysis × Dilution factor

The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Logical Pathway for Method Selection

The choice between HPLC and UV-Vis spectrophotometry for concentration determination depends on several factors, including the properties of the analyte and the solvent, as well as the available instrumentation.

G Method Selection Logic start Start: Determine Concentration of Saturated Solution check_uv Does the compound have a unique UV absorbance peak away from the solvent's cutoff? start->check_uv use_uv Use UV-Vis Spectrophotometry check_uv->use_uv Yes check_hplc Is an HPLC system available? check_uv->check_hplc No use_hplc Use HPLC with a suitable detector (e.g., UV) check_hplc->use_hplc Yes other_method Consider alternative analytical techniques (e.g., gravimetric analysis) check_hplc->other_method No

Caption: Decision tree for selecting an analytical method for solubility determination.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary tools for researchers to determine this crucial parameter in-house. By following the detailed experimental protocol and leveraging the appropriate analytical techniques, scientists and drug development professionals can generate the high-quality data needed to advance their research and development activities.

References

synthesis pathways for 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinobenzaldehyde

This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis involves a two-step process commencing with the bromination of 4-fluorobenzaldehyde, followed by a nucleophilic aromatic substitution with morpholine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in two sequential steps:

  • Bromination of 4-Fluorobenzaldehyde: The initial step involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde to introduce a bromine atom at the 3-position, yielding 3-bromo-4-fluorobenzaldehyde.

  • Nucleophilic Aromatic Substitution with Morpholine: The resulting 3-bromo-4-fluorobenzaldehyde undergoes a nucleophilic aromatic substitution reaction where morpholine displaces the fluorine atom to form the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This procedure details the bromination of 4-fluorobenzaldehyde using a zinc bromide catalyst.

Experimental Protocol:

  • To a mixture of predetermined quantities of oleum, iodine, and zinc bromide, add 4-fluorobenzaldehyde dropwise under continuous stirring at a temperature between 5°C and 35°C over a period of 2 hours.

  • To the resulting mass, add bromine dropwise at a temperature between 25°C and 45°C over 3 hours to form the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from 25°C to 65°C for 2 hours.

  • Quench the reaction by pouring the mixture into water at a temperature below 25°C to separate the organic and aqueous layers.

  • Wash the organic layer iteratively with water to obtain crude 3-bromo-4-fluorobenzaldehyde.

  • Distill the crude product to obtain pure 3-bromo-4-fluorobenzaldehyde.[1]

Quantitative Data for Step 1:

ParameterValueReference
Purity of Product> 95%[1]
Yield> 90%[1]
Step 2: Synthesis of this compound

This procedure outlines the nucleophilic aromatic substitution of 3-bromo-4-fluorobenzaldehyde with morpholine. While a direct protocol for this specific reaction was not found, a general and adaptable method for the reaction of a halo-benzaldehyde with morpholine is provided below.

Experimental Protocol (Adapted):

  • In a dry reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Add morpholine (1.2-1.5 eq) and a base such as anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to a temperature between 100°C and 150°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford pure this compound.

Visual Representation of the Synthesis Pathway

The following diagrams illustrate the chemical structures and the overall synthesis workflow.

G Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Aromatic Substitution 4-Fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->3-Bromo-4-fluorobenzaldehyde Br2, ZnBr2, Oleum, I2 3-Bromo-4-fluorobenzaldehyde_2 Morpholine This compound Morpholine->this compound K2CO3, DMF 3-Bromo-4-fluorobenzaldehyde_2->this compound K2CO3, DMF

Caption: Overall synthesis pathway for this compound.

G Experimental Workflow A Step 1: Bromination Mix 4-fluorobenzaldehyde with Br2, ZnBr2, Oleum, I2 B Reaction Stir at 25-65°C for 2 hours A->B C Work-up Quench with water, separate layers, and wash B->C D Purification Distill crude product C->D E Intermediate 3-Bromo-4-fluorobenzaldehyde D->E F Step 2: Nucleophilic Substitution React intermediate with Morpholine, K2CO3 in DMF E->F G Reaction Heat at 100-150°C for 12-24 hours F->G H Work-up Precipitate in ice water and filter G->H I Purification Recrystallize from ethanol/methanol H->I J Final Product This compound I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-morpholinobenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. This document details the primary starting materials, outlines key synthetic strategies, and provides in-depth experimental protocols for the synthesis of its precursors.

Core Synthetic Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways:

  • Pathway A: Late-Stage Bromination. This strategy involves the initial synthesis of 4-morpholinobenzaldehyde followed by a regioselective bromination at the 3-position. This approach benefits from the early introduction of the morpholine moiety.

  • Pathway B: Nucleophilic Aromatic Substitution. This pathway commences with a pre-brominated precursor, 3-bromo-4-fluorobenzaldehyde. The fluorine atom is subsequently displaced by morpholine via a nucleophilic aromatic substitution reaction to yield the final product.

Below, we detail the experimental procedures for the synthesis of these key starting materials.

Experimental Protocols

Synthesis of Starting Material: 4-Morpholinobenzaldehyde (for Pathway A)

This protocol outlines the synthesis of 4-morpholinobenzaldehyde from 4-fluorobenzaldehyde and morpholine.

Reaction:

4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Morpholinobenzaldehyde 4-Morpholinobenzaldehyde 4-Fluorobenzaldehyde->4-Morpholinobenzaldehyde Morpholine Morpholine K2CO3_Aliquat336 K2CO3, Aliquat 336 DMF, 100°C, 24h K2CO3_Aliquat336->4-Morpholinobenzaldehyde

Synthesis of 4-Morpholinobenzaldehyde.

Methodology:

In a dry reaction flask, 25.0 g (0.200 mol) of p-fluorobenzaldehyde, 0.300 mol of morpholine, and 40.0 g of anhydrous potassium carbonate are dissolved in 300 mL of N,N-dimethylformamide (DMF). A catalytic amount of Aliquat 336 is added to the mixture. The reaction mixture is then stirred at reflux for 24 hours at a temperature of 100°C. Upon completion, the mixture is concentrated to dryness under reduced pressure and subsequently cooled to room temperature. The resulting concentrate is slowly poured into ice water and allowed to stand overnight. The precipitated solid is collected by filtration, washed with water, and recrystallized from methanol to yield 4-morpholinobenzaldehyde as yellow crystals.

ParameterValueReference
Yield89%[1]
Melting Point69 °C[1]
Synthesis of Starting Material: 3-Bromo-4-fluorobenzaldehyde (for Pathway B)

This section details two common methods for the synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde.

Reaction:

4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->3-Bromo-4-fluorobenzaldehyde Reagents1 Br2, AlCl3 Dichloromethane, Reflux, 16h Reagents1->3-Bromo-4-fluorobenzaldehyde

Bromination using Bromine and a Lewis Acid.

Methodology:

A solution of 49.6 g of 4-fluorobenzaldehyde in 20 cm³ of dry dichloromethane is added to a cooled (0°C) suspension of 90.4 g of powdered aluminum trichloride in 100 cm³ of dry dichloromethane.[2] Bromine (70.4 g) is then added, and the mixture is heated at reflux temperature for 16 hours.[2] After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane. The combined organic layers are washed with a saturated sodium metabisulphite solution, water, and brine, and then dried over anhydrous magnesium sulphate.[2] Evaporation of the solvent under reduced pressure yields a dark red oil, which is purified by distillation under reduced pressure to give 3-bromo-4-fluorobenzaldehyde.[2]

ParameterValueReference
Yield45.7 g[2]
Boiling Point85°-108° C. at 8 mmHg[2]

An alternative procedure using zinc bromide as a catalyst in the presence of oleum and iodine has also been reported to produce 3-bromo-4-fluorobenzaldehyde with a yield of 97% and a purity of 96%.[3][4]

Reaction:

4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->3-Bromo-4-fluorobenzaldehyde Reagents2 NaBr, HCl, NaOCl Dichloromethane, 20-25°C Reagents2->3-Bromo-4-fluorobenzaldehyde

Bromination using Sodium Bromide and Sodium Hypochlorite.

Methodology:

In this method, 1 mole of 4-fluorobenzaldehyde is dissolved in 140-180 mL of dichloromethane to form solution A.[5] A solution B is prepared by dissolving 1.01-1.03 moles of sodium bromide in pure water and adding 35% hydrochloric acid while stirring.[6] Solutions A and B are mixed at 20-25°C, and under ultrasonic waves and stirring, an 8% sodium hypochlorite aqueous solution (1.02-1.04 moles) is added dropwise over 1 hour.[6] After the addition, the mixture undergoes further ultrasonic treatment while maintaining the temperature. The layers are then separated, and the dichloromethane phase is washed to neutrality, dried, and the solvent is removed. The crude product is purified by bulk melting crystallization at 31°C to obtain the pure product.[6]

ParameterValueReference
Yield90.4 - 91.9%[6]
Purity99.2 - 99.4%[6]

Final Synthesis of this compound

From 4-Morpholinobenzaldehyde (Pathway A)

The synthesis would involve the electrophilic aromatic substitution (bromination) of 4-morpholinobenzaldehyde. The morpholino group is an activating group and ortho, para-directing. Since the para position is blocked, the bromine is expected to add to the ortho position (position 3).

Proposed Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification Start Dissolve 4-morpholinobenzaldehyde in a suitable solvent (e.g., DCM, CHCl3, or Acetic Acid) Reagent Add brominating agent (e.g., Br2, NBS) with or without a catalyst (e.g., FeBr3) Start->Reagent Stir Stir at controlled temperature (e.g., 0°C to room temperature) Reagent->Stir Quench Quench the reaction (e.g., with Na2S2O3 solution) Stir->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End This compound Purify->End cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification Start Dissolve 3-bromo-4-fluorobenzaldehyde in a polar aprotic solvent (e.g., DMF, DMSO) Reagents Add morpholine and a base (e.g., K2CO3, Et3N) Start->Reagents Heat Heat the reaction mixture (e.g., 80-120°C) Reagents->Heat Cool Cool to room temperature Heat->Cool Precipitate Pour into water to precipitate the product Cool->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize from a suitable solvent (e.g., ethanol) Dry->Recrystallize End This compound Recrystallize->End

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 4-morpholinobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Understanding its reactivity towards electrophiles is crucial for the design of novel molecules with desired properties.

Core Concepts: Reactivity and Regioselectivity

The electrophilic aromatic substitution of 4-morpholinobenzaldehyde is governed by the interplay of the electronic effects of its two substituents: the morpholino group and the aldehyde group.

  • Morpholino Group: The nitrogen atom of the morpholine ring possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This makes the morpholino group a strong activating group and an ortho, para-director. It increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to the morpholino group.

  • Aldehyde Group: The formyl group (-CHO) is an electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to withdraw electron density from the ring via resonance. Consequently, the aldehyde group is a deactivating group and a meta-director.

In 4-morpholinobenzaldehyde, the powerful activating and ortho, para-directing effect of the morpholino group dominates the deactivating and meta-directing effect of the aldehyde group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the morpholino group (and meta to the aldehyde group).

G cluster_0 Substituent Effects on 4-Morpholinobenzaldehyde cluster_1 Predicted Regioselectivity Molecule 4-Morpholinobenzaldehyde |  CHO (meta-director, deactivating) |  Morpholino (ortho, para-director, activating) Positions Ortho to Morpholino (Activated) |  Meta to Morpholino (Deactivated) |  Para to Morpholino (Blocked) Molecule:f2->Positions:f0 Directs substitution to C3 and C5 positions Molecule:f1->Positions:f1 Directs substitution to C3 and C5 positions

Key Electrophilic Aromatic Substitution Reactions

This section details the primary EAS reactions applicable to 4-morpholinobenzaldehyde, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Given the directing effects of the substituents, the primary product expected is 4-(morpholin-4-yl)-3-nitrobenzaldehyde .

Experimental Protocol (Representative):

  • To a stirred solution of 4-morpholinobenzaldehyde (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water until neutral and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 4-(morpholin-4-yl)-3-nitrobenzaldehyde.

ReactionProductReagentsTypical YieldMelting Point
Nitration4-(morpholin-4-yl)-3-nitrobenzaldehydeHNO3, H2SO4Moderate to High53-55 °C[1]

Spectroscopic Data for 4-(morpholin-4-yl)-3-nitrobenzaldehyde:

SpectroscopyData
¹H NMR (CDCl₃)δ 9.81 (s, 1H, -CHO), 7.75 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.87 (t, 4H, -CH₂-O-), 3.32 (t, 4H, -CH₂-N-)
¹³C NMR (CDCl₃)δ 190.5, 155.0, 132.2, 126.8, 113.8, 66.8, 47.5
IR (KBr, cm⁻¹)~1680 (C=O), ~1520 & ~1340 (NO₂)
MS (m/z)[M]+ calculated for C₁₁H₁₂N₂O₄: 236.08

Note: The provided spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. Due to the activating nature of the morpholino group, this reaction can often proceed under milder conditions than for deactivated rings. The expected major product of bromination would be 2-bromo-4-morpholinobenzaldehyde .

Experimental Protocol (Representative for Bromination):

  • 4-Morpholinobenzaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • A solution of bromine (1.1 equivalents) in the same solvent is added dropwise at room temperature with stirring. A catalyst such as iron(III) bromide may be used but might not be necessary due to the activated ring.

  • The reaction is stirred for a period until completion (monitored by TLC).

  • The reaction mixture is then poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine.

  • The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

ReactionProductReagentsTypical Yield
Bromination2-bromo-4-morpholinobenzaldehydeBr₂, Acetic AcidData not readily available
Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring.[2][3][4][5] In the case of 4-morpholinobenzaldehyde, this would lead to the introduction of a second aldehyde group, likely at the 3-position, to yield 4-morpholino-1,3-dicarbaldehyde . The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4][5]

Experimental Protocol (Representative):

  • To a cooled (0 °C) solution of N,N-dimethylformamide (excess), phosphorus oxychloride (1.2 equivalents) is added dropwise with stirring under an inert atmosphere.

  • The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.

  • A solution of 4-morpholinobenzaldehyde (1 equivalent) in DMF is then added dropwise, maintaining the low temperature.

  • After the addition, the reaction is allowed to warm to room temperature or heated, and stirring is continued for several hours.

  • The reaction is quenched by pouring it into a mixture of ice and aqueous sodium acetate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved through column chromatography or recrystallization.

G

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[6][7][8][9][10] For 4-morpholinobenzaldehyde, acylation is expected to occur at the 3-position.

Experimental Protocol (Representative):

  • To a suspension of anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) is added dropwise.

  • The mixture is stirred for a short period before a solution of 4-morpholinobenzaldehyde (1 equivalent) in the same solvent is added dropwise.

  • The reaction is stirred at 0 °C or allowed to warm to room temperature for a specified duration.

  • The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

ReactionProduct ExampleReagentsCatalystTypical Yield
Friedel-Crafts Acylation3-acetyl-4-morpholinobenzaldehydeAcetyl chlorideAlCl₃Data not readily available

Summary and Future Perspectives

The electrophilic aromatic substitution of 4-morpholinobenzaldehyde is a versatile pathway for the synthesis of a variety of substituted aromatic compounds. The strong activating and ortho, para-directing nature of the morpholino group dictates the regiochemical outcome of these reactions, favoring substitution at the positions ortho to it.

While the general principles are well-understood, there is a need for more detailed experimental studies to quantify yields and regioselectivities for a broader range of electrophilic substitution reactions on this specific substrate. Such data would be invaluable for medicinal chemists and materials scientists in the rational design and synthesis of novel compounds. Further exploration into less common electrophilic substitutions and the application of modern, greener catalytic systems would also be a valuable area of research.

References

An In-depth Technical Guide to the Bromination of 4-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electrophilic aromatic substitution reaction for the bromination of 4-morpholinobenzaldehyde. The document outlines the underlying reaction mechanism, taking into account the directing effects of the morpholino and aldehyde functional groups. A comprehensive, adaptable experimental protocol is presented, alongside a summary of expected quantitative data, including predicted spectroscopic characteristics of the primary product, 3-bromo-4-morpholinobenzaldehyde. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this specific halogenation reaction.

Introduction

4-Morpholinobenzaldehyde is a versatile building block in organic synthesis, featuring a strongly activated aromatic ring due to the electron-donating morpholino substituent. The bromination of this compound is a key transformation for introducing a bromine atom, which can serve as a handle for further functionalization, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. Understanding the regioselectivity and reaction mechanism of this process is crucial for achieving desired synthetic outcomes. This guide delves into the core principles governing this reaction and provides practical information for its application in a laboratory setting.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-morpholinobenzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome of this reaction is determined by the interplay of the directing effects of the two substituents on the benzene ring: the morpholino group and the aldehyde group.

  • Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom of the morpholino group possesses a lone pair of electrons that can be delocalized into the aromatic ring through the +M (mesomeric) or +R (resonance) effect. This significantly increases the electron density of the ring, making it highly activated towards electrophilic attack. The morpholino group is a strong activating group and an ortho, para-director.

  • Aldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance-withdrawing effect of the carbonyl group (-M or -R effect). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.

Controlling Influence: In a disubstituted benzene ring where a strong activating group and a deactivating group are present, the activating group's directing effect predominates. In the case of 4-morpholinobenzaldehyde, the powerful ortho, para-directing morpholino group will dictate the position of bromination. Since the para position is already occupied by the aldehyde group, the electrophilic attack will occur at the positions ortho to the morpholino group (C3 and C5). The position C3 is also meta to the deactivating aldehyde group, which makes it the most favorable site for substitution.

The reaction mechanism can be visualized in the following steps:

  • Generation of the Electrophile: A bromine molecule is polarized by a Lewis acid catalyst (e.g., FeBr₃) or is sufficiently electrophilic in a polar solvent to be attacked by the activated aromatic ring.

  • Nucleophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of 4-morpholinobenzaldehyde attacks the electrophilic bromine atom. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the arenium ion is delocalized over the ring and the nitrogen atom of the morpholino group, which provides significant stabilization.

  • Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Reaction mechanism for the electrophilic bromination of 4-morpholinobenzaldehyde.

Experimental Protocols

Materials and Reagents:

  • 4-Morpholinobenzaldehyde

  • Bromine (Br₂)

  • Potassium Bromide (KBr)

  • Ethanol

  • Water

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-morpholinobenzaldehyde (1 equivalent) in ethanol.

  • Brominating Solution Preparation: In a separate beaker, prepare a solution of bromine (1.0-1.1 equivalents) and potassium bromide in water.

  • Reaction: Cool the solution of 4-morpholinobenzaldehyde to 0-5 °C using an ice bath. Slowly add the bromine solution dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Start Dissolve 4-Morpholinobenzaldehyde in Ethanol Reaction Add Bromine Solution Dropwise at 0-5 °C Start->Reaction Preparation Prepare Bromine-KBr Solution Preparation->Reaction Monitoring Stir and Monitor Reaction (TLC/HPLC) Reaction->Monitoring Quench Quench with Sodium Thiosulfate Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Purification Purify by Recrystallization or Chromatography Dry->Purification Product Obtain Pure 3-Bromo-4- morpholinobenzaldehyde Purification->Product

Caption: General experimental workflow for the bromination of 4-morpholinobenzaldehyde.

Quantitative Data

Due to the absence of specific literature data for the bromination of 4-morpholinobenzaldehyde, the following quantitative information is based on typical results for analogous reactions and predictive models.

Table 1: Reactant and Predicted Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-MorpholinobenzaldehydeC₁₁H₁₃NO₂191.23Yellowish solid
This compoundC₁₁H₁₂BrNO₂270.12Off-white to pale yellow solid

Table 2: Predicted Reaction Parameters and Spectroscopic Data

ParameterPredicted Value/Data
Reaction Yield 70-90% (Estimated based on similar reactions)
¹H NMR (CDCl₃, 400 MHz), δ (ppm) ~9.8 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (t, 4H, -CH₂-O-), ~3.2 (t, 4H, -CH₂-N-)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) ~190 (-CHO), ~155 (C-N), ~135 (C-Br), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (C-CHO), ~115 (Ar-CH), ~66 (-CH₂-O-), ~48 (-CH₂-N-)
IR (KBr), ν (cm⁻¹) ~2900-2800 (C-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, ~1500 (C=C stretch, aromatic), ~1240 (C-N stretch), ~1115 (C-O-C stretch)

Note: The predicted spectroscopic data is for the anticipated major product, this compound. Actual experimental values may vary.

Safety Considerations

  • Bromine (Br₂): is a highly toxic, corrosive, and volatile substance. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Organic Solvents: are flammable and should be handled away from ignition sources.

  • Reaction Quenching: The quenching of excess bromine with sodium thiosulfate can be exothermic.

Conclusion

The bromination of 4-morpholinobenzaldehyde is a highly regioselective electrophilic aromatic substitution, yielding primarily this compound. The reaction is governed by the potent activating and ortho, para-directing effect of the morpholino group. The provided experimental protocol, adapted from similar transformations, offers a reliable starting point for the synthesis of this valuable intermediate. This technical guide serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, providing the necessary theoretical and practical framework for conducting this reaction.

References

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by morpholine derivatives, with a focus on their potential applications in drug discovery and development. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[5]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[1][6]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1][6]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1][6]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[1][6]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1][6]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1][6]
Compound 10e A549 (Lung Carcinoma)0.033 ± 0.003[7]
Compound 10h MCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[7]
Compound 10d A549 (Lung Carcinoma)0.062 ± 0.01[7]
MCF-7 (Breast Adenocarcinoma)0.58 ± 0.11[7]
MDA-MB-231 (Breast Adenocarcinoma)1.003 ± 0.008[7]
Compound 8b DLA (Dalton's Lymphoma Ascites)7.1 ± 0.8[8]
EAC (Ehrlich Ascites Carcinoma)7.0 ± 0.7[8]
MCF-7 (Breast Adenocarcinoma)10.1 ± 0.6[8]
A549 (Lung Carcinoma)11.2 ± 0.9[8]
Compound 8f DLA (Dalton's Lymphoma Ascites)9.1 ± 0.8[8]
EAC (Ehrlich Ascites Carcinoma)8.6 ± 1.8[8]
MCF-7 (Breast Adenocarcinoma)13.1 ± 1.1[8]
Compound 2g SW480 (Colorectal Carcinoma)5.10 ± 2.12[9]
MCF-7 (Breast Adenocarcinoma)19.60 ± 1.13[9]
Key Signaling Pathways in Cancer Targeted by Morpholine Derivatives

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[12] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[10][13][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Morpholine Morpholine Derivatives Morpholine->PI3K Inhibit Morpholine->mTORC2 Inhibit Morpholine->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.[16]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_process Cellular & Physiological Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF Activates Akt Akt PI3K->Akt Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK->EndothelialCell Akt->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Morpholine Morpholine Derivatives Morpholine->VEGFR2 Inhibit

Caption: VEGFR-2 signaling pathway and its inhibition by morpholine derivatives.

Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

    • Prepare serial dilutions of the morpholine derivatives in culture medium.

    • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h_1 Incubate 24h SeedCells->Incubate24h_1 AddCompound Add Morpholine Derivatives Incubate24h_1->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for the MTT cell viability assay.

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the morpholine derivative at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Cancer cell lines

    • Complete culture medium

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the morpholine derivative as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.[3][15][16][17]

Antimicrobial Activity

Morpholine derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[18]

Quantitative Data: Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 Mycobacterium smegmatis15.6
Ru(II)-3 Staphylococcus aureus0.78[19]
Compound 7a Gram-positive & Gram-negative bacteria2.44 - 180.14 (µM)[12]
Sila-analogue 24 Candida albicans1-2[20]
Cryptococcus neoformans0.5[20]
Aspergillus niger2[20]
Amorolfine Trichophyton mentagrophytes0.004-0.03[21]
Candida albicans4-128[21]
Compound 3 Enterococcus hirae3.125 (mg/mL)[22]
Escherichia coli12.5 (mg/mL)[22]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Standardized inoculum of the microorganism

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare serial two-fold dilutions of the morpholine derivatives in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity

Certain morpholine derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes like inducible nitric oxide synthase (iNOS).[17][23]

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayIC50Reference
Compound 5c iNOS inhibition0.12 ± 0.00 mM[23]
Compound 3k iNOS inhibition0.22 ± 0.02 mM[23]
Compound 4c BSA denaturation inhibition25.3 µM[24]
Compound 4d BSA denaturation inhibition26.3 µM[24]
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by NOS.

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • Complete culture medium

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the morpholine derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for a further 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

Antidepressant Activity

The morpholine moiety is present in several antidepressant drugs, and novel derivatives continue to be explored for their potential in treating depression.[24][25][26]

Experimental Protocol: Reserpine-Induced Hypothermia Test

This is a common in vivo model to screen for potential antidepressant activity. Reserpine depletes monoamines, leading to a drop in body temperature, which can be reversed by antidepressants.

  • Materials:

    • Mice

    • Reserpine

    • Test morpholine derivatives

    • Rectal thermometer

  • Procedure:

    • Administer the test morpholine derivative or a vehicle control to groups of mice.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer reserpine (e.g., 2 mg/kg, intraperitoneally).

    • Measure the rectal temperature of the mice at regular intervals (e.g., every 30 minutes for 2-4 hours) after reserpine administration.

    • A significant reversal of the reserpine-induced drop in body temperature by the test compound indicates potential antidepressant activity.

Synthesis of Morpholine Derivatives

A common synthetic route to access morpholine-substituted quinazolines, a class of compounds with significant anticancer activity, is outlined below.

Synthesis_Workflow Start Start Reactants Anthranilamide + Substituted Aldehyde Start->Reactants Reaction1 Iodine Catalysis Reactants->Reaction1 Intermediate1 Quinazolinone Reaction1->Intermediate1 Chlorination Chlorination (SOCl₂) Intermediate1->Chlorination Intermediate2 Chloroquinazoline Chlorination->Intermediate2 SNAr SNAr Reaction with Morpholine Intermediate2->SNAr Product Morpholine-Substituted Quinazoline SNAr->Product End End Product->End

Caption: A general synthetic workflow for morpholine-substituted quinazolines.

The morpholine scaffold continues to be a highly valuable component in the development of new therapeutic agents. The diverse biological activities of morpholine derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and antidepressant effects, underscore their vast potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to aid researchers in the exploration and development of novel morpholine-based drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic candidates.

References

Substituted Benzaldehydes: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes represent a versatile and privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The aromatic ring and the reactive aldehyde functionality allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted benzaldehydes, offering a valuable resource for researchers engaged in drug discovery and development. The inherent reactivity of the aldehyde group, coupled with the electronic effects of various substituents on the benzene ring, gives rise to a broad spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, neuroprotective, and enzyme-inhibiting agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of molecules.

Therapeutic Applications and Biological Activities

Substituted benzaldehydes exhibit a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

The anticancer potential of substituted benzaldehydes is a significant area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the disruption of key signaling pathways. A notable mechanism involves the inhibition of the interaction between the 14-3-3ζ protein and phospho-histone H3 (H3S28ph), which is crucial for cancer cell survival, treatment resistance, and metastasis.[1][2] Benzaldehyde and its derivatives have been shown to suppress epithelial-mesenchymal plasticity, a key process in cancer progression and metastasis.[1]

Quantitative Data: Anticancer Activity of Substituted Benzaldehydes

The cytotoxic effects of various substituted benzaldehydes have been evaluated against several human cancer cell lines using the MTT assay. The 50% inhibitory concentration (IC50) values are summarized below.

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)Reference
2,3-Dihydroxybenzaldehyde1.341.151.090.36[3]
2,5-Dihydroxybenzaldehyde1.511.291.170.42[3]
3,5-Dichlorosalicylaldehyde2.111.981.760.89[3]
5-Nitrosalicylaldehyde4.753.983.121.54[3]
Doxorubicin (Control)0.030.050.060.01[3]
Enzyme Inhibition

Substituted benzaldehydes are known to inhibit a variety of enzymes implicated in different disease pathologies.

Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in several cancers and contributes to treatment resistance. Substituted benzaldehydes, particularly benzyloxybenzaldehyde derivatives, have been identified as potent and selective inhibitors of ALDH1A3.[4][5][6]

Quantitative Data: ALDH1A3 Inhibition by Substituted Benzaldehydes

CompoundALDH1A3 IC50 (µM)Reference
ABMM-15 (a benzyloxybenzaldehyde derivative)0.23 ± 0.05[4]
ABMM-16 (a benzyloxybenzaldehyde derivative)1.29 ± 0.10[4]

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. Various substituted benzaldehydes have been shown to inhibit bovine kidney aldose reductase.[7][8]

Quantitative Data: Aldose Reductase Inhibition by Substituted Benzaldehydes

CompoundBovine Kidney Aldose Reductase IC50 (µM)Reference
4-Phenyl benzaldehyde0.23[7]
2-Bromobenzaldehyde1.37[7]
3-Nitrobenzaldehyde10.5[7]
2-Nitrobenzaldehyde19.25[7]
3-Bromobenzaldehyde23.1[7]
2-Naphthylbenzaldehyde34.65[7]
4-Bromobenzaldehyde57.75[7]
4-Methylbenzaldehyde2400[7]
2-Methylbenzaldehyde2650[7]
Benzaldehyde6300[7]
Sorbinil (Control)3.42[7]

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are used in the management of Alzheimer's disease. Benzimidazole-based substituted benzaldehyde derivatives have demonstrated potent inhibitory activity against these enzymes.[9][10]

Quantitative Data: Cholinesterase Inhibition by Benzimidazole-Benzaldehyde Derivatives

Compound Derivative MoietyAChE IC50 (µM)BuChE IC50 (µM)Reference
3,4-dichlorophenyl0.050 ± 0.0010.080 ± 0.001[9]
2-hydroxy-3,5-dichlorophenyl0.10 ± 0.001-[9]
Donepezil (Control)0.016 ± 0.120.30 ± 0.010[9]

A wide range of other derivatives showed inhibitory potentials with IC50 values up to 25.80 µM.[9]

Inhibitors of α-glucosidase and α-amylase are used to manage type 2 diabetes by delaying carbohydrate digestion. Benzimidazole derivatives incorporating a benzaldehyde moiety have shown significant inhibitory activity against α-amylase.[5]

Quantitative Data: α-Amylase Inhibition by Benzimidazole-Benzaldehyde Derivatives

Compoundα-Amylase IC50 (µM)Reference
Compound 9 (2-(1H-benzo[d]imidazol-2-yl)naphthalen-1-ol)1.86 ± 0.08[5]
Compound 4 (4-((1H-benzo[d]imidazol-2-yl)methyl)phenol)1.89 ± 0.25[5]
Compound 3 (2-(4-methoxyphenyl)-1H-benzo[d]imidazole)1.91 ± 0.02[5]
Acarbose (Control)1.46 ± 0.26[5]
Antimicrobial Activity

Substituted benzaldehydes have demonstrated broad-spectrum antimicrobial activity.

Phenolic benzaldehydes are effective against various pathogenic bacteria. The aldehyde group is generally more active than a carboxyl group, and the activity increases with the number of hydroxyl substitutions.[11]

Benzaldehydes, particularly those with an ortho-hydroxyl group, exhibit potent antifungal activity by disrupting the cellular antioxidation system of fungi.[12] They can also act as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs.[12]

Antiviral Activity

Hydroxy-substituted benzaldehydes have been shown to possess antiviral properties. For instance, salicylaldehyde has demonstrated activity against Herpes Simplex Virus Type 1 (HSV-1).[4]

Quantitative Data: Anti-HSV-1 Activity of Salicylaldehyde

CompoundEC50 (µM)Reference
Salicylaldehyde2.2 x 10[4]
Neuroprotective Effects

Substituted benzaldehydes have shown promise in the context of neurodegenerative diseases like Alzheimer's. They can exert neuroprotective effects by reducing neuroinflammation and neuronal damage.[3][13][14] Specific benzaldehydes have been found to inhibit the phosphorylation of Tau protein and reduce the release of reactive oxygen species (ROS), thereby protecting neuronal cells.[3][13] Furthermore, benzaldehyde can stimulate autophagy through the sonic hedgehog (Shh) signaling pathway, which may help in clearing protein aggregates associated with neurodegeneration.[6][15]

Key Signaling Pathways

The diverse biological activities of substituted benzaldehydes are a result of their interaction with various cellular signaling pathways.

Anticancer Signaling Pathway

Benzaldehyde and its derivatives can suppress cancer progression by inhibiting the 14-3-3ζ-mediated interaction with phosphorylated histone H3 (H3S28ph). This disruption affects downstream signaling pathways, including those involved in epithelial-mesenchymal transition (EMT) and treatment resistance.

anticancer_pathway benzaldehyde Benzaldehyde Derivatives interaction 14-3-3ζ - H3S28ph Interaction benzaldehyde->interaction inhibits transcriptional_regulation Transcriptional Regulation (e.g., E2F2, SRSF1, ID1) interaction->transcriptional_regulation emp Epithelial-Mesenchymal Plasticity (EMP) transcriptional_regulation->emp resistance Treatment Resistance transcriptional_regulation->resistance metastasis Metastasis emp->metastasis

Caption: Benzaldehyde's anticancer mechanism.

Neuroprotective Signaling Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, certain benzaldehydes have been shown to mitigate neuroinflammation and neuronal damage by modulating the MAPKs and Tau protein-related pathways.

neuroprotective_pathway cluster_inflammation Neuroinflammation (Microglia) cluster_damage Neuronal Damage (Hippocampal Neurons) lps LPS (Lipopolysaccharide) mapk MAPKs (p-ERK, p-p38) lps->mapk abeta Aβ (β-amyloid) tau_pathway Tau Pathway (CDK5, GSK-3α/β, p-Tau) abeta->tau_pathway ros ROS & Mitochondrial Oxidative Stress abeta->ros benzaldehyde Benzaldehyde 2 benzaldehyde->mapk inhibits benzaldehyde->tau_pathway inhibits benzaldehyde->ros inhibits inflammatory_mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) mapk->inflammatory_mediators apoptosis Neuronal Apoptosis tau_pathway->apoptosis caspase_pathway Caspase Pathway caspase_pathway->apoptosis ros->caspase_pathway

Caption: Neuroprotective mechanisms of benzaldehyde.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the evaluation of substituted benzaldehydes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compound cell_treatment 3. Treat cells with compound dilutions compound_prep->cell_treatment incubation_treatment 4. Incubate for 24-72 hours cell_treatment->incubation_treatment mtt_addition 5. Add MTT reagent incubation_treatment->mtt_addition incubation_mtt 6. Incubate for 2-4 hours (formazan formation) mtt_addition->incubation_mtt solubilization 7. Solubilize formazan crystals (e.g., with DMSO) incubation_mtt->solubilization read_absorbance 8. Read absorbance at ~570 nm solubilization->read_absorbance calculate_viability 9. Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[11][12]

Enzyme Inhibition Assay: Aldose Reductase

This assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance.

Protocol:

  • Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenate.

  • Reaction Mixture: In a cuvette, mix phosphate buffer (pH 6.2), NADPH, and the enzyme solution. Add the test compound dissolved in a suitable solvent.

  • Reaction Initiation: Start the reaction by adding the substrate (DL-glyceraldehyde).

  • Spectrophotometric Reading: Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculation: Calculate the rate of NADPH consumption and determine the percentage of inhibition and IC50 value.[11][16]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the substituted benzaldehyde in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13][17]

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells) in multi-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., HSV-1) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethylcellulose).

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[1][18][19]

Conclusion

Substituted benzaldehydes continue to be a rich source of inspiration for medicinal chemists. Their synthetic tractability and diverse pharmacological profile underscore their importance in the ongoing quest for novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and development of next-generation drugs based on this versatile scaffold. Future research should continue to explore the vast chemical space of substituted benzaldehydes, elucidate their mechanisms of action in greater detail, and optimize their drug-like properties to translate their therapeutic potential into clinical applications.

References

3-Bromo-4-morpholinobenzaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and handling information for 3-Bromo-4-morpholinobenzaldehyde (CAS No. 263349-24-2). A comprehensive Safety Data Sheet (SDS) with complete toxicological data is not publicly available. Therefore, this compound must be handled with extreme caution by trained professionals only, treating it as a substance with unknown hazards and toxicity .[1] The following information should be supplemented with a thorough risk assessment before any experimental work begins.

Chemical Identification and Properties

This compound is a solid organic compound.[1][2] Limited data is available on its physical and chemical properties, with some values being predicted through computational models.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 263349-24-2[1][2]
Molecular Formula C₁₁H₁₂BrNO₂[1][2]
Molecular Weight 270.12 g/mol [1]
Appearance Off-white to white solid[1]
Boiling Point 406.8 ± 45.0 °C (Predicted)[1]
Density 1.495 ± 0.06 g/cm³ (Predicted)[1]
Solubility Data not available
Melting Point Data not available

Hazard Identification and Classification

The known hazard classification for this compound is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

It is crucial to note that the absence of other hazard classifications does not mean other hazards do not exist. Due to the lack of comprehensive testing, this compound should be handled as potentially irritating to the skin and eyes, and as a potential respiratory tract irritant.

Toxicological and Exposure Data

No quantitative toxicological data, such as LD50 or LC50 values, or established occupational exposure limits (e.g., PEL, TLV) are available for this compound. All work with this compound should aim to minimize exposure to the lowest possible level.

Table 3: Toxicological and Exposure Data

ParameterValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Occupational Exposure Limits Not established

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited safety data, a stringent set of standard operating procedures must be followed. These protocols are based on general principles for handling hazardous substances and chemicals of unknown toxicity.

Risk Assessment and Planning

Before handling, a thorough risk assessment must be conducted. This involves evaluating the quantity of substance to be used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure. All manipulations should be planned to minimize the generation of dust or aerosols.

Engineering Controls

All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors. The fume hood should have a demonstrated and documented face velocity appropriate for handling potent compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.[3]

  • Eye and Face Protection: ANSI Z87.1 compliant chemical splash goggles and a full-face shield must be worn.[3]

  • Hand Protection: Chemically resistant gloves are required. Given the unknown nature of the compound, double-gloving with two different types of chemically resistant gloves (e.g., a nitrile base glove with a laminate outer glove) is recommended.[3] Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: Work must be performed in a chemical fume hood.[3] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used after a formal respiratory protection program assessment.

Spill and Emergency Procedures

Minor Spill:

  • Alert personnel in the immediate area.[4]

  • Wearing appropriate PPE, confine the spill to a small area.[4]

  • Gently cover the spill with an absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels on reactive chemicals.

  • Collect the residue into a designated, sealed hazardous waste container.[4]

  • Clean the spill area with a suitable decontaminating solution.

  • All materials used for cleanup must be disposed of as hazardous waste.[5]

Major Spill:

  • Evacuate the laboratory immediately and alert others.[4][6]

  • If the material is flammable, turn off all ignition sources if it is safe to do so.[4]

  • Close the laboratory doors to confine the spill.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

  • Provide responders with as much information as possible about the spilled substance.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[7]

  • If on Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][8] Seek medical attention if irritation develops or persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Continue rinsing.[7] Get immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

Storage and Disposal
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage condition is in a refrigerator (2 to 8 °C) under an inert atmosphere.[1]

  • Disposal: All waste contaminated with this compound must be collected in a designated, sealed hazardous waste container.[3] The container must be clearly labeled.[10] Disposal must be carried out through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[3]

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for safely handling a chemical with unknown toxicity and the decision-making process in an emergency.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase RiskAssessment Conduct Risk Assessment (Quantity, Procedure, Hazards) SelectPPE Select Appropriate PPE (Gloves, Goggles, Coat, etc.) RiskAssessment->SelectPPE PrepWorkArea Prepare Engineering Controls (Fume Hood, Spill Kit) RiskAssessment->PrepWorkArea GatherInfo Gather All Available Data (SDS, Literature) GatherInfo->RiskAssessment HandleChem Handle Chemical in Fume Hood (Minimize Dust/Aerosols) SelectPPE->HandleChem PrepWorkArea->HandleChem Monitor Continuously Monitor for Spills or Exposure Signs HandleChem->Monitor Decontaminate Decontaminate Work Area and Equipment Monitor->Decontaminate SegregateWaste Segregate and Label Hazardous Waste Decontaminate->SegregateWaste Store Store Chemical Properly or Prepare for Disposal SegregateWaste->Store Dispose Contact EHS for Disposal Store->Dispose

Caption: Workflow for Handling Chemicals with Unknown Toxicity.

EmergencyResponse action_node action_node Start Exposure or Spill Occurs IsSpill Is it a Spill? Start->IsSpill IsMajorSpill Major Spill? IsSpill->IsMajorSpill Yes IsExposure Personal Exposure? IsSpill->IsExposure No MinorSpillAction Follow Minor Spill Protocol: Alert, Confine, Clean Up IsMajorSpill->MinorSpillAction No MajorSpillAction Follow Major Spill Protocol: Evacuate, Alert, Call EHS IsMajorSpill->MajorSpillAction Yes ExposureAction Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) IsExposure->ExposureAction Yes SeekMedical Seek Immediate Medical Attention ExposureAction->SeekMedical

References

storage conditions for 3-Bromo-4-morpholinobenzaldehyde solid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage of Solid 3-Bromo-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for solid this compound (CAS No. 263349-24-2), a compound of interest in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Core Storage Recommendations

The primary directive for storing solid this compound is to maintain it in a controlled environment that mitigates degradation. The key parameters are temperature and atmospheric conditions.

Optimal Storage Condition: Store in a refrigerator at 2 to 8 °C under an inert atmosphere.[1]

It is imperative to handle this chemical with the understanding that, like many specialized reagents, its full hazard profile may not be completely characterized. Therefore, it should be managed by personnel with expertise in handling potentially hazardous materials.[1]

Quantitative Storage Parameters

The following table summarizes the essential quantitative data for the storage of this compound.

ParameterValue/ConditionSource
Storage Temperature 2 to 8 °C[1]
Atmosphere Inert Atmosphere (e.g., Nitrogen or Argon)[1][2]
Physical State Solid[1]
Appearance Off-white to white solid[1]

Inferred and General Handling Protocols

While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as other brominated benzaldehydes, can inform safe handling and storage practices. The following recommendations are based on this comparative data and should be considered as best practices.

3.1. Sensitivity

  • Air Sensitivity: Many related benzaldehyde compounds exhibit sensitivity to air.[3][4][5] Storage under an inert atmosphere, as specified, is crucial to prevent oxidation.[1][2]

  • Moisture Sensitivity: Some analogous compounds are sensitive to moisture.[4] It is prudent to handle this compound in a dry environment and ensure containers are tightly sealed.

  • Light Sensitivity: Light sensitivity is a common characteristic of similar aromatic aldehydes.[4] Therefore, storing the compound in an opaque or amber-colored vial is a recommended precautionary measure to prevent photochemical degradation.

3.2. Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid contact with the following classes of substances:

  • Strong Oxidizing Agents [3][4][5][6]

  • Strong Bases [3][4][5]

  • Strong Reducing Agents [3][4]

3.3. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, appropriate personal protective equipment should be worn. The compound is classified with the hazard statement H302 ("Harmful if swallowed").[1] General safety precautions derived from related compounds suggest that it may also cause skin and eye irritation.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[6]

  • Hand Protection: Use chemically resistant gloves.[6]

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow and Logic Diagrams

4.1. Storage and Handling Workflow

The following diagram outlines the recommended workflow for the storage and handling of solid this compound.

cluster_storage Storage Protocol cluster_handling Handling Protocol refrigerator Refrigerator (2-8 °C) inert_atm Inert Atmosphere (N2 or Ar) refrigerator->inert_atm Maintain sealed_container Tightly Sealed Opaque Container inert_atm->sealed_container Within fume_hood Chemical Fume Hood ppe Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe weighing Weighing ppe->weighing dissolution Dissolution weighing->dissolution use Experimental Use dissolution->use receive Receive Compound store Store Compound receive->store store->refrigerator retrieve Retrieve for Use store->retrieve retrieve->fume_hood return_to_storage Return to Storage use->return_to_storage return_to_storage->store

Caption: Workflow for Storage and Handling of this compound.

4.2. Logical Relationships for Safe Storage

This diagram illustrates the logical dependencies for ensuring the stability and safety of the stored compound.

compound_integrity Compound Integrity Stability Purity storage_conditions Optimal Storage Conditions 2-8 °C Inert Atmosphere Protection from Light Tightly Sealed compound_integrity->storage_conditions depends on avoidance Avoidance of Incompatibles Strong Oxidizers Strong Bases Strong Reducing Agents compound_integrity->avoidance depends on safe_handling Safe Handling Ventilation (Fume Hood) PPE compound_integrity->safe_handling maintained by

Caption: Logical Dependencies for Maintaining Compound Integrity.

References

3-Bromo-4-morpholinobenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, properties, and handling guidelines for 3-Bromo-4-morpholinobenzaldehyde. The information herein is compiled from publicly available data from chemical suppliers. It should be noted that a complete, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) was not located during the compilation of this guide. Therefore, all chemical products should be handled with the recognition of "having unknown hazards and toxicity."[1] This guide is intended for use by trained professionals in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted aromatic aldehyde. Its chemical structure incorporates a bromo and a morpholino group on the benzaldehyde ring.

PropertyValueSource
CAS Number 263349-24-2[1][2][3][4]
Molecular Formula C₁₁H₁₂BrNO₂[1][3][4]
Molecular Weight 270.12 g/mol [1][3]
Appearance Off-white to white solid[1][3]
Boiling Point (Predicted) 406.8 ± 45.0 °C at 760 Torr[1][3][5]
Density (Predicted) 1.495 ± 0.06 g/cm³ (at 20°C)[1][3]
Refractive Index (Predicted) 1.609[1][3]

Safety and Hazard Information

The primary known hazard associated with this compound is that it is harmful if swallowed.[1] Due to the lack of a comprehensive toxicological profile, it should be handled with care, assuming it may possess other unknown hazards.

Hazard InformationDetailsSource
GHS Pictogram [1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
General Handling and Storage Recommendations:
  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]

  • Storage: Store in a refrigerator (2 to 8 °C) under an inert atmosphere.[1][3] Keep container tightly closed in a dry and well-ventilated place.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[7]

Experimental Protocols

As of the date of this publication, no specific experimental protocols for the synthesis or biological application of this compound were found in a review of publicly available scientific literature. Researchers should develop their own protocols based on established chemical principles and conduct thorough risk assessments before commencing any new experimental work.

The synthesis of structurally related brominated benzaldehydes often involves the bromination of the corresponding benzaldehyde derivative. For instance, the synthesis of 3-bromo-4-fluorobenzaldehyde has been achieved by reacting 4-fluorobenzaldehyde with bromine in the presence of a catalyst. Another method involves the use of sodium bromide and sodium hypochlorite. These general approaches may serve as a starting point for developing a synthetic route to this compound.

Biological Activity and Signaling Pathways

There is no available information in the public domain regarding the biological activity or associated signaling pathways for this compound.

For context, a structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been studied for its potential to attenuate allergic contact dermatitis by promoting the generation of CD4+Foxp3+ T cells.[8] This suggests that other substituted bromobenzaldehydes may have biological activities worth investigating. However, it is crucial to note that the morpholino group in the title compound will significantly alter its electronic and steric properties, and thus its biological profile cannot be inferred from that of other derivatives.

Logical Workflow for Handling and Risk Assessment

The following diagram illustrates a general workflow for the safe handling and initial risk assessment of a chemical with limited safety data, such as this compound.

G General Workflow for Chemical Handling and Risk Assessment cluster_prep Preparation and Assessment cluster_handling Experimental Work cluster_cleanup Post-Experiment A Review Available Safety Data (MSDS/SDS) B Identify Hazards (e.g., H302: Harmful if swallowed) A->B C Conduct Risk Assessment for Planned Experiment B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Work in a Well-Ventilated Area (e.g., Fume Hood) D->E F Weigh and Handle Solid with Care to Avoid Dust E->F G Perform Experiment Following Protocol F->G H Dispose of Waste According to Institutional and Local Regulations G->H J Store Chemical Appropriately (2-8°C, Inert Atmosphere) G->J I Clean Work Area and Decontaminate Equipment H->I

Caption: General workflow for handling chemicals with limited safety data.

Disclaimer: This guide is for informational purposes only and does not constitute a comprehensive safety data sheet. Users are responsible for conducting their own risk assessments and adhering to all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Bromo-4-morpholinobenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is based on a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safety precautions for all reagents is crucial for the successful and safe execution of this synthesis.

CompoundFormulaMolecular Weight ( g/mol )Physical StateCAS Number
This compoundC₁₁H₁₂BrNO₂270.12Solid263349-24-2
3-Bromo-4-fluorobenzaldehydeC₇H₄BrFO203.01Solid77771-02-9
MorpholineC₄H₉NO87.12Liquid110-91-8
Potassium CarbonateK₂CO₃138.21Solid584-08-7
Dimethylformamide (DMF)C₃H₇NO73.09Liquid68-12-2

Safety Precautions:

  • 3-Bromo-4-fluorobenzaldehyde: This compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Morpholine: Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Dimethylformamide (DMF): DMF is a potential reproductive toxin. Handle with care, avoiding inhalation and skin contact. Use in a fume hood.

  • Potassium Carbonate: This is a hygroscopic solid and can cause irritation upon contact. Handle with gloves.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-Bromo-4-fluorobenzaldehyde and morpholine via a nucleophilic aromatic substitution reaction.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent and Nucleophile Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material. Then, add morpholine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound as a solid.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start Materials: 3-Bromo-4-fluorobenzaldehyde Morpholine K2CO3 reaction Reaction in DMF (100-120 °C, 4-8 h) start->reaction Heat & Stir quench Quench with Water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with Water & Brine extraction->wash dry Dry with Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation purification Column Chromatography or Recrystallization evaporation->purification product Pure 3-Bromo-4- morpholinobenzaldehyde purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing aldehyde group and the electronegative fluorine atom activate the aromatic ring towards nucleophilic attack by morpholine.

Caption: Proposed mechanism for the synthesis of this compound.

References

Application Notes and Protocols for 3-Bromo-4-morpholinobenzaldehyde as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-morpholinobenzaldehyde is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a morpholine moiety known to confer favorable pharmacokinetic properties, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules. These molecules are of interest as potential therapeutic agents, molecular probes, and functional materials.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in various synthetic transformations. The protocols are intended to serve as a starting point for researchers, and specific conditions may require optimization for different substrates and desired outcomes.

Key Applications

The unique combination of functional groups in this compound allows for its application in a variety of chemical reactions, primarily centered around palladium-catalyzed cross-coupling and transformations of the aldehyde group.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the 3-position of the benzaldehyde ring.

    • Suzuki Coupling: For the synthesis of biaryl compounds.

    • Buchwald-Hartwig Amination: For the introduction of amine functionalities.

    • Sonogashira Coupling: For the formation of carbon-carbon triple bonds.

    • Heck Coupling: For the formation of carbon-carbon double bonds.

  • Aldehyde Transformations: The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds.

    • Reductive Amination: To introduce substituted amino groups.

    • Wittig Reaction: To form alkenes.

    • Condensation Reactions: With active methylene compounds to form chalcones and other related structures.

    • Oxidation and Reduction: To yield the corresponding carboxylic acid or alcohol.

Data Presentation

The following tables summarize representative quantitative data for common reactions involving this compound. Please note that these are illustrative examples, and actual results will vary depending on the specific reaction conditions and substrates used.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
SuzukiPhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285
Buchwald-HartwigAnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane1101878
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂-Et₃NTHF65892
HeckStyrenePd(OAc)₂P(o-tol)₃Et₃NDMF1202465

Table 2: Representative Aldehyde Transformations

Reaction TypeReagent(s)SolventTemp (°C)Time (h)Yield (%)
Reductive AminationBenzylamine, NaBH(OAc)₃DCE251288
Wittig ReactionBenzyltriphenylphosphonium chloride, n-BuLiTHF0 to 25675
Knoevenagel CondensationMalononitrile, PiperidineEthanol80495
OxidationNaClO₂, NaH₂PO₄t-BuOH/H₂O25398
ReductionNaBH₄Methanol0 to 251>99

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 3-aryl-4-morpholinobenzaldehyde derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid, K₃PO₄, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ and SPhos to the vessel.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-4-morpholinobenzaldehyde.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 3-amino-4-morpholinobenzaldehyde derivatives.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equivalents)

  • Xantphos (0.03 equivalents)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vessel, add Cs₂CO₃ and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas.

  • Add this compound (1.0 equivalent), the amine, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction progress.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Knoevenagel Condensation

Objective: To synthesize chalcone-like structures from this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, 1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equivalent) and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-8 hours.

  • Monitor the reaction for the formation of a precipitate.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Visualizations

The following diagrams illustrate the central role of this compound in synthetic workflows and its potential application in targeting signaling pathways relevant to drug discovery.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Scaffolds A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Heck Coupling A->E F Reductive Amination A->F G Wittig Reaction A->G H Biaryl Aldehydes B->H I Aminoaryl Aldehydes C->I J Alkynylaryl Aldehydes D->J K Alkenylaryl Aldehydes E->K L Substituted Amines F->L M Stilbene Analogs G->M

Caption: Synthetic utility of this compound.

cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_input Signal cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_output Cellular Response cluster_inhibitor Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase1 Kinase A RTK->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Proliferation / Survival TF->Response Inhibitor Derivative of This compound Inhibitor->Kinase1

Caption: Potential targeting of a kinase signaling pathway.

Disclaimer: The information provided in these application notes and protocols is for guidance purposes only. Researchers should conduct their own literature searches and experimental optimization to achieve their desired results. All chemical manipulations should be performed by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Derivatization of 3-Bromo-4-morpholinobenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-morpholinobenzaldehyde is a versatile synthetic intermediate with significant potential in drug discovery. Its structure, featuring a reactive aldehyde group, a bromine atom, and a morpholine moiety, offers multiple points for chemical modification to generate diverse libraries of novel compounds. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1] The presence of a bromine atom provides a handle for further cross-coupling reactions and can influence the electronic properties and binding interactions of the final compounds. This document provides detailed protocols for the derivatization of this compound and outlines strategies for the preliminary biological evaluation of the resulting derivatives, drawing upon established methodologies for analogous compounds.

Rationale for Derivatization

The aldehyde functional group of this compound is a prime site for derivatization, readily undergoing condensation reactions with various nucleophiles to form Schiff bases, hydrazones, semicarbazides, and other related structures. These derivatives are of particular interest in drug discovery due to their established biological activities. For instance, hydrazone derivatives of related bromo-aromatic compounds have demonstrated significant antimicrobial and anticancer properties.[2] Similarly, semicarbazide derivatives of morpholino-containing scaffolds have shown potent antibacterial activity.[3]

Potential Therapeutic Targets:

  • Antimicrobial Agents: The increasing prevalence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Morpholine-containing compounds and their derivatives have shown promise in this area.[3][4]

  • Anticancer Agents: The morpholine moiety is present in several approved anticancer drugs.[1] Derivatives of bromo-substituted aromatic compounds have also exhibited potent cytotoxic activity against various cancer cell lines.[2][5][6]

  • Anti-inflammatory Agents: Certain morpholinopyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[7]

Experimental Protocols

The following protocols are adapted from established procedures for the derivatization of structurally related benzaldehyde compounds and should be optimized for this compound.

Protocol 1: Synthesis of Hydrazone Derivatives

Hydrazones are formed by the condensation reaction between an aldehyde and a hydrazide.

Materials:

  • This compound

  • Substituted benzohydrazide (e.g., 4-chlorobenzohydrazide)

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the substituted benzohydrazide (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Semicarbazide Derivatives

Semicarbazides can be synthesized by reacting the intermediate hydrazide with an appropriate isocyanate. This protocol is a two-step process starting from a related morpholino-nitrobenzoic acid as an example, which would need to be adapted.

Step 1: Synthesis of 3-Bromo-4-morpholinobenzohydrazide (Intermediate)

This step would first require oxidation of the aldehyde of this compound to a carboxylic acid, followed by esterification and then reaction with hydrazine hydrate.

Step 2: Synthesis of the Semicarbazide Derivative

Materials:

  • 3-Bromo-4-morpholinobenzohydrazide (Intermediate)

  • Substituted isocyanate (e.g., 4-bromophenyl isocyanate)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the 3-Bromo-4-morpholinobenzohydrazide (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the substituted isocyanate (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration and wash with diethyl ether.

  • Recrystallize the product from ethanol to yield the pure semicarbazide derivative.[3]

  • Confirm the structure of the synthesized compound using spectroscopic methods.

Data Presentation: Biological Activities of Analogous Derivatives

The following tables summarize the biological activities of derivatives of structurally similar compounds. This data can serve as a benchmark for the expected potency of this compound derivatives.

Table 1: Antimicrobial Activity of Analogous Hydrazone and Semicarbazide Derivatives

Compound ClassDerivative SubstitutionTarget OrganismMIC (µg/mL)Reference
Semicarbazide4-BromophenylEnterococcus faecalis3.91[3]
Thiosemicarbazide4-TrifluoromethylphenylMicrococcus luteus31.25[3]
Thiosemicarbazide4-TrifluoromethylphenylBacillus cereus31.25[3]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Analogous Benzohydrazide Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
22 BenzohydrazideHCT116 (Colon Cancer)1.20[2]
Tetrandrine (Standard)-HCT116 (Colon Cancer)1.53[2]
5-Fluorouracil (Standard)-HCT116 (Colon Cancer)4.6[2]

IC50: Half-maximal Inhibitory Concentration

Visualizations

Workflow for Derivatization and Screening

G A This compound B Derivatization Reactions (e.g., Hydrazone, Semicarbazide Synthesis) A->B C Library of Novel Derivatives B->C D Purification and Characterization (NMR, MS) C->D E In vitro Biological Screening (Antimicrobial, Anticancer Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Development G->H

Caption: General workflow for the derivatization of this compound and subsequent screening for drug discovery.

Hypothetical Signaling Pathway Inhibition

G cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Protein 1 Rec->P1 P2 Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Prolif Cell Proliferation & Survival TF->Prolif Deriv Bromo-Morpholino Derivative Deriv->P1

Caption: A hypothetical signaling pathway where a derivative inhibits a key protein, leading to reduced cancer cell proliferation.

Structure-Activity Relationship (SAR) Logic

G cluster_sar SAR Cycle Core Core Scaffold: This compound Deriv Synthesize Derivatives (Vary R-groups) Core->Deriv Test Biological Testing (Measure IC50/MIC) Deriv->Test Analyze Analyze Data (Identify Trends) Test->Analyze Design Design New Derivatives (Improve Potency/Properties) Analyze->Design Design->Deriv Iterate

Caption: The iterative logical flow of a Structure-Activity Relationship (SAR) study for lead optimization.

References

The Role of 3-Bromo-4-morpholinobenzaldehyde in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Bromo-4-morpholinobenzaldehyde as a versatile building block in the synthesis of various heterocyclic compounds. This substituted benzaldehyde serves as a key starting material for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The presence of the bromine atom, the morpholine moiety, and the aldehyde functional group allows for a diverse range of chemical transformations, leading to the synthesis of heterocycles such as 1,3,4-oxadiazoles, quinazolines, and Schiff bases, as well as products of Knoevenagel condensation. These resulting compounds are of significant interest due to the established biological activities of morpholine-containing molecules, which include anticancer, anti-inflammatory, and antimicrobial properties.

I. Synthetic Applications of this compound

This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. The aldehyde functionality is readily susceptible to condensation reactions with nucleophiles, while the bromo substituent offers a site for further functionalization, for instance, through cross-coupling reactions. The morpholine group is known to enhance the pharmacokinetic properties of drug candidates.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are frequently found in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an aromatic aldehyde with an acid hydrazide to form an N-acylhydrazone intermediate, followed by oxidative cyclization.

dot

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds and Activates Proliferation Cell Proliferation Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Potential Inhibitor (Synthesized Heterocycle) Inhibitor->VEGFR2 Inhibits Phosphorylation

Application Notes: Investigating the Anticancer Potential of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-morpholinobenzaldehyde is a synthetic organic compound characterized by a benzaldehyde core substituted with a bromine atom at the 3-position and a morpholine ring at the 4-position. While direct studies on the anticancer properties of this specific molecule are not extensively documented in current literature, its structural motifs—the substituted benzaldehyde and the morpholine moiety—are present in numerous compounds that have demonstrated significant anticancer activity. Benzaldehyde derivatives have been explored for their ability to suppress cancer cell proliferation and overcome treatment resistance.[1][2][3] The morpholine ring is a common feature in approved anticancer drugs (e.g., Gefitinib, Imatinib) and is known to improve pharmacokinetic properties and target binding. This document outlines the potential applications of this compound in anticancer research, proposing putative mechanisms of action and providing detailed protocols for its investigation as a novel therapeutic agent.

Postulated Mechanisms of Action

Based on the known anticancer activities of structurally related compounds, this compound may exert its effects through several signaling pathways. The presence of the 4-morpholinobenzaldehyde structure suggests potential for the inhibition of enzymes crucial for cancer metabolism, such as aldehyde dehydrogenases (ALDHs).[4] Furthermore, derivatives of 4-morpholinobenzaldehyde have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] The benzaldehyde core itself has been implicated in overcoming treatment resistance by targeting the interaction between the 14-3-3ζ protein and phosphorylated histone H3.[1][3]

Anticipated Biological Activities of this compound Derivatives

The following table summarizes the observed anticancer activities of various derivatives containing the morpholine and bromo-benzaldehyde moieties, providing a rationale for investigating this compound.

Compound ClassDerivative ExampleCancer Cell Line(s)IC50 ValuesReference
3/4-Bromo Benzohydrazide DerivativesCompound 22HCT1161.20 µM[7]
3-(Morpholinomethyl)benzofuran DerivativesDerivative 16aNCI-H230.49 µM (Cell growth), 45.4 nM (VEGFR-2)[6]
3-(Morpholinomethyl)benzofuran DerivativesDerivative 15aNCI-H231.48 µM (Cell growth), 132.5 nM (VEGFR-2)[6]
Morpholine-Benzimidazole-Oxadiazole DerivativesCompound 5hHT-290.049 µM (VEGFR-2)[5]
Morpholine-Benzimidazole-Oxadiazole DerivativesCompound 5jHT-299.657 µM (Cell growth), 0.098 µM (VEGFR-2)[5]
Morpholine-Benzimidazole-Oxadiazole DerivativesCompound 5cHT-2917.750 µM (Cell growth), 0.915 µM (VEGFR-2)[5]

Experimental Protocols

Herein, we provide detailed methodologies for the initial assessment of the anticancer effects of this compound.

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HT-29, NCI-H23, A549)

    • This compound (dissolved in DMSO to create a stock solution)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression of key proteins in postulated signaling pathways.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-14-3-3ζ, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

3. In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the potential of this compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Matrigel

    • 96-well plate

    • Endothelial cell growth medium

    • This compound

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with different concentrations of this compound.

    • Incubate for 4-6 hours to allow for tube formation.

    • Visualize the tube-like structures under a microscope and quantify the tube length and number of branches.

Visualizations

Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis (this compound) B Cytotoxicity Screening (MTT Assay) A->B C Mechanism of Action Studies B->C D Western Blot (Protein Expression) C->D E Apoptosis Assay (Flow Cytometry) C->E F Angiogenesis Assay (Tube Formation) C->F G Xenograft Mouse Model F->G H Toxicity and Efficacy Studies G->H

Caption: A general workflow for evaluating the anticancer potential of a novel compound.

Postulated Signaling Pathway: VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Compound 3-Bromo-4- morpholinobenzaldehyde Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Postulated Signaling Pathway: Targeting 14-3-3ζ Interaction

G H3S28ph Histone H3 (pS28) Complex 14-3-3ζ / H3S28ph Complex H3S28ph->Complex Protein_1433 14-3-3ζ Protein_1433->Complex Compound 3-Bromo-4- morpholinobenzaldehyde Compound->Complex Inhibition Gene_Expression Gene Transcription (e.g., E2F2, SRSF1, ID1) Complex->Gene_Expression Resistance Treatment Resistance & EMP Gene_Expression->Resistance

Caption: Proposed disruption of the 14-3-3ζ and H3S28ph interaction.

References

Application Notes and Protocols for 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "3-Bromo-4-morpholinobenzaldehyde" did not yield specific information regarding its use in developing anti-inflammatory agents. However, extensive research is available for a structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , a natural bromophenol isolated from red algae.[1][2] This document will focus on the application of BDB as a potent anti-inflammatory agent, providing detailed protocols and data for researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a promising natural compound with well-documented anti-inflammatory properties.[1][2][3] It has been shown to be effective in various in vitro and in vivo models of inflammation, including atopic dermatitis and myocardial infarction.[1][2][4] BDB exerts its anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, and reducing the production of pro-inflammatory cytokines.[1][3] These characteristics make BDB a valuable lead compound for the development of novel anti-inflammatory therapeutics.

Data Presentation

In Vitro Anti-inflammatory Activity of BDB
Cell LineInducerParameter MeasuredConcentration of BDBResultReference
RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)IL-6 Production12.5, 25, 50, 100 µMDose-dependent inhibition[1][2]
RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)NF-κB Phosphorylation50, 100 µMInhibition of p65 and p50 phosphorylation[1]
RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)STAT1 Phosphorylation (Tyr701)12.5, 25, 50, 100 µMInhibition[1]
HaCaT KeratinocytesTNF-α/IFN-γCell ViabilityNot specifiedDose-dependent increase[3]
HaCaT KeratinocytesTNF-α/IFN-γIntracellular ROS ProductionNot specifiedDose-dependent decrease[3]
HaCaT KeratinocytesTNF-α/IFN-γInflammatory Cytokine mRNA (IL-6, IL-8, IL-13, TNF-α, IFN-γ)Not specifiedDose-dependent downregulation[3]
HaCaT KeratinocytesTNF-α/IFN-γChemokine mRNA (Eotaxin, MDC, RANTES, TARC)Not specifiedDose-dependent downregulation[3]
In Vivo Anti-inflammatory Activity of BDB
Animal ModelDisease ModelTreatmentParameter MeasuredResultReference
Mice2,4-Dinitrochlorobenzene (DNCB)-induced Atopic Dermatitis100 mg/kg BDB, topicalSerum IgE levelsSignificantly decreased[1][2]
Mice2,4-Dinitrochlorobenzene (DNCB)-induced Atopic Dermatitis100 mg/kg BDB, topicalEar edemaReduced[1][2]
Mice2,4-Dinitrochlorobenzene (DNCB)-induced Atopic Dermatitis100 mg/kg BDB, topicalInflammatory cell infiltrationAlleviated[1][2]
MiceMyocardial Infarction (MI)100 mg/kg BDB, intraperitonealPro-inflammatory cytokines (TNF-α, IL-1β, MCP-1, IL-6) in injured heartsSuppressed secretion[4]
MiceMyocardial Infarction (MI)100 mg/kg BDB, intraperitonealMacrophage infiltration (CD68+)Reduced[4]
MiceMyocardial Infarction (MI)100 mg/kg BDB, intraperitonealNF-κB Phosphorylation in infarcted heartsInhibited[4]
MiceAllergic Contact Dermatitis (ACD)100 mg/kg BDB, oralSerum IgE levelsSignificant reduction[5]
MiceAllergic Contact Dermatitis (ACD)100 mg/kg BDB, oralEar thicknessReduced[5]

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of BDB on the production of pro-inflammatory cytokines (e.g., IL-6) and the phosphorylation of key signaling proteins (e.g., NF-κB, STAT1) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

  • ELISA kit for mouse IL-6

  • Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for p-NF-κB, NF-κB, p-STAT1, STAT1, and a loading control like β-actin)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.

  • BDB Treatment: Pre-treat the cells with various concentrations of BDB (e.g., 12.5, 25, 50, 100 µM) for 2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine analysis, 5-120 minutes for signaling protein phosphorylation analysis).

  • Sample Collection:

    • For ELISA: Collect the cell culture supernatant to measure IL-6 concentration.

    • For Western Blotting: Wash the cells with cold PBS and lyse them to extract total protein.

  • Analysis:

    • ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies to detect the phosphorylation status of NF-κB and STAT1.

In Vivo Model of Atopic Dermatitis

Objective: To assess the in vivo anti-inflammatory efficacy of BDB in a DNCB-induced atopic dermatitis mouse model.

Materials:

  • BALB/c mice

  • 2,4-Dinitrochlorobenzene (DNCB)

  • 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

  • Vehicle control (e.g., cream base)

  • ELISA kit for mouse IgE

  • Reagents for histology (e.g., hematoxylin and eosin staining)

Protocol:

  • Sensitization: Induce atopic dermatitis by applying 1% DNCB to the shaved abdomen of the mice.

  • Challenge: After 7 days, challenge the mice by applying 0.3% DNCB to their ears every other day for a specified period (e.g., up to 30 days).

  • BDB Treatment: Start topical treatment with 100 mg/kg BDB on the ears on a designated day (e.g., day 19) and continue every other day.

  • Monitoring and Sample Collection:

    • Measure ear thickness regularly using a caliper.

    • At the end of the experiment (e.g., day 38), collect blood samples for serum IgE analysis.

    • Euthanize the mice and collect ear tissue for histological analysis.

  • Analysis:

    • ELISA: Measure serum IgE levels using an ELISA kit.

    • Histology: Stain ear tissue sections with H&E to assess inflammatory cell infiltration.

Mandatory Visualization

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 BDB Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK TLR4->MAPK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression MAPK->Gene_expression contributes to NFkappaB_nucleus->Gene_expression induces BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) BDB->IKK inhibits BDB->MAPK inhibits

Caption: BDB inhibits the LPS-induced inflammatory signaling pathway.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Lead Optimization Cell_culture Cell Culture (e.g., RAW 264.7) Compound_treatment Treatment with BDB Cell_culture->Compound_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Compound_treatment->Stimulation Cytokine_assay Cytokine Measurement (ELISA) Stimulation->Cytokine_assay Signaling_assay Signaling Pathway Analysis (Western Blot) Stimulation->Signaling_assay Animal_model Animal Model of Inflammation (e.g., Atopic Dermatitis) Cytokine_assay->Animal_model Promising results lead to Signaling_assay->Animal_model Promising results lead to BDB_administration BDB Administration (topical, oral, i.p.) Animal_model->BDB_administration Clinical_scoring Clinical Scoring (e.g., ear thickness) BDB_administration->Clinical_scoring Biomarker_analysis Biomarker Analysis (e.g., Serum IgE) BDB_administration->Biomarker_analysis Histopathology Histopathological Examination BDB_administration->Histopathology SAR Structure-Activity Relationship (SAR) Studies Biomarker_analysis->SAR Positive data informs Histopathology->SAR Positive data informs ADMET ADMET Profiling SAR->ADMET

Caption: Workflow for developing BDB as an anti-inflammatory agent.

References

Synthetic Routes to 3-Bromo Isoquinoline Derivatives from Benzaldehyde Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 3-bromo isoquinoline derivatives, valuable scaffolds in medicinal chemistry, starting from readily available benzaldehyde precursors. The primary strategy involves a two-step process: the initial construction of the isoquinoline core via the Pomeranz-Fritsch reaction, followed by regioselective bromination. An alternative pathway involving the Sandmeyer reaction of a 3-aminoisoquinoline intermediate is also discussed.

Introduction

The isoquinoline nucleus is a prominent structural motif in a vast number of natural products and synthetic compounds exhibiting a wide range of biological activities. The targeted introduction of a bromine atom at the 3-position of the isoquinoline ring system opens up numerous possibilities for further molecular diversification through cross-coupling reactions, making 3-bromo isoquinolines key intermediates in drug discovery and development. This application note details reliable methodologies for the synthesis of these important building blocks from benzaldehyde precursors.

Primary Synthetic Pathway: Pomeranz-Fritsch Reaction followed by Bromination

The most direct route from benzaldehydes to 3-bromo isoquinolines involves the initial synthesis of the isoquinoline core using the Pomeranz-Fritsch reaction, followed by a regioselective bromination step.

Logical Workflow for the Primary Synthetic Pathway

cluster_0 Step 1: Pomeranz-Fritsch Isoquinoline Synthesis cluster_1 Step 2: Regioselective Bromination benzaldehyde Substituted Benzaldehyde schiff_base Schiff Base Intermediate benzaldehyde->schiff_base Condensation aminoacetal Aminoacetaldehyde Diethyl Acetal aminoacetal->schiff_base isoquinoline Substituted Isoquinoline schiff_base->isoquinoline Acid-Catalyzed Cyclization isoquinoline_in Substituted Isoquinoline bromo_isoquinoline 3-Bromo Substituted Isoquinoline isoquinoline_in->bromo_isoquinoline Bromination brominating_agent Brominating Agent (e.g., Br2) brominating_agent->bromo_isoquinoline

Caption: Workflow for the synthesis of 3-bromo isoquinolines.

Step 1: Pomeranz-Fritsch Synthesis of Substituted Isoquinolines

The Pomeranz-Fritsch reaction facilitates the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines through an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[1] The reaction yield is notably influenced by the electronic nature of the substituents on the benzaldehyde ring, with electron-donating groups generally favoring the cyclization and leading to higher yields.[1]

Experimental Protocol 1: Synthesis of 6,7-Dimethoxyisoquinoline from 3,4-Dimethoxybenzaldehyde (Veratraldehyde) [1]

This protocol provides a high-yield synthesis of 6,7-dimethoxyisoquinoline, a common precursor for further functionalization.

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • Ethanol

  • Sodium borohydride

  • Sodium hydroxide

  • Tosyl chloride

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene. Heat the mixture to reflux to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: After completion, cool the reaction mixture and add ethanol. At 0 °C, add sodium borohydride (1.5 equiv) portion-wise. Stir at room temperature until the reduction is complete (monitored by TLC).

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equiv) and stir vigorously.

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.

  • Work-up: Cool the reaction mixture and basify with sodium hydroxide. Extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 6,7-dimethoxyisoquinoline.

Quantitative Data for Pomeranz-Fritsch Synthesis of Various Isoquinolines [1]

Benzaldehyde DerivativeAminoacetalAcid CatalystProductYield (%)
Benzaldehyde2,2-DiethoxyethylamineH₂SO₄IsoquinolineModerate
3,4-DimethoxybenzaldehydeAminoacetaldehyde dimethyl acetalH₂SO₄6,7-Dimethoxyisoquinoline80
3-EthoxybenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄7-Ethoxyisoquinoline80
Step 2: Regioselective Bromination of the Isoquinoline Core

The introduction of a bromine atom at the 3-position of the isoquinoline ring can be achieved through direct bromination. High-temperature, gas-phase bromination of quinoline has been shown to yield 3-bromoquinoline, a method that overcomes the usual regioselectivity observed in solution-phase electrophilic aromatic substitution.[2]

Experimental Protocol 2: Gas-Phase Bromination of Isoquinoline [3]

Note: This is a specialized, high-temperature procedure that requires appropriate equipment and safety precautions.

Materials:

  • Substituted Isoquinoline (from Step 1)

  • Bromine

Procedure:

  • A mixture of the substituted isoquinoline vapor and bromine gas is passed through a heated reaction tube.

  • For the synthesis of 3-bromoquinoline from quinoline, a reaction temperature of 300°C is reported to favor the formation of the 3-bromo isomer.[2]

  • The product is collected after cooling and purified by appropriate methods such as crystallization or chromatography.

Note on Regioselectivity: The presence of electron-donating groups, such as methoxy groups from the benzaldehyde precursor, can influence the regioselectivity of the bromination. For instance, in the bromination of methoxy-substituted quinolines, the position of bromination is directed by these substituents.[4] Therefore, optimization of the reaction conditions (temperature, solvent, brominating agent) may be necessary to achieve the desired 3-bromo derivative as the major product.

Alternative Synthetic Pathway: Synthesis of 3-Aminoisoquinoline and Subsequent Sandmeyer Reaction

An alternative, though more lengthy, route to 3-bromoisoquinolines involves the synthesis of a 3-aminoisoquinoline intermediate, which can then be converted to the 3-bromo derivative via the Sandmeyer reaction.

Logical Workflow for the Alternative Synthetic Pathway

cluster_0 Step 1: Isoquinoline Synthesis cluster_1 Step 2: Amination at C3 cluster_2 Step 3: Sandmeyer Reaction benzaldehyde Substituted Benzaldehyde isoquinoline_precursor Substituted Isoquinoline (e.g., from Pomeranz-Fritsch) benzaldehyde->isoquinoline_precursor isoquinoline_in Substituted Isoquinoline amino_isoquinoline 3-Amino Substituted Isoquinoline isoquinoline_in->amino_isoquinoline amino_isoquinoline_in 3-Amino Substituted Isoquinoline diazonium_salt Diazonium Salt amino_isoquinoline_in->diazonium_salt Diazotization bromo_isoquinoline 3-Bromo Substituted Isoquinoline diazonium_salt->bromo_isoquinoline Cu(I)Br

Caption: Alternative workflow via a 3-aminoisoquinoline intermediate.

Synthesis of 3-Aminoisoquinoline and Sandmeyer Reaction

The conversion of an aromatic amino group to a bromine atom via the Sandmeyer reaction is a classic and reliable transformation.[5][6] This involves the formation of a diazonium salt from the amine, which is then displaced by a bromide ion, typically from a copper(I) bromide source.[5] The primary challenge in this route is the efficient synthesis of the 3-aminoisoquinoline precursor from a benzaldehyde-derived isoquinoline. While direct amination at the 3-position can be challenging, multi-step sequences involving the introduction and conversion of other functional groups may be employed.

Experimental Protocol 3: Sandmeyer Reaction of 3-Aminoisoquinoline [2]

Note: This is a general protocol for the Sandmeyer reaction and assumes the availability of the 3-aminoisoquinoline precursor.

Materials:

  • 3-Aminoisoquinoline derivative

  • Hydrobromic acid

  • Sodium nitrite

  • Copper(I) bromide

Procedure:

  • Diazotization: Dissolve the 3-aminoisoquinoline derivative in an aqueous solution of hydrobromic acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.

  • Work-up: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The product can then be isolated by extraction with an organic solvent.

  • Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization.

Conclusion

The synthesis of 3-bromo isoquinoline derivatives from benzaldehyde precursors is a feasible and valuable process for medicinal chemistry and drug development. The primary route, involving the Pomeranz-Fritsch synthesis of the isoquinoline core followed by regioselective bromination, offers a direct approach. For cases where direct bromination proves difficult or low-yielding, an alternative pathway through a 3-aminoisoquinoline intermediate and a subsequent Sandmeyer reaction provides a reliable, albeit longer, alternative. The choice of route will depend on the specific substitution pattern of the target molecule and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of these important heterocyclic building blocks.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-4-morpholinobenzaldehyde as a key building block. This versatile substrate allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of novel 3-aryl-4-morpholinobenzaldehyde derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine and substituted benzaldehyde moieties in bioactive molecules.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[1][2] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[3]

The catalytic cycle of the Suzuki coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The reaction conditions are based on a generalized protocol and may be further optimized for specific substrates.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-4-morpholinobenzaldehyde92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-morpholinobenzaldehyde95
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-morpholinobenzaldehyde88
44-Acetylphenylboronic acid3-(4-Acetylphenyl)-4-morpholinobenzaldehyde85
53-Thiopheneboronic acid3-(3-Thienyl)-4-morpholinobenzaldehyde82
62-Naphthylboronic acid3-(2-Naphthyl)-4-morpholinobenzaldehyde90

Note: Yields are illustrative and based on typical outcomes for similar Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (3-5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-morpholinobenzaldehyde.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB [Ar-Pd(II)L2-OR']+[B(OH)3X]- ArPdBr->ArPdArB Transmetalation (Ar'B(OH)2, Base) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdArB->ArPdAr_prime Product Ar-Ar' (Product) ArPdAr_prime->Product Reductive Elimination ArBr This compound ArBOH2 Arylboronic Acid Base Base Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Dilute, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 3-Aryl-4-morpholinobenzaldehyde purification->product end End product->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides and a wide variety of amine coupling partners.[3][4] This transformation offers a milder and more versatile alternative to traditional methods of C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.[3]

The reaction typically involves an aryl halide (in this case, an aryl bromide), an amine, a palladium catalyst, a phosphine or carbene ligand, and a base.[4][5] The choice of these components is critical for the success of the reaction and has been the subject of extensive research, leading to the development of several generations of catalyst systems with improved activity and scope.[1][3]

Key Reagents and Their Roles

  • Palladium Precatalyst: The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) or introduced directly as a Pd(0) complex such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2][5] The palladium catalyst facilitates the key steps of oxidative addition to the aryl bromide and reductive elimination to form the C-N bond.[5]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic cycle, and influencing the reaction's scope and efficiency.[2] Early catalyst systems utilized ligands like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃).[5] The development of bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, RuPhos) and ferrocenylphosphines (e.g., dppf), and N-heterocyclic carbenes (NHCs) has significantly expanded the reaction's utility, enabling the coupling of a wider range of substrates under milder conditions.[1][6] Bidentate phosphine ligands like BINAP are often effective for the coupling of primary amines.[1]

  • Base: A stoichiometric amount of base is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the palladium-amido complex that precedes reductive elimination.[5] Common bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) and weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][7] The choice of base can be critical and is often dependent on the specific substrates and ligands used. Strong bases are common, though they can be incompatible with base-sensitive functional groups.[2][8]

  • Solvent: The reaction is typically carried out in anhydrous, aprotic solvents. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[2] The choice of solvent can influence the solubility of the reagents and intermediates, as well as the reaction rate.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Aryl Bromide, Amine, Base, Ligand, and Palladium Precatalyst in a dry flask solvent Add Anhydrous Solvent reagents->solvent inert Degas and place under Inert Atmosphere (Ar or N2) solvent->inert heating Heat the reaction mixture to the specified temperature inert->heating monitoring Monitor reaction progress by TLC or GC/LC-MS heating->monitoring quench Cool to room temperature and quench the reaction monitoring->quench extract Perform aqueous work-up and extract with an organic solvent quench->extract dry Dry the organic layer and concentrate in vacuo extract->dry purify Purify the crude product by column chromatography dry->purify characterization Characterize the purified product (NMR, MS, etc.) purify->characterization

Caption: A generalized workflow for the Buchwald-Hartwig amination of aryl bromides.

Detailed Experimental Protocol: General Procedure

This protocol provides a general methodology for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine. Reaction conditions, particularly the choice of ligand, base, and temperature, may require optimization for specific substrates.

Materials:

  • Aryl bromide

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XantPhos, or a biarylphosphine ligand)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (0.01-0.10 mmol, 1-10 mol%), and the base (1.2-2.0 mmol, 1.2-2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe. If the amine is a liquid, add it (1.1-1.5 mmol, 1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added in the initial setup with the other solid reagents.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired arylamine.

  • Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Tabulated Data of Experimental Conditions

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of aryl bromides, showcasing the versatility of this reaction.

Aryl BromideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BromobenzeneMorpholinePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene80298
4-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.0)t-BuOH1001295
1-Bromo-4-methoxybenzenen-Hexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)NaOtBu (1.5)Toluene100492
4-BromobenzonitrileDiethylaminePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Dioxane1101888
2-BromopyridinePiperidinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene1002475
1-Bromo-3,5-dimethylbenzenePyrrolidinePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)Dioxane1001691
4-Bromobiphenyl(R)-α-MethylbenzylaminePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (1.4)Toluene70-86[3]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (2)TrixiePhos (4)t-BuOLi (1.5)Toluene1102491[6]
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (1)-NaOtBu (1.2)DioxaneRT0.0890[9]

Note: This table is a compilation of representative examples and is not exhaustive. Reaction conditions should be optimized for each specific substrate combination. "RT" denotes room temperature. The specific (NHC)Pd(allyl)Cl catalyst used is detailed in the cited reference.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(HNR'R'')]Br oa_complex->amine_complex + HNR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex + Base - H-Base+Br- amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Creating Compound Libraries with a 3-Bromo-4-morpholinobenzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Bromo-4-morpholinobenzaldehyde scaffold is a versatile starting material for the synthesis of diverse compound libraries in drug discovery. The morpholine moiety is a privileged structure in medicinal chemistry, often conferring favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles.[1][2][3] The presence of a bromine atom and an aldehyde group provides two orthogonal synthetic handles for facile diversification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the generation of compound libraries based on this scaffold, targeting a range of potential therapeutic areas including oncology, infectious diseases, and neurology.

Core Scaffold: this compound

PropertyValue
IUPAC Name 3-Bromo-4-(morpholin-4-yl)benzaldehyde
CAS Number 263349-24-2
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance Solid
Boiling Point 406.8 °C

Library Synthesis Strategy

The generation of a compound library from the this compound scaffold can be efficiently achieved through a parallel synthesis approach. This involves the diversification at two key positions: the aldehyde group (Position A) and the bromo-substituent (Position B). A logical workflow for this process is outlined below.

G cluster_A Position A Derivatization (Aldehyde) cluster_B Position B Derivatization (Bromo) start Start: this compound Scaffold reductive_amination Reductive Amination (Diverse Amines) start->reductive_amination Position A Modification wittig_reaction Wittig Reaction (Phosphonium Ylides) start->wittig_reaction Position A Modification condensation Condensation Reactions (e.g., with Hydrazides) start->condensation Position A Modification suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Position B Modification sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Position B Modification buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Position B Modification library Diverse Compound Library reductive_amination->library wittig_reaction->library condensation->library suzuki->library sonogashira->library buchwald->library screening Biological Screening (e.g., Cytotoxicity, Kinase Inhibition, Antimicrobial Assays) library->screening sar SAR Analysis screening->sar

Caption: General workflow for compound library generation from the this compound scaffold.

Experimental Protocols

The following protocols are representative methods for the derivatization of the this compound scaffold. These can be adapted for parallel synthesis formats.

Protocol 1: Derivatization at Position A via Reductive Amination

This protocol describes the synthesis of a library of secondary and tertiary amines by reacting the aldehyde with a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A library of primary and secondary amines (e.g., substituted anilines, benzylamines, cyclic amines)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup: To each well of a 96-well reaction block, add a solution of this compound (1.0 eq.) in DCM.

  • Amine Addition: Add a solution of a unique primary or secondary amine (1.1 eq.) to each corresponding well.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to each well.

  • Imine Formation: Seal the reaction block and shake at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to each well. Reseal the block and shake at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Quench the reactions by adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting library of crude products can be purified by parallel flash chromatography or preparative HPLC.

Protocol 2: Derivatization at Position A via Wittig Reaction

This protocol allows for the synthesis of alkene derivatives.

Materials:

  • This compound

  • A library of phosphonium ylides (generated in situ from the corresponding phosphonium salts)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Stir the resulting mixture at room temperature for 1 hour to generate the ylide.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Derivatization at Position B via Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of bi-aryl compounds by coupling with various boronic acids or esters.

Materials:

  • A library of derivatives from Protocol 1 or 2 (or the starting scaffold)

  • A library of aryl or heteroaryl boronic acids or pinacol esters (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the bromo-substituted starting material (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Biological Activity of Related Scaffolds

Table 1: Cytotoxic Activity of Substituted Benzaldehydes against Human Cancer Cell Lines

CompoundSubstituentsCell LineIC₅₀ (µg/mL)Reference
1 4-NitroSF-295 (Glioblastoma)1.23[4]
2 4-NitroOVCAR-8 (Ovarian)0.36[4]
3 4-NitroHCT-116 (Colon)1.56[4]
4 2,4-DichloroSF-295 (Glioblastoma)4.75[4]
5 2,4-DichloroOVCAR-8 (Ovarian)2.58[4]
6 2,4-DichloroHCT-116 (Colon)3.12[4]

Table 2: Anticancer and Antimicrobial Activity of Bromo-Benzohydrazide Derivatives

CompoundR GroupHCT-116 IC₅₀ (µM)S. aureus pMIC (µM/mL)C. albicans pMIC (µM/mL)Reference
7 4-Chlorophenyl2.151.391.39[2]
8 4-Nitrophenyl1.201.671.67[2]
9 Furan-2-yl>1001.621.62[2]
10 Cinnamyl25.421.321.32[2]

Table 3: Kinase Inhibitory Activity of Morpholine-Containing Compounds

CompoundKinase TargetIC₅₀ (nM)Reference
ZSTK474 Analog PI3Kα5.0[5]
ZSTK474 Analog PI3Kδ3.9[5]
Gefitinib EGFR2-37[6]
Canertinib EGFR0.8[6]

Potential Signaling Pathways for Investigation

Compounds derived from the this compound scaffold may modulate various signaling pathways implicated in disease. The morpholine moiety is present in known inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5] Additionally, substituted aromatic scaffolds are common in inhibitors of receptor tyrosine kinases (RTKs) like EGFR, which are crucial drivers of cell proliferation.

G cluster_pi3k PI3K/AKT Signaling RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

G cluster_mapk MAPK Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor Substituted Benzaldehyde Derivative Inhibitor->EGFR

Caption: Potential inhibition of the EGFR/MAPK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel, biologically active small molecules. The synthetic routes outlined in these application notes provide a robust framework for the creation of diverse compound libraries. By leveraging parallel synthesis techniques and screening the resulting compounds against relevant biological targets, researchers can efficiently explore the therapeutic potential of this versatile chemical scaffold. The provided data on related compounds suggests that libraries derived from this scaffold may yield potent inhibitors of kinases and possess valuable cytotoxic and antimicrobial properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-morpholinobenzaldehyde synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically approached as a two-step process. The most common route involves the initial synthesis of 4-morpholinobenzaldehyde followed by a regioselective bromination.

Synthetic Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Step1_reagents K2CO3, DMF 100 °C, 24h 4-Fluorobenzaldehyde->Step1_reagents Morpholine Morpholine Morpholine->Step1_reagents 4-Morpholinobenzaldehyde 4-Morpholinobenzaldehyde Step1_reagents->4-Morpholinobenzaldehyde Step 1: Nucleophilic Aromatic Substitution Step2_reagents NBS or Br2 Solvent, Temp. 4-Morpholinobenzaldehyde->Step2_reagents This compound This compound Step2_reagents->this compound Step 2: Electrophilic Aromatic Bromination

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Morpholinobenzaldehyde

This step involves a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine.

Experimental Protocol
ParameterValue
Reactants
4-Fluorobenzaldehyde25.0 g (0.200 mol)
Morpholine26.1 g (0.300 mol)
Anhydrous Potassium Carbonate40.0 g
Solvent
N,N-Dimethylformamide (DMF)300 mL
Reaction Conditions
Temperature100 °C (reflux)
Reaction Time24 hours
Work-up
1.Concentrate the reaction mixture under reduced pressure.
2.Pour the concentrate into ice water and let it stand overnight.
3.Collect the precipitate by filtration.
4.Wash the solid with water.
5.Recrystallize from methanol.
Expected Yield ~89%[1]
Troubleshooting and FAQs for Step 1
Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield. - Incomplete reaction. - Inefficient work-up. - Poor quality of reagents.- Ensure the reaction is refluxed for the full 24 hours at 100 °C. - Use anhydrous potassium carbonate and dry DMF. - During work-up, ensure complete precipitation by allowing the mixture to stand in ice water overnight.
The reaction mixture turns dark. - Side reactions or decomposition at high temperatures.- While 100 °C is the recommended temperature, ensure the heating is uniform and controlled to avoid localized overheating.
Difficulty in precipitating the product. - Insufficient cooling or too much solvent for recrystallization.- Ensure the aqueous mixture is thoroughly chilled. - When recrystallizing from methanol, use the minimum amount of hot solvent required to dissolve the product and then cool slowly.
Product is impure after recrystallization. - Incomplete removal of starting materials or by-products.- Ensure thorough washing of the filtered solid with cold water before recrystallization. - A second recrystallization may be necessary.

Step 2: Bromination of 4-Morpholinobenzaldehyde

This step involves the electrophilic aromatic bromination of the activated benzene ring of 4-morpholinobenzaldehyde. The morpholino group is an activating, ortho, para-directing group. Since the para position is occupied by the aldehyde, the bromine will direct to the ortho position (position 3).

Experimental Protocol (Generalized)
ParameterRecommended Starting Conditions
Reactants
4-Morpholinobenzaldehyde1 equivalent
N-Bromosuccinimide (NBS)1.0 - 1.1 equivalents
Solvent Acetonitrile, Dichloromethane, or Acetic Acid
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time1 - 4 hours (monitor by TLC)
Work-up
1.Quench the reaction with an aqueous solution of sodium thiosulfate.
2.Extract the product with an organic solvent (e.g., ethyl acetate).
3.Wash the organic layer with brine.
4.Dry over anhydrous sodium sulfate and concentrate.
5.Purify by column chromatography or recrystallization.

Troubleshooting and FAQs for Step 2

Troubleshooting_Bromination cluster_start Starting Point cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of This compound Over_bromination Over-bromination (Di-bromo product) Start->Over_bromination Side_reaction Side Reaction at Aldehyde Group Start->Side_reaction Incomplete_reaction Incomplete Reaction Start->Incomplete_reaction Decomposition Product Decomposition Start->Decomposition Control_stoichiometry Use 1.0 eq. of NBS and add slowly Over_bromination->Control_stoichiometry Lower_temp Run reaction at 0 °C Over_bromination->Lower_temp Protect_aldehyde Protect aldehyde as an acetal (if necessary) Side_reaction->Protect_aldehyde Monitor_TLC Monitor reaction by TLC to determine endpoint Incomplete_reaction->Monitor_TLC Mild_workup Use a mild aqueous work-up Decomposition->Mild_workup

Caption: Troubleshooting logic for the bromination of 4-morpholinobenzaldehyde.

Question/Issue Possible Cause(s) Recommended Solution(s)
Formation of a di-brominated side product. - The morpholino group is strongly activating, making the ring susceptible to further bromination. - Excess brominating agent.- Use N-Bromosuccinimide (NBS) as a milder brominating agent instead of Br₂. - Carefully control the stoichiometry, using no more than 1.0-1.1 equivalents of NBS. - Add the NBS portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture. - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[2][3]
Low conversion to the brominated product. - Insufficient activation or deactivation of the brominating agent.- Ensure the starting material is pure and dry. - The reaction can be monitored by TLC to ensure it goes to completion. - A slight excess of NBS (up to 1.1 equivalents) might be necessary.
Reaction mixture is a dark, intractable tar. - Decomposition of the starting material or product. Aromatic amines can be sensitive to oxidation.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the work-up is performed promptly after the reaction is complete.
Oxidation of the aldehyde group. - Some brominating reagents or conditions can oxidize aldehydes.- NBS is generally not a strong oxidant for aldehydes. However, if this is suspected, consider protecting the aldehyde as an acetal before bromination, followed by deprotection.
Difficulty in purifying the final product. - Similar polarities of the starting material and product. - Presence of hard-to-remove by-products like succinimide (from NBS).- For column chromatography, a gradient elution might be necessary to achieve good separation. - To remove succinimide, washing the organic extract with an aqueous base (e.g., NaHCO₃) can be effective as succinimide is acidic.

Alternative Synthetic Route

An alternative approach is the bromination of a suitable precursor followed by nucleophilic aromatic substitution with morpholine. For instance, starting with 3,4-difluorobenzaldehyde or 3-bromo-4-fluorobenzaldehyde.

Alternative_Pathway Start 3-Bromo-4-fluorobenzaldehyde Reagents Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Start->Reagents Morpholine Morpholine Morpholine->Reagents Product This compound Reagents->Product Nucleophilic Aromatic Substitution

Caption: Alternative synthesis via nucleophilic aromatic substitution.

This route may offer advantages in regioselectivity but could be lower yielding due to the deactivating effect of the bromine and aldehyde groups on the nucleophilic substitution step.

General FAQs

Q1: What is the CAS number for this compound? A1: The CAS number is 263349-24-2.[4]

Q2: What are the expected spectroscopic properties of the final product? A2: While specific spectra are not widely published, one would expect in the ¹H NMR spectrum to see a disappearance of the signal corresponding to the proton at position 3 of the starting material and the appearance of the remaining aromatic protons with new coupling patterns. The aldehyde proton signal should remain. In the IR spectrum, the characteristic C=O stretch of the aldehyde and C-Br vibrations would be present.

Q3: What safety precautions should be taken? A3: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Brominating agents like NBS and Br₂ are corrosive and toxic; they should be handled in a well-ventilated fume hood. Solvents like DMF are harmful and should be handled with care.

Q4: How can I improve the overall yield of the two-step synthesis? A4: To maximize the overall yield, it is crucial to optimize each step individually. For Step 1, ensure the reaction goes to completion and the product is carefully isolated and purified. For Step 2, the key is to control the stoichiometry and reaction conditions to favor mono-bromination and minimize side reactions. A thorough purification after each step is essential to ensure the purity of the intermediate and final product.

References

Technical Support Center: Purification of Crude 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-Bromo-4-morpholinobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. For removing colored impurities, treatment with activated charcoal during recrystallization can be effective.[1]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2] It is recommended to perform small-scale solubility tests with various solvents such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures with heptane or hexane to identify the optimal solvent or solvent system.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, heat the solution again to redissolve the oil, then allow it to cool much more slowly. Adding a seed crystal of pure product can also help induce proper crystallization.[1]

Q4: What is a suitable stationary and mobile phase for purifying this compound by column chromatography?

A4: For normal-phase column chromatography, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation, aiming for an Rf value of 0.2-0.4 for the desired compound.[3]

Q5: What are potential impurities I should be aware of during the purification of this compound?

A5: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted 4-morpholinobenzaldehyde, over-brominated products (e.g., 3,5-dibromo-4-morpholinobenzaldehyde), or regioisomers depending on the synthetic route. Hydrolysis of the starting materials or product could also lead to related benzoic acid derivatives.[4]

Troubleshooting Guides

Recrystallization Issues
Problem EncounteredPossible Cause(s)Suggested Solution(s)
Incomplete Dissolution - Insufficient solvent.- Incorrect solvent choice.- Add more hot solvent in small portions until the solid dissolves.- Test the solubility in different solvents to find a more suitable one.
No Crystal Formation Upon Cooling - Solution is not supersaturated (too much solvent used).- Insufficient cooling.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Ensure the solution is cooled in an ice bath after reaching room temperature.[1]
Low Yield of Purified Product - Premature crystallization during hot filtration.- Using too much solvent.- Washing crystals with a solvent in which they are too soluble.- Ensure the filtration apparatus is pre-heated before hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Colored Impurities in Final Product - Impurities not removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.[1]
Column Chromatography Issues
Problem EncounteredPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds - Inappropriate mobile phase polarity.- Optimize the solvent system using TLC. If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are not eluting, increase the polarity (e.g., increase the proportion of ethyl acetate).
Compound Streaking or Tailing - Column overloading.- Compound is too polar for the eluent or strongly interacts with the silica gel.- Use a larger column or load less crude material. A general guideline is a silica gel to crude material ratio of at least 30:1 by weight.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to reduce tailing for basic compounds.
Cracks in the Silica Gel Bed - Improper packing of the column.- Letting the column run dry.- Ensure the silica gel is packed as a uniform slurry and not allowed to dry out. Always maintain a level of solvent above the silica bed.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling to room temperature and then in an ice bath, the solvent is suitable.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot solvent required to completely dissolve the solid with gentle swirling or stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the eluent that provides good separation and an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase identified by TLC. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound of interest.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Crude 3-Bromo-4- morpholinobenzaldehyde issue Purification Issue? start->issue recrystallize Recrystallization issue->recrystallize Minor Impurities column Column Chromatography issue->column Complex Mixture oiling Compound 'oils out'? slow_cool Re-dissolve & Cool Slowly oiling->slow_cool Yes no_xtals No crystals form? induce_xtal Concentrate / Seed / Scratch no_xtals->induce_xtal Yes poor_sep Poor separation? optimize_eluent Optimize Mobile Phase via TLC poor_sep->optimize_eluent Yes recrystallize->oiling recrystallize->no_xtals end Pure Product recrystallize->end Successful column->poor_sep column->end Successful slow_cool->end induce_xtal->end optimize_eluent->end

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_impurities Types of Impurities cluster_methods Purification Methods cluster_product Product polar Polar Impurities (e.g., salts, starting materials) recrystallization Recrystallization polar->recrystallization Removes nonpolar Non-polar Impurities (e.g., over-brominated byproducts) column Column Chromatography nonpolar->column Removes colored Colored Impurities charcoal Activated Charcoal Treatment colored->charcoal Removes product Pure 3-Bromo-4- morpholinobenzaldehyde recrystallization->product column->product charcoal->recrystallization Used with

Caption: Relationship between impurity types and purification methods.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzaldehyde derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzaldehyde derivatives?

A1: Common methods include the oxidation of benzyl alcohols (e.g., Swern oxidation), formylation of aromatic compounds (e.g., Vilsmeier-Haack, Duff, and Gattermann-Koch reactions), and the oxidation of aldehydes to carboxylic acids followed by reduction (e.g., Pinnick oxidation). The choice of method depends on the available starting materials, desired substitution pattern, and functional group tolerance.[1]

Q2: How can I improve the yield of my benzaldehyde synthesis reaction?

A2: Improving yield often involves optimizing several factors. Key considerations include ensuring the purity of starting materials and reagents, precise temperature control, optimizing the molar ratio of reactants and catalysts, and ensuring a complete reaction through appropriate monitoring (e.g., TLC, GC-MS).[2][3] In some cases, modifications to the reaction, such as adding stoichiometric amounts of water in the Duff reaction, can increase product yields by 10-20%.[4]

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A3: Regioselectivity is a common challenge, particularly in the formylation of substituted phenols. The choice of reaction can significantly influence the outcome. For instance, the Duff reaction generally favors ortho-formylation due to a mechanism involving hydrogen bonding.[5][6] In contrast, steric hindrance at the ortho positions can promote para-substitution.[5] Careful control of reaction conditions, such as temperature and catalyst loading, is also crucial for enhancing selectivity.[3]

Q4: Are there "green" or more environmentally friendly methods for synthesizing benzaldehyde derivatives?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of less toxic reagents and solvents, as well as the development of catalytic systems that can be recycled. For example, modifications to the Swern oxidation aim to replace hazardous reagents like oxalyl chloride with safer alternatives.[7] Additionally, mechanochemical methods for reactions like the Duff reaction can reduce or eliminate the need for harmful solvents.[8]

Troubleshooting Guides

Vilsmeier-Haack Reaction

Q: My Vilsmeier-Haack reaction is resulting in a low yield. What are the likely causes and solutions?

A: Low yields in the Vilsmeier-Haack reaction can stem from several issues.[2]

  • Incomplete Reaction: Ensure the reaction is heated for the specified duration to drive it to completion.

  • Product Loss During Workup: The product can precipitate as large lumps if neutralization is not performed with vigorous stirring, leading to inefficient washing and loss of material.

  • Suboptimal Reagent Quality: The purity of the starting aromatic compound, DMF, and phosphorus oxychloride is critical. Impurities can lead to side reactions.[9]

  • Thermal Instability: The Vilsmeier reagent is thermally unstable and can decompose if not handled correctly.

Q: I am observing the formation of a greenish-blue dyestuff during the workup of my Vilsmeier-Haack reaction. How can I prevent this?

A: The formation of colored impurities is a common side reaction during the neutralization step, often caused by localized overheating.[2] To prevent this, maintain a low temperature (below 20°C) using an ice bath and add the neutralizing agent (e.g., saturated sodium acetate solution) slowly with vigorous stirring.[2] If these impurities have already formed, purification by recrystallization or column chromatography may be necessary.[2]

Duff Reaction

Q: The yield of my Duff reaction is consistently low. How can I improve it?

A: The Duff reaction is known for its often low to moderate yields.[4] Several modifications can improve the outcome:

  • Modified Acidic Medium: Using trifluoroacetic acid as the solvent instead of glycerol or acetic acid can improve yields, especially for electron-deficient phenols.[10][11]

  • Addition of Water: The addition of a stoichiometric amount of water has been shown to increase product yields by 10-20% for a range of phenolic substrates.[4]

  • Microwave-Assisted Synthesis: Utilizing a microwave reactor can significantly decrease reaction time while providing comparable or even improved yields compared to conventional heating.[4][12]

Q: How can I control the regioselectivity in the Duff reaction for an unsymmetrically substituted phenol?

A: The Duff reaction typically exhibits a strong preference for ortho-formylation.[5] This selectivity is attributed to a mechanism involving a hydrogen bond between the phenolic hydroxyl group and the formylating agent, which directs the electrophile to the ortho position.[6][13] However, the electronic nature of other substituents on the ring can also influence the outcome. For highly activating groups, diformylation can sometimes occur.[10]

Swern Oxidation

Q: My Swern oxidation is producing significant amounts of side products. What is happening and how can I prevent it?

A: A common side reaction in the Swern oxidation is the Pummerer rearrangement, which can be minimized by maintaining a very low reaction temperature, typically below -60°C.[7][14][15] The use of alternative DMSO activators to oxalyl chloride, such as cyanuric chloride or trifluoroacetic anhydride, may allow the reaction to be run at slightly higher temperatures (e.g., -30°C) without significant side reactions.[14]

Q: The Swern oxidation has a very unpleasant odor. Are there any odorless alternatives?

A: The malodorous byproduct, dimethyl sulfide, is a significant drawback of the Swern oxidation.[16] Research has focused on developing odorless sulfoxides that can be used in place of DMSO. For example, 6-(methylsulfinyl)hexanoic acid is an odorless substitute that can be easily separated and recycled.[17]

Pinnick Oxidation

Q: What is the role of a "scavenger" in the Pinnick oxidation, and which one should I use?

A: The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct, which can lead to undesired side reactions, such as the chlorination of double bonds.[18][19] A scavenger is added to react with and neutralize the HOCl.[18] Common scavengers include:

  • 2-Methyl-2-butene: This is a frequently used scavenger that effectively prevents side reactions while preserving double bonds in the substrate.[19][20]

  • Hydrogen Peroxide (H₂O₂): An alternative scavenger whose byproducts (water and oxygen) do not interfere with the reaction.[18]

  • Resorcinol and Sulfamic Acid: These are also effective scavengers.[18]

Q: How is the pH controlled during a Pinnick oxidation, and why is it important?

A: The pH of the reaction is typically maintained in a slightly acidic range (around 3-4) using a buffer, most commonly sodium dihydrogen phosphate (NaH₂PO₄).[19][20] Proper pH control is crucial for the formation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite.[18][19]

Data Presentation

Table 1: Comparison of Reaction Conditions for Common Benzaldehyde Synthesis Methods

ReactionTypical SubstrateKey ReagentsTemperature (°C)Common SolventsKey AdvantagesCommon Issues
Vilsmeier-Haack Electron-rich aromaticsPOCl₃, DMF0 to 100DMF, CH₂Cl₂Mild conditions, good for electron-rich systemsLow yield with electron-deficient substrates, colored impurities[2][21][22]
Duff Reaction PhenolsHexamethylenetetramine, Acid100 to 160Acetic acid, Trifluoroacetic acid, GlycerolInexpensive reagents, strong ortho-selectivityOften low yields, requires high temperatures[4][5][23]
Swern Oxidation Primary benzyl alcoholsDMSO, Oxalyl chloride, Triethylamine-78 to -60CH₂Cl₂, THFMild conditions, high yields, avoids over-oxidationRequires cryogenic temperatures, malodorous byproduct, Pummerer rearrangement[14][16][24]
Pinnick Oxidation Benzaldehydes (for carboxylic acid synthesis)NaClO₂, NaH₂PO₄, ScavengerRoom Temperaturet-BuOH/H₂O, THFMild conditions, high functional group toleranceRequires a scavenger for HOCl, potential for side reactions with certain functional groups[18][19][25]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF.

  • Substrate Addition: Dissolve the electron-rich aromatic compound in anhydrous DMF and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-90°C) for several hours, monitoring the progress by TLC.[2]

  • Workup: Cool the reaction mixture and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture to a pH of 6-8 by the slow, dropwise addition of a saturated aqueous sodium acetate solution, while maintaining the temperature below 20°C with an ice bath.[2]

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with cold water, and air-dry.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

General Protocol for Swern Oxidation of a Primary Benzyl Alcohol
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride dropwise to a solution of dimethyl sulfoxide (DMSO) in CH₂Cl₂ at -78°C.

  • Alcohol Addition: After stirring for a short period, add a solution of the primary benzyl alcohol in CH₂Cl₂ dropwise, maintaining the temperature at -78°C.

  • Base Addition: After the addition of the alcohol is complete, add triethylamine (NEt₃) dropwise.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature, then quench with water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude benzaldehyde derivative by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Synthesis Method reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Flame-Dry Glassware reagents->glassware combine Combine Reactants under Inert Atmosphere glassware->combine temp_control Maintain Reaction Temperature combine->temp_control monitor Monitor Progress (TLC/GC-MS) temp_control->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Crude Product (Chromatography/Recrystallization) extract->purify analyze Analyze Final Product (NMR, MS) purify->analyze

Caption: Generalized experimental workflow for benzaldehyde derivative synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield impure_reagents Impure Starting Materials/Reagents start->impure_reagents temp_issue Incorrect Reaction Temperature start->temp_issue incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize_temp Optimize Temperature temp_issue->optimize_temp increase_time Increase Reaction Time / Monitor Completion incomplete_rxn->increase_time adjust_conditions Adjust Conditions to Minimize Side Reactions side_reactions->adjust_conditions

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-morpholinobenzaldehyde.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound can be approached through several synthetic routes. Each method has a unique impurity profile that can affect yield and purity. Below is a summary of common impurities, their likely causes, and recommended troubleshooting steps.

Synthetic Route Potential Impurity Likely Cause Recommended Solution
Nucleophilic Aromatic Substitution (SNAr) 3-Bromo-4-fluorobenzaldehyde (Starting Material)Incomplete reaction due to insufficient reaction time, low temperature, or inefficient base.Increase reaction time and/or temperature. Ensure the use of a suitable base (e.g., K2CO3, Et3N) in sufficient quantity.
2-Bromo-4-morpholinobenzaldehydeIsomeric impurity in the starting material.Characterize starting material purity by GC-MS or NMR before use. Purification of the final product may require chromatography.
Debrominated product (4-morpholinobenzaldehyde)Side reaction promoted by certain catalysts or reaction conditions.Optimize reaction conditions to minimize reductive debromination. If using a palladium catalyst, screen different ligands and bases.
Vilsmeier-Haack Formylation 4-(3-Bromophenyl)morpholine (Starting Material)Incomplete formylation due to insufficient Vilsmeier reagent, low temperature, or short reaction time. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the substrate must be sufficiently electron-rich.[1][2][3][4][5][6]Increase the equivalents of Vilsmeier reagent (POCl3/DMF).[1][6] Increase reaction temperature and/or time. Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.[4]
Diformylated productThe morpholino group is strongly activating, potentially leading to formylation at other positions on the aromatic ring.Use stoichiometric amounts of the Vilsmeier reagent. Lowering the reaction temperature may improve selectivity.
Isomeric products (e.g., 5-Bromo-2-morpholinobenzaldehyde)Formylation at a different position on the aromatic ring due to electronic or steric effects.While formylation is typically directed ortho and para to the activating group, steric hindrance from the bromine atom might influence regioselectivity. Optimization of reaction conditions (solvent, temperature) may be necessary. Purification by column chromatography is often required.
Buchwald-Hartwig Amination 3-Bromo-4-halobenzaldehyde (Starting Material)Incomplete coupling reaction due to catalyst deactivation, insufficient base, or non-optimal ligand. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[7]Screen different palladium catalysts, ligands, and bases. Ensure inert atmosphere and anhydrous conditions.
Homo-coupled byproductsSide reactions involving the coupling of two molecules of the starting aryl halide or two molecules of the amine.Optimize catalyst and ligand choice. Adjusting the stoichiometry of reactants can also minimize homo-coupling.
Debrominated starting materialReductive dehalogenation is a known side reaction in palladium-catalyzed couplings.Use of appropriate ligands and careful control of reaction conditions can suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction of 3-bromo-4-fluorobenzaldehyde with morpholine is sluggish and gives a low yield. What can I do?

A1: A low yield in this nucleophilic aromatic substitution reaction is often due to insufficient reaction temperature or an inadequate base. The fluorine atom is a good leaving group, but the reaction still requires energy to overcome the activation barrier. Consider increasing the reaction temperature to reflux in a suitable solvent like DMF or DMSO. Ensure you are using at least a stoichiometric amount of a base such as potassium carbonate or triethylamine to neutralize the HF formed during the reaction.

Q2: I am observing a significant amount of unreacted starting material in my Vilsmeier-Haack formylation of 4-(3-bromophenyl)morpholine. How can I drive the reaction to completion?

A2: The Vilsmeier-Haack is an electrophilic aromatic substitution, and its success depends on the activity of the electrophile (the Vilsmeier reagent) and the nucleophilicity of the aromatic ring.[1][2][3][4][5][6] To increase the conversion, you can try the following:

  • Increase the amount of Vilsmeier reagent: Use a larger excess of POCl3 and DMF.

  • Increase the reaction temperature: Gently heating the reaction mixture can often improve yields.

  • Ensure anhydrous conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all your glassware is dry and use anhydrous solvents.

Q3: During the workup of my Vilsmeier-Haack reaction, I get a very dark-colored solution. Is this normal?

A3: The formation of colored byproducts can occur during the hydrolysis of the iminium intermediate formed in the Vilsmeier-Haack reaction.[4] This is not uncommon. Careful purification of the crude product by column chromatography or recrystallization is typically required to isolate the pure this compound.

Q4: I am considering a Buchwald-Hartwig amination to synthesize this compound. What are the critical parameters for this reaction?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7] The critical parameters for a successful reaction include:

  • Catalyst system: The choice of palladium precursor and phosphine ligand is crucial. Different ligands can have a significant impact on the reaction's efficiency.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide or LHMDS.

  • Inert atmosphere: The palladium(0) catalyst is oxygen-sensitive, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvent: The reaction is sensitive to moisture. Use dry, degassed solvents.

Experimental Protocols

1. Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • Materials: 3-bromo-4-fluorobenzaldehyde, morpholine, potassium carbonate (K2CO3), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).

    • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2. Synthesis via Vilsmeier-Haack Formylation

  • Materials: 4-(3-bromophenyl)morpholine, phosphorus oxychloride (POCl3), dimethylformamide (DMF).

  • Procedure:

    • Cool DMF to 0 °C in a flask equipped with a dropping funnel and a nitrogen inlet.

    • Slowly add POCl3 (1.1 eq) to the cooled DMF while maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 4-(3-bromophenyl)morpholine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., NaOH solution) to pH 7-8.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_snar SNAr Synthesis cluster_vh Vilsmeier-Haack Synthesis snar_start Mix Reactants: 3-Bromo-4-fluorobenzaldehyde, Morpholine, Base in DMF snar_heat Heat Reaction (100-120 °C) snar_start->snar_heat snar_workup Aqueous Workup & Extraction snar_heat->snar_workup snar_purify Purification (Chromatography/ Recrystallization) snar_workup->snar_purify snar_product This compound snar_purify->snar_product vh_reagent Prepare Vilsmeier Reagent (POCl3 + DMF at 0 °C) vh_add_sm Add 4-(3-Bromophenyl)morpholine vh_reagent->vh_add_sm vh_heat Heat Reaction (60-80 °C) vh_add_sm->vh_heat vh_hydrolysis Hydrolysis (Ice & Base) vh_heat->vh_hydrolysis vh_workup Extraction vh_hydrolysis->vh_workup vh_purify Purification (Chromatography) vh_workup->vh_purify vh_product This compound vh_purify->vh_product

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_pathway cluster_analysis Analysis of Crude Product cluster_impurities Potential Impurities cluster_solutions Corrective Actions start Problem Observed: Low Purity or Yield analysis Analyze by NMR / GC-MS start->analysis impurity_id Identify Impurity analysis->impurity_id sm Unreacted Starting Material impurity_id->sm isomer Isomeric Product impurity_id->isomer diproduct Di-substituted Product impurity_id->diproduct dehalo Dehalogenated Product impurity_id->dehalo increase_params Increase Reaction Time / Temperature sm->increase_params Cause: Incomplete Reaction check_reagents Check Reagent Stoichiometry & Purity sm->check_reagents Cause: Insufficient Reagent isomer->check_reagents Cause: Impure Starting Material diproduct->check_reagents Cause: Incorrect Stoichiometry optimize_conditions Optimize Catalyst, Ligand, or Base dehalo->optimize_conditions Cause: Side Reaction purification Improve Purification Technique increase_params->purification check_reagents->purification optimize_conditions->purification end Pure Product purification->end Obtain Pure Product

Caption: Troubleshooting logic for impurity issues in synthesis.

References

troubleshooting failed reactions of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions involving 3-Bromo-4-morpholinobenzaldehyde.

FAQS: Troubleshooting Failed Reactions

This section addresses common issues observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, where this compound is a substrate.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired biaryl product. What are the potential causes?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, primarily related to the electronic nature of the substrate and reaction conditions. The morpholino group is strongly electron-donating, which can make the oxidative addition of the aryl bromide to the palladium(0) catalyst the rate-limiting step.

Common causes include:

  • Catalyst Deactivation: The palladium catalyst may be inactive or poisoned.

  • Inappropriate Ligand Choice: The ligand may not be suitable for activating an electron-rich aryl bromide.

  • Suboptimal Base: The base may be too weak to facilitate the transmetalation step effectively or too strong, leading to side reactions.

  • Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid, a common side reaction.

  • Dehalogenation: A significant side reaction where the bromine atom is replaced by a hydrogen.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Employ a palladium catalyst system known to be effective for electron-rich aryl bromides. Bulky, electron-rich phosphine ligands are often preferred.

  • Base Optimization: Screen different bases. While stronger bases can sometimes be beneficial, they may also promote decomposition of the aldehyde.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent homocoupling.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize dehalogenation.

Q2: I am observing a significant amount of the dehalogenated product, 4-morpholinobenzaldehyde, in my reaction mixture. How can I prevent this?

A2: Dehalogenation is a common side reaction with electron-rich aryl halides. It typically occurs via a palladium-hydride intermediate.

Strategies to minimize dehalogenation:

  • Choice of Base: Use a weaker, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can be a proton source for the palladium-hydride species.

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos). These can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes decrease the rate of dehalogenation relative to the cross-coupling.

Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What are the likely issues?

A3: Similar to the Suzuki-Miyaura coupling, the electron-rich nature of the aryl bromide can hinder the initial oxidative addition step. Additionally, the choice of amine coupling partner and base is critical.

Potential issues include:

  • Catalyst and Ligand Incompatibility: The chosen catalyst system may not be active enough for this substrate.

  • Steric Hindrance: If the amine coupling partner is sterically bulky, the reaction may be slow or not proceed at all.

  • Base Incompatibility: The base may not be strong enough to deprotonate the amine or the resulting palladium-amine complex. Conversely, a very strong base could lead to decomposition of the starting material or product.

Troubleshooting Flowchart:

G Start Low/No Product in Buchwald-Hartwig Amination CheckCatalyst Is the catalyst/ligand system appropriate for electron-rich aryl bromides? Start->CheckCatalyst ChangeCatalyst Switch to a more active catalyst system (e.g., Pd(dba)₂ with a biarylphosphine ligand like XPhos or RuPhos). CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough and compatible with the substrates? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen stronger, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS). Consider a weaker base (e.g., Cs₂CO₃) if substrate decomposition is observed. CheckBase->ChangeBase No CheckAmine Is the amine coupling partner sterically hindered? CheckBase->CheckAmine Yes ChangeBase->CheckAmine OptimizeConditions Increase reaction temperature and/or time. Consider a less hindered amine if possible. CheckAmine->OptimizeConditions Yes Success Reaction Successful CheckAmine->Success No OptimizeConditions->Success

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Q4: Can the aldehyde functional group of this compound cause side reactions?

A4: Yes, the aldehyde group can be sensitive to certain reaction conditions, particularly strong bases and high temperatures.

Potential side reactions involving the aldehyde:

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol.

  • Aldol-type Condensations: While less common with aromatic aldehydes, self-condensation or reaction with other carbonyl-containing species can occur under basic conditions.

  • Decomposition: Prolonged heating in the presence of strong bases can lead to decomposition of the aldehyde.

To mitigate these issues, it is advisable to use the mildest possible base and the lowest effective temperature. If side reactions involving the aldehyde are persistent, protecting the aldehyde as an acetal before the cross-coupling reaction and deprotecting it afterward is a common strategy.

Data Presentation: Illustrative Reaction Conditions

The following tables provide representative starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These are intended as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition 1Condition 2Condition 3
Pd Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 100 °C90 °C80 °C
Time 12 h16 h12 h
Illustrative Yield 45%65%85%
Observed Side Products Dehalogenation (15%)Dehalogenation (5%)Trace Dehalogenation

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterCondition 1Condition 2Condition 3
Pd Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)RuPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)-
Base NaOt-Bu (1.5 equiv.)LHMDS (1.5 equiv.)K₃PO₄ (2 equiv.)
Solvent TolueneTHF1,4-Dioxane
Temperature 100 °C80 °C110 °C
Time 8 h12 h24 h
Illustrative Yield 90%85%70%
Observed Side Products TraceTraceMinor Decomposition

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants, Catalyst, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Signaling Pathway Diagram (Catalytic Cycle):

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido - H-Base⁺ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArBr 3-Bromo-4-morpholino- benzaldehyde ArBr->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up synthesis of 3-Bromo-4-morpholinobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable two-step synthetic route involves the initial synthesis of 4-morpholinobenzaldehyde followed by a regioselective bromination. This approach is favored due to the commercial availability of starting materials and generally high yields.

Q2: What are the critical parameters to control during the synthesis of the 4-morpholinobenzaldehyde intermediate?

A2: The key parameters for the successful synthesis of 4-morpholinobenzaldehyde from 4-fluorobenzaldehyde and morpholine are temperature control, ensuring anhydrous conditions, and the choice of base and solvent. The reaction is typically refluxed for an extended period, and monitoring by TLC or LC-MS is crucial to determine completion.

Q3: How can I ensure the regioselective mono-bromination of 4-morpholinobenzaldehyde at the 3-position?

A3: The morpholino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. To achieve selective mono-bromination at the position ortho to the morpholino group and meta to the aldehyde, it is crucial to control the reaction temperature and the stoichiometry of the brominating agent. Using a milder brominating agent like N-bromosuccinimide (NBS) or conducting the reaction with bromine in a suitable solvent like acetic acid at low temperatures can enhance selectivity.

Q4: What are the main side products to expect during the bromination step?

A4: The primary side products are the result of polybromination, leading to di-bromo derivatives. Over-bromination can occur if the reaction temperature is too high or if an excess of the brominating agent is used. Oxidation of the aldehyde group to a carboxylic acid is also a potential side reaction, especially with harsher brominating conditions.

Q5: What are the recommended purification methods for the final product?

A5: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[1] For higher purity, column chromatography on silica gel may be employed.

Experimental Protocols

Synthesis of 4-morpholinobenzaldehyde (Intermediate)

A detailed and scalable protocol for the synthesis of 4-morpholinobenzaldehyde is adapted from established procedures.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Fluorobenzaldehyde124.111.0
Morpholine87.121.5
Anhydrous Potassium Carbonate138.212.0
N,N-Dimethylformamide (DMF)--

Procedure:

  • To a dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (1.0 eq.), morpholine (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100°C and maintain it at reflux for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Pour the resulting residue into ice-water and stir until a solid precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from methanol to afford pure 4-morpholinobenzaldehyde as yellow crystals.[1]

Synthesis of this compound

This protocol is based on the bromination of activated aromatic aldehydes.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-morpholinobenzaldehyde191.231.0
N-Bromosuccinimide (NBS)177.981.05
Acetic Acid--

Procedure:

  • In a reaction vessel, dissolve 4-morpholinobenzaldehyde (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0-5°C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from an appropriate solvent like ethanol to obtain pure this compound.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-morpholinobenzaldehyde Incomplete reaction; moisture in the reaction; inefficient work-up.Ensure the reaction goes to completion by monitoring with TLC/LC-MS and extending the reaction time if necessary. Use anhydrous reagents and solvents. Optimize the precipitation and filtration steps during work-up.
Formation of poly-brominated side products Excess of brominating agent; high reaction temperature.Use a stoichiometric amount or a slight excess (1.05 eq.) of the brominating agent. Maintain a low reaction temperature (0-5°C) during the addition and the course of the reaction.
Oxidation of the aldehyde to a carboxylic acid Harsh reaction conditions; presence of oxidizing impurities.Use a milder brominating agent like NBS. Ensure the reaction is carried out under an inert atmosphere if necessary. Purify the starting materials to remove any oxidizing impurities.
Product is an oil and does not solidify Presence of impurities.Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purify the product using column chromatography.
Difficulty in removing the solvent (DMF) High boiling point of DMF.Use a high-vacuum rotary evaporator. For larger scales, consider a thin-film evaporator. Ensure the water used for precipitation is ice-cold to minimize the solubility of the product.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-morpholinobenzaldehyde cluster_1 Step 2: Bromination A Start: 4-Fluorobenzaldehyde, Morpholine, K2CO3 in DMF B Reaction at 100°C, 24h A->B Heat C Work-up: Concentration, Precipitation in ice-water, Filtration B->C Cool & Quench D Purification: Recrystallization from Methanol C->D E Intermediate: 4-morpholinobenzaldehyde D->E F Start: 4-morpholinobenzaldehyde in Acetic Acid E->F Use as starting material G Addition of NBS at 0-5°C F->G Cool H Reaction at 0-5°C G->H I Work-up: Precipitation in ice-water, Filtration H->I Quench J Purification: Recrystallization from Ethanol I->J K Final Product: This compound J->K

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Poly-bromination

G A Problem: Poly-bromination (Di- or Tri-brominated products observed) B Check Stoichiometry of Brominating Agent A->B C Is it > 1.05 equivalents? B->C D Reduce to 1.0-1.05 equivalents C->D Yes E Check Reaction Temperature C->E No I Problem Resolved D->I F Is it > 10°C? E->F G Maintain temperature at 0-5°C F->G Yes H Consider a Milder Brominating System F->H No G->I H->I

Caption: Troubleshooting workflow for managing poly-bromination side reactions.

References

Technical Support Center: Catalyst Selection for Bromination of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in the bromination of substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the bromination of substituted benzaldehydes?

A1: The most common catalysts are Lewis acids, such as iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃), which activate the bromine molecule for electrophilic aromatic substitution. For achieving specific regioselectivity, other catalytic systems are employed. Palladium catalysts are often used for directing the bromination to the ortho position of the aldehyde group. Zeolites can be used to favor the formation of the para-isomer due to shape-selectivity constraints within their porous structure.[1]

Q2: How do substituents on the benzaldehyde ring affect catalyst selection and reaction outcomes?

A2: Substituents significantly influence the reactivity of the aromatic ring and the regioselectivity of the bromination.

  • Electron-donating groups (EDGs) like methoxy (-OCH₃) and alkyl groups activate the ring, making it more susceptible to electrophilic attack. This can sometimes lead to over-bromination, and milder reaction conditions or less active catalysts may be required. EDGs are ortho-, para-directing.

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN) deactivate the ring, making the reaction slower and requiring harsher conditions or more potent catalysts. EWGs are meta-directing. The aldehyde group (-CHO) itself is a deactivating, meta-directing group.[2]

Q3: What is the role of N-Bromosuccinimide (NBS) in these reactions?

A3: N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source of electrophilic bromine for aromatic bromination.[3][4][5] It is often considered a safer and easier-to-handle alternative to liquid bromine.[5] NBS can be used with or without a catalyst. In the presence of an acid catalyst, its electrophilicity is enhanced.[6] For benzylic bromination (bromination of the carbon adjacent to the aromatic ring), NBS is used with a radical initiator.[7][8]

Q4: How can I achieve ortho-selective bromination of a substituted benzaldehyde?

A4: Ortho-selective bromination can be achieved using palladium catalysis with a directing group strategy.[9][10] The aldehyde's oxygen can coordinate to the palladium center, directing the bromination to the adjacent C-H bond. This method is particularly useful for synthesizing specifically substituted intermediates.

Q5: What are the primary safety concerns when handling reagents for bromination?

A5: The primary safety concerns involve the handling of bromine, brominating agents like NBS, and Lewis acid catalysts.

  • Bromine (Br₂) is highly toxic, corrosive, and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • N-Bromosuccinimide (NBS) is a solid but can release bromine over time. It is an irritant and should be handled with care to avoid inhalation of dust and skin contact.[3][4][12]

  • Lewis acids (FeBr₃, AlCl₃) are corrosive and moisture-sensitive. They should be handled in a dry environment, and appropriate PPE should be worn.

Catalyst Performance Data

The following table summarizes typical yields and regioselectivity for the bromination of substituted benzaldehydes using different catalytic systems. Note that reaction conditions can significantly influence the outcome.

SubstrateCatalystBrominating AgentSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (ortho:meta:para)Reference(s)
BenzaldehydeAlCl₃ (1.32 eq)Br₂ (1.1 eq)1,2-Dichloroethane40287>99% meta[13]
4-Methoxybenzaldehyde-NBS (1.1 eq)AcetonitrileRT195Predominantly ortho[1]
4-Nitrobenzaldehyde-NBS in H₂SO₄H₂SO₄60-MixtureMixture of isomers[14]
2-ChlorobenzaldehydePd(OAc)₂ (5 mol%)NBS (1.2 eq)1,2-Dichloroethane1002485>99% ortho[9]
BenzaldehydeFeBr₃ (cat.)Br₂DichloromethaneRT--Predominantly meta[15]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts like FeBr₃ and AlCl₃ are moisture-sensitive and can be deactivated by atmospheric moisture. 2. Insufficient Catalyst Activity: For deactivated benzaldehydes (e.g., nitrobenzaldehyde), the chosen catalyst may not be strong enough. 3. Low Reaction Temperature/Time: The reaction may not have proceeded to completion.1. Use freshly opened or properly stored anhydrous Lewis acids. Handle them in a glovebox or under an inert atmosphere. 2. Switch to a stronger Lewis acid (e.g., AlCl₃ instead of FeBr₃) or consider harsher reaction conditions (higher temperature). 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If necessary, increase the temperature.
Poor Regioselectivity 1. Nature of Substituent: Electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing. The inherent directing effect of the substituents might not align with the desired product. 2. Steric Hindrance: Bulky substituents can hinder bromination at the ortho position, favoring the para position. 3. Catalyst Choice: The catalyst used may not be selective for the desired position.1. Choose a catalyst system known to favor the desired isomer (e.g., zeolites for para-selectivity, palladium for ortho-selectivity). 2. For para-selectivity, consider using a bulky catalyst or a shape-selective catalyst like a zeolite. 3. For ortho-selectivity, employ a palladium-catalyzed C-H activation strategy.
Over-bromination (Di- or Tri-bromination) 1. Highly Activated Substrate: Benzaldehydes with strong electron-donating groups are highly activated and prone to multiple brominations. 2. Excess Brominating Agent: Using a stoichiometric excess of the brominating agent can lead to multiple substitutions. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in over-bromination.1. Use milder reaction conditions (lower temperature, less active catalyst). Consider protecting the activating group if possible. 2. Use a stoichiometric amount or a slight deficiency of the brominating agent. Add the brominating agent slowly to the reaction mixture. 3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the desired mono-brominated product is the major component.
Side Reactions (e.g., Oxidation of Aldehyde) 1. Harsh Reaction Conditions: High temperatures and strong oxidizing conditions can lead to the oxidation of the aldehyde group to a carboxylic acid. 2. Presence of Water: Water can participate in side reactions, especially with highly reactive reagents.1. Use milder reaction conditions. If using a strong oxidant is unavoidable, consider protecting the aldehyde group before bromination. 2. Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid (FeBr₃) Catalyzed Bromination of Benzaldehyde
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a trap), add the substituted benzaldehyde (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous iron(III) bromide (FeBr₃) catalyst (0.1 - 1.2 eq).

  • Bromine Addition: Dissolve bromine (Br₂) (1.0 - 1.1 eq) in the anhydrous solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature or as required by the specific substrate.

  • Reaction: Stir the reaction mixture at the appropriate temperature for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding it to an ice-cold aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to destroy excess bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent used for the reaction. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: General Procedure for N-Bromosuccinimide (NBS) Bromination of an Activated Benzaldehyde
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the activated substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).[3]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) to the solution in one portion or in portions. If an acid catalyst is required, it can be added at this stage.

  • Reaction: Stir the reaction mixture at room temperature or a specified temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Electrophilic_Aromatic_Substitution reagents Br₂ + FeBr₃ electrophile δ+Br−Brδ− −FeBr₃ (Polarized Bromine) reagents->electrophile Activation intermediate Arenium Ion (Sigma Complex) electrophile->intermediate benzene Substituted Benzaldehyde benzene->intermediate Nucleophilic Attack product Brominated Benzaldehyde intermediate->product Deprotonation hbr HBr intermediate->hbr catalyst_regen FeBr₃ hbr->catalyst_regen Catalyst Regeneration

Caption: Mechanism of FeBr₃-catalyzed electrophilic aromatic bromination.

Catalyst_Selection_Workflow start Define Desired Regioselectivity meta_q Is meta-bromination desired? start->meta_q ortho_q Is ortho-bromination desired? meta_q->ortho_q No lewis_acid Use Lewis Acid Catalyst (e.g., FeBr₃, AlCl₃) meta_q->lewis_acid Yes para_q Is para-bromination desired? ortho_q->para_q No pd_catalyst Use Palladium Catalyst with Directing Group Strategy ortho_q->pd_catalyst Yes zeolite Use Zeolite Catalyst (Shape-selective) para_q->zeolite Yes activated_q Is the ring highly activated? para_q->activated_q No lewis_acid->activated_q mild_conditions Consider milder conditions or NBS without catalyst activated_q->mild_conditions Yes

Caption: Decision tree for catalyst selection based on desired regioselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware under inert atmosphere reagents 2. Add substrate and anhydrous solvent setup->reagents catalyst_add 3. Add catalyst reagents->catalyst_add bromine_add 4. Add brominating agent catalyst_add->bromine_add monitor 5. Stir and monitor (TLC/GC-MS) bromine_add->monitor quench 6. Quench reaction monitor->quench extract 7. Extract product quench->extract purify 8. Purify (Chromatography/ Distillation) extract->purify characterize 9. Characterize product purify->characterize

Caption: General experimental workflow for bromination of substituted benzaldehydes.

References

Technical Support Center: Synthesis of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and frequently asked questions (FAQs) concerning the synthesis of 3-Bromo-4-morpholinobenzaldehyde, with a particular focus on the influence of solvent selection on reaction outcomes. The content is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - The synthesis of the intermediate, 4-morpholinobenzaldehyde, via the reaction of 4-fluorobenzaldehyde with morpholine.

  • Step 2: Electrophilic Aromatic Substitution (Bromination) - The regioselective bromination of 4-morpholinobenzaldehyde to yield the final product, this compound.

The choice of solvent is critical in both steps, significantly impacting reaction yield, purity, and reaction time.

Data Presentation: Solvent Effects on Reaction Outcomes

The following tables summarize the effects of different solvents on the two key reactions in the synthesis of this compound.

Table 1: Solvent Effects on the Synthesis of 4-morpholinobenzaldehyde (SNAr Reaction)

SolventDielectric Constant (ε)Typical Yield (%)Reaction Time (h)Notes
N,N-Dimethylformamide (DMF)378924High yield, common solvent for this reaction.[1][2]
Dimethyl sulfoxide (DMSO)47~85-90 (estimated)12-24Higher polarity may accelerate the reaction. Excellent for dissolving reactants.[3][4]
Acetonitrile36Moderate24-48Generally less effective than DMF or DMSO for this type of SNAr.[3]
Tetrahydrofuran (THF)7.6Low to None>48Apolar aprotic nature is not ideal for stabilizing the charged intermediate.
1,4-Dioxane2.2Low to None>48Apolar aprotic nature is not ideal for stabilizing the charged intermediate.

Table 2: Solvent Effects on the Bromination of 4-morpholinobenzaldehyde

SolventBrominating AgentTypical Yield (%)Regioselectivity (ortho:meta:para)Notes
AcetonitrileNBSHighHigh ortho-selectivityPolar aprotic solvent, promotes heterolysis of NBS to generate the electrophilic bromine species.[1]
Glacial Acetic AcidBromine (Br₂)~70-80Good ortho-selectivityCommon solvent for bromination of activated aldehydes. Can participate in the reaction.
Dichloromethane (DCM)NBSModerate to HighModerate ortho-selectivityLess polar than acetonitrile, may require longer reaction times.
Carbon Tetrachloride (CCl₄)NBSVariableLower selectivityNon-polar, less common for electrophilic bromination of highly activated rings.

Experimental Protocols

Step 1: Synthesis of 4-morpholinobenzaldehyde

  • Materials:

    • 4-fluorobenzaldehyde

    • Morpholine

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Methanol

  • Procedure:

    • In a dry round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in DMF.

    • Add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold deionized water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

    • Recrystallize the crude product from methanol to obtain pure 4-morpholinobenzaldehyde as a yellow crystalline solid.[1][2]

Step 2: Synthesis of this compound

  • Materials:

    • 4-morpholinobenzaldehyde

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Deionized water

    • Saturated sodium thiosulfate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-morpholinobenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding deionized water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Troubleshooting Guides and FAQs

Step 1: Synthesis of 4-morpholinobenzaldehyde (SNAr)

  • Q1: The reaction is slow or incomplete, resulting in a low yield.

    • A1: This can be due to several factors:

      • Solvent Choice: The use of a non-polar or protic solvent can significantly hinder the reaction. Polar aprotic solvents like DMF or DMSO are essential to solvate the cation and enhance the nucleophilicity of the amine.[3] Ensure the solvent is anhydrous, as water can react with the base and starting materials.

      • Base Strength: Potassium carbonate is a common choice. Ensure it is anhydrous and finely powdered for better reactivity. For less reactive substrates, a stronger base might be considered, but this could lead to side reactions.

      • Temperature: The reaction typically requires heating. If the conversion is low, consider increasing the temperature to 120-140°C, but monitor for potential decomposition.

  • Q2: I am observing multiple spots on my TLC, indicating side products.

    • A2:

      • Reaction with Solvent: At high temperatures, DMF can decompose to dimethylamine and carbon monoxide. Dimethylamine can act as a competing nucleophile. Using a slightly lower temperature or a different polar aprotic solvent like DMSO might mitigate this.

      • Impure Starting Materials: Ensure the 4-fluorobenzaldehyde and morpholine are of high purity.

  • Q3: The work-up is problematic, and I'm losing product during purification.

    • A3:

      • Incomplete Precipitation: Ensure the product is fully precipitated by adding a sufficient volume of ice-cold water and allowing it to stand.

      • Recrystallization Issues: If the product is not crystallizing well, try using a different solvent system for recrystallization, such as ethanol or isopropanol.

Step 2: Synthesis of this compound (Bromination)

  • Q1: The reaction is producing multiple brominated products (dibromination or other isomers).

    • A1: The morpholino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.

      • Solvent Polarity: The regioselectivity of bromination of activated anilines has been shown to be solvent-dependent.[5] In polar solvents, the ortho-product is generally favored. In less polar solvents, a mixture of isomers might be obtained. Using a polar solvent like acetonitrile can enhance ortho-selectivity.

      • Stoichiometry of Brominating Agent: Use only a slight excess (1.0-1.05 eq) of NBS to minimize dibromination. Adding the NBS slowly at a low temperature (0°C) is crucial.

      • Reaction Temperature: Keep the reaction temperature low to control the reactivity and improve selectivity.

  • Q2: The reaction is sluggish, and I have a low conversion of the starting material.

    • A2:

      • Purity of NBS: Ensure the N-bromosuccinimide is pure. It can decompose over time.

      • Reaction Temperature: While low temperatures are recommended for selectivity, if the reaction is not proceeding, you can allow it to slowly warm to room temperature.

  • Q3: My final product is colored or impure after column chromatography.

    • A3:

      • Residual Bromine: Traces of bromine can lead to coloration. Ensure thorough washing with sodium thiosulfate solution during the work-up.

      • Oxidation: The aldehyde group can be susceptible to oxidation. Work-up should be performed without unnecessary delays. Storing the final product under an inert atmosphere and protected from light is recommended.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-morpholinobenzaldehyde cluster_step2 Step 2: Synthesis of this compound start1 4-fluorobenzaldehyde + Morpholine + K₂CO₃ in DMF react1 Heat to 100-120°C (12-24h) start1->react1 Reaction workup1 Precipitate in H₂O, Filter react1->workup1 Work-up purify1 Recrystallize from Methanol workup1->purify1 Purification product1 4-morpholinobenzaldehyde purify1->product1 start2 4-morpholinobenzaldehyde in Acetonitrile product1->start2 Intermediate react2 Add NBS at 0°C (2-4h) start2->react2 Bromination workup2 Quench with H₂O, Extract with EtOAc react2->workup2 Work-up purify2 Column Chromatography workup2->purify2 Purification product2 This compound purify2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_snar Step 1: SNAr Issues cluster_bromination Step 2: Bromination Issues issue Low Yield or Impurities in Synthesis snar_issue Incomplete Reaction or Side Products issue->snar_issue brom_issue Poor Regioselectivity or Over-bromination issue->brom_issue check_solvent Check Solvent: Is it a dry, polar aprotic solvent (DMF, DMSO)? snar_issue->check_solvent check_temp Check Temperature: Is it optimal (100-120°C)? snar_issue->check_temp check_base Check Base: Is it anhydrous and finely powdered? snar_issue->check_base check_brom_solvent Check Solvent: Is it a polar solvent (Acetonitrile)? brom_issue->check_brom_solvent check_temp_brom Check Temperature: Is it low (0°C)? brom_issue->check_temp_brom check_nbs Check NBS: Is stoichiometry correct (1.05 eq)? Is addition slow? brom_issue->check_nbs

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

monitoring the progress of 3-Bromo-4-morpholinobenzaldehyde reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of reactions involving 3-Bromo-4-morpholinobenzaldehyde using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Frequently Asked Questions (FAQs)

General Questions

Q1: Why is it important to monitor the progress of my reaction? A1: Monitoring a reaction is crucial to determine when the starting material has been consumed and the product has formed. This helps in deciding the optimal reaction time, preventing the formation of byproducts from over-reacting, and ensuring a higher yield and purity of the desired product.[1]

Q2: What are the primary methods for monitoring a this compound reaction? A2: The two most common and effective methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick, qualitative method ideal for rapid checks of reaction progress.[2] LC-MS provides more detailed quantitative and qualitative information, confirming the molecular weight of the products and reactants.

TLC-Specific Questions

Q3: What is a good starting solvent system (mobile phase) for TLC analysis of this reaction? A3: For neutral organic molecules like this compound, a binary mixture of a non-polar solvent and a polar solvent is a good starting point.[2] A common combination is hexanes or heptane as the non-polar component and ethyl acetate as the polar component.[2] A starting ratio of 7:3 or 8:2 (Hexanes:Ethyl Acetate) is often effective. The ideal system should place your starting material at an Rf value of approximately 0.3-0.4.[3]

Q4: How can I visualize the spots on the TLC plate? A4: this compound is an aromatic compound and is expected to be UV-active. The most convenient, non-destructive method is to use a TLC plate with a fluorescent indicator (e.g., F-254) and visualize the spots under a UV lamp at 254 nm, where they will appear as dark spots.[4] Destructive staining methods can also be used, such as p-anisaldehyde stain (which is generally good for aldehydes) or potassium permanganate stain (for oxidizable groups).[4]

Q5: What is a "cospot" and why is it important? A5: A cospot is a lane on the TLC plate where the starting material and the reaction mixture are spotted on top of each other.[1][3] It is critically important for confirming if the starting material spot in the reaction mixture is indeed the starting material, especially when the reactant and product have very similar Rf values.[3][5] If the starting material is consumed, the cospot will show only the product spot and any new impurities.

LC-MS-Specific Questions

Q6: What should I expect to see in the mass spectrum for this compound? A6: Due to the presence of a bromine atom, you should expect to see a characteristic pair of molecular ion peaks ([M]+ and [M+2]+) with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7] For this compound (C₁₁H₁₂BrNO₂), the molecular weight is 270.12 g/mol .[8] In positive ion mode, you would look for the protonated molecule [M+H]⁺ at m/z 270 and 272.

Q7: What type of LC column and mobile phase is suitable for this analysis? A7: A reverse-phase C18 column is a standard and effective choice. A suitable mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), with a small amount of an additive like 0.1% formic acid in both solvents to improve peak shape and promote ionization.

Q8: Why might I see a weak or no signal for my compound in LC-MS? A8: A weak or absent signal can be due to several factors: the sample concentration may be below the instrument's limit of detection, the compound may not ionize well under the chosen source conditions (e.g., ESI, APCI), or co-eluting substances from the reaction mixture could be causing ion suppression.[6][9] Incorrect mass spectrometer settings, such as the wrong polarity mode, can also be a cause.[9]

Section 2: Troubleshooting Guides

TLC Troubleshooting

Problem Question & Answer Guide
Spots are streaking or elongated Q: Why are my spots streaking? A: This is often caused by overloading the sample on the TLC plate.[10][11] It can also occur if the compound is highly polar or acidic/basic. Q: How can I fix it? A: Try diluting your sample before spotting it. If streaking persists, add a small amount (0.1–1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase.[10]
Spots are not visible Q: I ran my TLC but can't see any spots under the UV lamp. What's wrong? A: Your sample might be too dilute, or the compound may not be UV-active (unlikely for this specific molecule). It's also possible the compound is volatile and has evaporated.[4][10] Q: What should I do? A: Try concentrating your sample by spotting multiple times in the same location, allowing the solvent to dry completely between applications.[4][10] If still not visible, use a chemical stain like p-anisaldehyde or potassium permanganate.[4]
Spots remain at the baseline (Rf ≈ 0) Q: My spots aren't moving from the origin line. Why? A: Your mobile phase is not polar enough to move the compound up the polar silica plate.[10] Q: How do I get them to move? A: Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Spots run to the solvent front (Rf ≈ 1) Q: My spots are all at the top of the plate. What does this mean? A: Your mobile phase is too polar, causing all components to travel with the solvent front.[10] Q: How can I achieve better separation? A: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means decreasing the proportion of ethyl acetate (i.e., increasing the amount of hexane).
Reactant and Product spots are very close Q: The Rf values of my starting material and product are almost identical. How can I tell if the reaction is complete? A: This is a common challenge. First, ensure you are using a cospot; if the reaction is complete, the cospot should look like a single, slightly elongated spot (a "snowman" shape) if separation is minimal.[5] Q: What if the cospot is inconclusive? A: You need to try a different solvent system to improve separation. Experiment with different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Ethyl Acetate).

LC-MS Troubleshooting

Problem Question & Answer Guide
Poor Peak Shape (Tailing, Fronting, Splitting) Q: Why are my chromatographic peaks broad or misshapen? A: This can be caused by column contamination, column degradation, or a mismatch between the sample solvent and the mobile phase.[12][13] Injecting a sample dissolved in a much stronger solvent than the initial mobile phase is a common cause of peak distortion. Q: What steps can I take to improve peak shape? A: Dilute your sample in a solvent that is the same or weaker than your initial mobile phase composition.[12] Ensure your column is clean by flushing it according to the manufacturer's protocol. If the problem persists, the column may need to be replaced.[12]
Retention Time (RT) is Shifting Q: My peak retention times are inconsistent between injections. Why? A: RT shifts can be caused by changes in mobile phase composition (e.g., from evaporation), fluctuating flow rates, column degradation, or insufficient column equilibration time between runs.[13] Q: How can I stabilize my retention times? A: Always prepare fresh mobile phase.[12] Ensure the LC system is fully equilibrated at the initial conditions before injecting. If using buffers, check that the pH is consistent. Regularly check your system's pressure trace for signs of pump malfunction.
High Background Noise or Contamination Q: I'm seeing many unexpected peaks or a very noisy baseline. What is the source? A: Contamination is a frequent issue in LC-MS and can come from solvents, glassware, the sample itself, or carryover from a previous injection.[13][14] Q: How can I identify and eliminate the contamination? A: Run a blank injection (injecting only the mobile phase) to see if the contamination is from the system. Use high-purity, LC-MS grade solvents.[12] Implement a robust needle wash protocol in your autosampler method to reduce carryover.[13]
No or Low MS Signal Intensity Q: I see a peak on my UV chromatogram, but little to no signal in my mass spectrometer. Why? A: This points to an issue with ionization or MS settings. The compound may not be ionizing efficiently, or you may be in the wrong polarity mode. Ion suppression from matrix components is also a major possibility.[6][9] Q: How can I troubleshoot this? A: Verify your MS settings are appropriate for your analyte (e.g., try both positive and negative polarity). Check that the ion source is clean and that tune parameters are optimized.[9] To check for ion suppression, you can dilute the sample or try a different sample preparation method to remove interfering matrix components.[6]

Section 3: Experimental Protocols

Protocol 1: Reaction Monitoring by TLC

  • Chamber Preparation: Pour your chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.[3][15]

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three small tick marks for your lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).[2][3]

  • Sample Preparation:

    • SM: Dissolve a tiny amount of your this compound starting material in a suitable solvent like ethyl acetate or dichloromethane.

    • RXN: Use a capillary tube to withdraw a small aliquot directly from the reaction mixture.[1] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent.

  • Spotting the Plate:

    • Using a clean capillary spotter for each sample, touch the tip to the solution and then briefly and gently touch it to the corresponding tick mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[16]

    • Spot the "SM" lane with the starting material solution.

    • Spot the "RXN" lane with the reaction mixture aliquot.

    • For the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the first spot.[1]

    • Allow the spots to dry completely before developing.[1]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[10] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.[16]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV 254 nm lamp and circle them with a pencil.[3]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Compare the "RXN" lane to the "SM" lane. The reaction is progressing as the starting material spot diminishes in intensity and a new product spot appears. The reaction is likely complete when the starting material spot is no longer visible in the "RXN" lane.

Protocol 2: Reaction Monitoring by LC-MS

  • System Setup:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical starting gradient would be 5-95% B over 5 minutes, followed by a hold and re-equilibration.

    • MS Detector: Electrospray Ionization (ESI) source, operating in positive ion mode. Scan for a mass range that includes the expected m/z of the reactant and product(s) (e.g., m/z 100-500).

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a few drops of water).

    • Perform a "dilute and shoot" preparation: Dilute the aliquot significantly (e.g., 1:1000) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility and avoid peak distortion.[12]

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Injection and Data Acquisition:

    • Inject 1-5 µL of the prepared sample onto the LC-MS system.

    • Acquire both the Total Ion Chromatogram (TIC) and UV/Vis chromatogram (if available).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Examine the mass spectrum for each peak.

    • Identify the starting material peak by its retention time and its characteristic mass spectrum (m/z 270/272 for [M+H]⁺).

    • Identify the product peak(s) by their unique retention time and mass spectrum.

    • Monitor the reaction by comparing the peak area of the starting material to the product over time. The reaction is complete when the peak area of the starting material is negligible.

Section 4: Data Presentation

Table 1: Hypothetical TLC Data for a Reaction

CompoundPolarityExpected Rf (8:2 Hexane:EtOAc)Expected Rf (6:4 Hexane:EtOAc)
This compound (Starting Material) Moderately Polar~0.35~0.60
Example Product (e.g., corresponding alcohol) More Polar~0.15~0.40
Example Product (e.g., less polar derivative) Less Polar~0.55~0.75

Note: Rf values are highly dependent on specific lab conditions (temperature, chamber saturation, plate manufacturer) and should be used as a relative guide.[17]

Table 2: Expected LC-MS Data

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Characteristics
This compound C₁₁H₁₂BrNO₂270.12270.0, 272.0Isotopic pattern for one bromine atom is the key identifier. Loss of the aldehyde group (-CHO) or fragments from the morpholine ring may be observed in MS/MS.

Section 5: Visual Workflows

Reaction_Monitoring_Workflow start_node Start Reaction process_node1 Take Reaction Aliquot start_node->process_node1 t = x hours process_node process_node decision_node decision_node output_node Proceed to Work-up stop_node Reaction Complete output_node->stop_node Isolate Product process_node2 Analyze by TLC / LC-MS process_node1->process_node2 Prepare Sample decision_node1 Starting Material Consumed? process_node2->decision_node1 decision_node1->output_node Yes decision_node1->process_node1 No

Caption: General workflow for monitoring a chemical reaction.

TLC_Troubleshooting_Tree problem TLC Problem Observed d1 What is the issue? problem->d1 decision decision solution solution d2 Sample Overloaded? d1->d2 Streaking/ Elongated Spot d3 Mobile phase is not polar enough d1->d3 Rf ≈ 0 (Baseline) d4 Mobile phase is too polar d1->d4 Rf ≈ 1 (Solvent Front) d5 Reactant & Product Rf are too similar d1->d5 Poor Separation s1 Dilute sample before spotting d2->s1 Yes s2 Add acid/base modifier to mobile phase d2->s2 No s3 Increase proportion of polar solvent (e.g., more EtOAc) d3->s3 s4 Decrease proportion of polar solvent (e.g., less EtOAc) d4->s4 s5 Try a completely different solvent system d5->s5

Caption: Decision tree for troubleshooting common TLC issues.

LCMS_Troubleshooting_Tree problem LC-MS Problem Observed d1 What is the issue? problem->d1 decision decision solution solution d2 Check MS Settings (Polarity, Tune) d1->d2 No / Low Signal d3 Sample Solvent matches Initial Mobile Phase? d1->d3 Poor Peak Shape d4 Mobile Phase Fresh? d1->d4 Shifting RT s1 Investigate Ion Suppression: Dilute sample, improve cleanup d2->s1 Settings OK s2 Correct MS method parameters d2->s2 Settings Wrong s3 Re-dissolve sample in initial mobile phase d3->s3 No s4 Flush or replace LC column d3->s4 Yes s5 Prepare fresh mobile phase d4->s5 No s6 Ensure proper column equilibration time d4->s6 Yes

Caption: Decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Synthesis of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the workup procedure following the synthesis of 3-Bromo-4-morpholinobenzaldehyde. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

Experimental Protocol: Synthesis and Workup

The synthesis of this compound is typically achieved through the electrophilic bromination of the starting material, 4-morpholinobenzaldehyde. The morpholino group is a strongly activating, ortho-, para-directing group, making the reaction susceptible to over-bromination if not carefully controlled.

Synthesis Reaction:

Detailed Workup Methodology:

  • Quenching the Reaction:

    • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring until the characteristic orange/red color of bromine disappears. This step neutralizes any unreacted bromine.

  • pH Adjustment and Initial Extraction:

    • If the reaction was performed in an acidic solvent (e.g., acetic acid), carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is approximately 7-8.

    • Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to remove any residual acid).

      • Water.

      • Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous phase and aid in layer separation).

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization, typically from a solvent system like ethanol/water or isopropanol.

    • Alternatively, for higher purity, purification can be achieved via column chromatography on silica gel, using a solvent gradient such as hexane/ethyl acetate.

Workup Procedure Workflow

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Workup Procedure cluster_purification Purification Reaction Reaction Mixture (Post-Synthesis) Quench 1. Quench (e.g., Na₂S₂O₃) Reaction->Quench Neutralize 2. Neutralize (e.g., NaHCO₃) Quench->Neutralize Extract 3. Liquid-Liquid Extraction Neutralize->Extract Wash 4. Wash Organic Layer (NaHCO₃, H₂O, Brine) Extract->Wash Dry 5. Dry (e.g., MgSO₄) Wash->Dry Evaporate 6. Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure 3-Bromo-4- morpholinobenzaldehyde Purify->Pure

Caption: Flowchart of the workup and purification process for this compound.

Troubleshooting and FAQs

Here are some common issues encountered during the workup and their potential solutions.

Q1: The red/brown color of bromine persists even after adding a large amount of sodium thiosulfate solution.

  • Possible Cause: Insufficient reducing agent or the reaction generated more bromine than anticipated.

  • Solution: Continue adding the saturated sodium thiosulfate solution portion-wise until the color completely disappears. Ensure vigorous stirring to promote mixing between the aqueous and organic phases. A spot test with starch-iodide paper can confirm the absence of oxidizing agents.

Q2: An emulsion formed during the extraction step and the layers are not separating.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially after a basic wash, can lead to emulsion formation.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution), which can help break up the emulsion by increasing the ionic strength of the aqueous layer.

    • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool may be effective.

Q3: My final product yield is very low after the workup.

  • Possible Causes & Solutions:

    • Incomplete Extraction: The product may have some water solubility. Ensure you perform multiple extractions (at least 3) with the organic solvent. Check the aqueous layer by TLC to see if any product remains.[1]

    • Product Loss During Washes: If the product has acidic or basic properties, it could be lost to the aqueous layer during neutralization or washing steps. Ensure the pH is carefully controlled.

    • Premature Precipitation: The product might have precipitated out during the quenching or neutralization step and was lost during transfers. Check all glassware and filter papers for any solid residue.

    • Incomplete Reaction: The low yield might be a result of an incomplete initial reaction rather than the workup. Re-evaluate the reaction conditions (time, temperature, stoichiometry).

Q4: TLC analysis of my crude product shows multiple spots, including one that is less polar than my product.

  • Possible Cause: This is likely due to the formation of a di-brominated byproduct (e.g., 3,5-dibromo-4-morpholinobenzaldehyde). The morpholino group is strongly activating, making the aromatic ring susceptible to multiple halogenations.

  • Solution:

    • Reaction Control: To minimize this, use a less reactive brominating agent (e.g., N-bromosuccinimide instead of Br₂), run the reaction at a lower temperature, and add the brominating agent slowly to the reaction mixture.

    • Purification: This byproduct can usually be separated from the desired mono-brominated product using column chromatography on silica gel. The di-brominated compound, being less polar, will typically elute first.

Q5: The NMR spectrum of my final product shows the presence of the starting material, 4-morpholinobenzaldehyde.

  • Possible Cause: The bromination reaction did not go to completion.

  • Solution:

    • Reaction Optimization: Increase the reaction time, temperature, or the equivalents of the brominating agent. However, be cautious as harsher conditions can increase the formation of di-brominated byproducts.

    • Purification: The starting material is more polar than the product and can be separated by column chromatography or sometimes by careful recrystallization.

Quantitative Data Summary

The following table provides expected, though hypothetical, quantitative data for a typical synthesis. Actual results may vary based on specific experimental conditions.

ParameterExpected ValueCommon Issues Affecting Value
Yield (Crude) 80-95%Incomplete reaction; side reactions.
Yield (Purified) 65-85%Losses during recrystallization or chromatography.
Purity (by HPLC/NMR) >98%Presence of starting material or di-bromo byproduct.
Di-bromo Impurity <1-10%Excess brominating agent; high reaction temperature.
Starting Material <1-5%Insufficient brominating agent; short reaction time.

References

Validation & Comparative

Comparative Analysis of 13C NMR Spectral Data for 3-Bromo-4-morpholinobenzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the 13C NMR Spectral Characteristics of 3-Bromo-4-morpholinobenzaldehyde and Analogues

Data Presentation: 13C NMR Chemical Shifts (δ, ppm)

The following table summarizes the 13C NMR chemical shifts for this compound and a selection of comparable compounds. The data for the target compound is predicted based on the substituent effects observed in the analogues.

Carbon AtomThis compound (Predicted)Benzaldehyde[1]3-Bromobenzaldehyde4-Bromobenzaldehyde4-Morpholinobenzaldehyde3-Bromo-4-fluorobenzaldehyde
C=O ~190.5192.3190.8191.0190.8189.9
C1 ~129.0136.5138.5135.2128.8132.2
C2 ~134.0129.7132.0131.2132.1133.2
C3 ~114.0129.0123.2132.2111.5112.4 (d, J=18.4 Hz)
C4 ~158.0134.4137.4129.8155.1162.7 (d, J=258.5 Hz)
C5 ~119.0129.0128.1132.2113.8128.9
C6 ~131.0129.7130.3131.2132.1131.3
Morpholine C-N ~52.0---47.1-
Morpholine C-O ~66.0---66.4-

Note: Chemical shifts are reported in ppm relative to a TMS standard. Data for some compounds were compiled from various sources and may have been recorded in different solvents.

Experimental Protocols

The following is a generalized protocol for the acquisition of 13C NMR spectra for aromatic aldehydes, based on standard laboratory practices.

Objective: To obtain a high-resolution 13C NMR spectrum of the analyte.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Analyte (e.g., this compound)

  • Internal Standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid analyte directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • If TMS is not already present in the solvent, add a small drop.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Set the spectrometer to the 13C nucleus frequency.

    • Choose a standard proton-decoupled 13C pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • Set the acquisition time to at least 1-2 seconds.

    • A relaxation delay of 2-5 seconds is typically sufficient.

    • The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are usually adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks if desired (note: 13C integration is not always reliable for quantitative analysis without specific experimental setups).

    • Analyze the peak positions to determine the chemical shifts of the carbon atoms in the molecule.

Mandatory Visualization

Caption: Predicted 13C NMR shifts for this compound.

G General Workflow for 13C NMR Spectroscopy prep Sample Preparation (Dissolve in Deuterated Solvent) insert Insert Sample into Spectrometer prep->insert lock Lock & Shim insert->lock acquire Acquire 13C NMR Data (Proton Decoupled) lock->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift Assignment) process->analyze

Caption: A generalized workflow for acquiring 13C NMR spectra.

References

Comparative Analysis of Mass Spectrometry and Other Analytical Techniques for 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds. For 3-Bromo-4-morpholinobenzaldehyde (C₁₁H₁₂BrNO₂), the expected molecular weight is approximately 270.12 g/mol . Due to the presence of bromine, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, driven by the presence of the bromine, morpholine, and benzaldehyde functionalities.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment Ion StructureFragmentation Pathway
270272[C₁₁H₁₂BrNO₂]⁺•Molecular Ion (M⁺•)
269271[C₁₁H₁₁BrNO₂]⁺Loss of a hydrogen radical from the aldehyde
241243[C₁₀H₁₀BrNO]⁺Loss of the formyl radical (-CHO)
184186[C₇H₅BrO]⁺•Cleavage of the C-N bond with charge retention on the bromobenzaldehyde moiety
183185[C₇H₄BrO]⁺Loss of a hydrogen radical from the bromobenzaldehyde fragment
156158[C₆H₄Br]⁺Loss of CO from the [C₇H₄BrO]⁺ fragment
86[C₄H₈NO]⁺Cleavage of the C-N bond with charge retention on the morpholine moiety
56[C₃H₆N]⁺Fragmentation of the morpholine ring
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound would involve the following:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: The compound is dissolved in a suitable volatile solvent such as dichloromethane or ethyl acetate.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dissolution (in volatile solvent) Injection Injection Sample->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Mass Spectrum Generation & Fragmentation Analysis Detection->Data

Figure 1. Experimental workflow for GC-MS analysis.

Comparison with Alternative Analytical Techniques

While MS provides detailed structural information, other techniques offer complementary data for the comprehensive analysis of this compound.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation patterns.High sensitivity and specificity. Provides structural details.May require derivatization for certain compounds to improve volatility (for GC-MS). Fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for non-volatile or thermally labile compounds. High quantitative accuracy and precision.Does not provide definitive structural identification on its own (requires a detector like MS or NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive. Provides unambiguous structure elucidation.Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra for some molecules.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be suitable for purity determination and quantification.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (likely in the 254-280 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: The compound is dissolved in the mobile phase or a compatible solvent.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Output SamplePrep Sample Dissolution (in mobile phase) Injection Injection SamplePrep->Injection MobilePhase Mobile Phase Preparation MobilePhase->Injection Separation Separation in C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation (Purity & Quantification) Detection->Chromatogram

Figure 2. Experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms in this compound, confirming the connectivity and substitution pattern of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY and HSQC for full structural assignment.

  • Sample Preparation: The compound is dissolved in the deuterated solvent, and a small amount of a reference standard like tetramethylsilane (TMS) may be added.

NMR_Analysis_Logic cluster_input Input cluster_experiments NMR Experiments cluster_information Derived Information cluster_output Output Compound This compound H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Compound->TwoD_NMR Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton Connectivity H-C Connectivity TwoD_NMR->Connectivity Structure Unambiguous Structure Elucidation Proton_Env->Structure Carbon_Skeleton->Structure Connectivity->Structure

Figure 3. Logical relationship for structure elucidation using NMR.

Conclusion

A Comparative Infrared Spectroscopy Guide: 3-Bromo-4-morpholinobenzaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation and quality control of synthesized compounds. This guide provides a comparative analysis of the expected IR spectrum of 3-Bromo-4-morpholinobenzaldehyde against key structural analogs: 4-morpholinobenzaldehyde, 3-bromobenzaldehyde, and the parent compound, benzaldehyde. The comparison highlights the influence of the morpholine, bromine, and aldehyde functionalities on the vibrational spectra.

Comparative Analysis of IR Absorption Data

The infrared spectrum of a molecule is unique and provides a "fingerprint" based on the vibrational frequencies of its bonds. By analyzing the characteristic absorption bands, we can confirm the presence of specific functional groups. The table below summarizes the key expected and experimental IR absorption frequencies for this compound and its analogs.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)4-Morpholinobenzaldehyde (Experimental, cm⁻¹)3-Bromobenzaldehyde (Experimental, cm⁻¹)Benzaldehyde (Experimental, cm⁻¹)
Aldehyde C-HStretch (Fermi doublet)~2820, ~2720Not clearly reported~2820, ~2720~2820, ~2720[1][2]
Aromatic C-HStretch>3000>3000>3000~3063[1]
Aliphatic C-H (Morpholine)Stretch2960-28402960-2840--
Carbonyl (C=O)Stretch~1680~1670~1701~1703[1]
Aromatic C=CStretch1600-14501600-14751595, 15701597, 1585, 1455[1]
C-N (Aromatic-Amine)Stretch~1350~1350--
C-O-C (Ether in Morpholine)Asymmetric Stretch~1230~1230--
C-O-C (Ether in Morpholine)Symmetric Stretch~1115~1115--
C-BrStretch680-515-~680-

Analysis:

The C=O stretching frequency is particularly diagnostic. In benzaldehyde, it appears around 1703 cm⁻¹.[1] The introduction of the electron-donating morpholine group in the para position in 4-morpholinobenzaldehyde is expected to lower this frequency due to resonance, which is consistent with the expected value. Conversely, the electron-withdrawing bromine atom in 3-bromobenzaldehyde has a less pronounced effect on the carbonyl group due to its meta position. For this compound, the combined electronic effects of the electron-donating morpholine and the electron-withdrawing bromine are anticipated to result in a C=O stretch at a frequency between that of 4-morpholinobenzaldehyde and 3-bromobenzaldehyde.

The presence of the morpholine ring in this compound and 4-morpholinobenzaldehyde introduces characteristic aliphatic C-H stretching bands between 2960-2840 cm⁻¹ and strong C-O-C (ether) and C-N stretching vibrations. The carbon-bromine (C-Br) stretch is expected in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol: Acquiring IR Spectra of Solid Samples

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique for solid and liquid samples.[3][4][5]

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean ATR crystal to record the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the crystal itself. This background is then subtracted from the sample spectrum.

  • Sample Preparation: A small amount of the solid sample (typically a few milligrams) is placed directly onto the ATR crystal.[5]

  • Applying Pressure: A pressure clamp is used to ensure firm and uniform contact between the sample and the ATR crystal. Good contact is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. The infrared beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a small distance into the sample, where absorption can occur. The attenuated radiation is then directed to the detector.

  • Data Collection: Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio of the final spectrum. The spectrum is usually recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning: After the measurement, the pressure clamp is released, and the sample is carefully removed. The ATR crystal surface is then cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue to remove any sample residue.

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic regions of absorption in an infrared spectrum.

G cluster_molecule This compound cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Aldehyde Aldehyde C=O_Stretch ~1680 (C=O Stretch) Aldehyde->C=O_Stretch Aldehyde_CH_Stretch ~2820, ~2720 (Aldehyde C-H Stretch) Aldehyde->Aldehyde_CH_Stretch Aromatic_Ring Aromatic_Ring Aromatic_CH_Stretch >3000 (Aromatic C-H Stretch) Aromatic_Ring->Aromatic_CH_Stretch Aromatic_CC_Stretch 1600-1450 (Aromatic C=C Stretch) Aromatic_Ring->Aromatic_CC_Stretch Morpholine Morpholine Aliphatic_CH_Stretch 2960-2840 (Aliphatic C-H Stretch) Morpholine->Aliphatic_CH_Stretch CN_CO_Stretch ~1350 (C-N) ~1230, ~1115 (C-O-C) Morpholine->CN_CO_Stretch Bromine Bromine CBr_Stretch 680-515 (C-Br Stretch) Bromine->CBr_Stretch

Caption: Functional groups of this compound and their IR regions.

References

Comparative Guide to 3-Bromo-4-morpholinobenzaldehyde and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data and reactivity of 3-Bromo-4-morpholinobenzaldehyde and structurally related benzaldehyde derivatives. The information herein is intended to assist researchers in selecting appropriate starting materials for organic synthesis, with a particular focus on the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

This compound is a polysubstituted aromatic aldehyde containing both an electron-withdrawing bromine atom and an electron-donating morpholino group. This unique electronic profile can influence its reactivity in various chemical transformations. Understanding its properties in comparison to other commercially available benzaldehyde derivatives is crucial for reaction optimization and the strategic design of synthetic routes. This guide compares this compound with three other brominated benzaldehydes: 3-Bromobenzaldehyde, 4-Bromobenzaldehyde, and 3-Bromo-4-fluorobenzaldehyde.

Characterization Data

PropertyThis compound3-Bromobenzaldehyde4-Bromobenzaldehyde3-Bromo-4-fluorobenzaldehyde
Molecular Formula C₁₁H₁₂BrNO₂[1]C₇H₅BrOC₇H₅BrOC₇H₄BrFO
Molecular Weight 270.12 g/mol [1]185.02 g/mol 185.02 g/mol 203.01 g/mol
Appearance Solid[1]Clear dark brown liquidWhite crystalline solidColorless to white to pale yellow solid or liquid
Purity 98%[1]≥98%≥99%98%
Predicted Boiling Point 406.8 °C[2]230-236 °C235 °C225.6 °C
Predicted Density 1.495 g/cm³1.587 g/cm³1.596 g/cm³1.696 g/cm³
¹H NMR (CDCl₃, δ ppm) Not available7.4-8.1 (m, 4H), 9.9 (s, 1H)7.7-7.9 (m, 4H), 10.0 (s, 1H)7.3-8.2 (m, 3H), 9.9 (s, 1H)
¹³C NMR (CDCl₃, δ ppm) Not available123.1, 128.3, 130.4, 137.5, 138.0, 191.0129.0, 130.9, 132.5, 135.5, 191.2117.5, 126.9, 130.2, 132.8, 161.8, 189.9
IR (cm⁻¹) Not available~1700 (C=O), ~2820, 2740 (C-H aldehyde)~1705 (C=O), ~2830, 2740 (C-H aldehyde)~1700 (C=O), ~2850, 2750 (C-H aldehyde)
Mass Spectrum (m/z) Not availableM⁺ at 184/186 (approx. 1:1 ratio)M⁺ at 184/186 (approx. 1:1 ratio)M⁺ at 202/204 (approx. 1:1 ratio)

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The reactivity of benzaldehydes in this reaction is significantly influenced by the electronic nature of their substituents.

  • Electron-withdrawing groups (EWGs) , such as bromo and fluoro substituents, increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates and higher yields.[4]

  • Electron-donating groups (EDGs) , such as the morpholino group, decrease the electrophilicity of the carbonyl carbon, which can result in slower reaction rates.[4]

Expected Reactivity:

  • 3-Bromobenzaldehyde and 4-Bromobenzaldehyde: The bromine atom acts as an EWG through its inductive effect, making these compounds relatively reactive in the Knoevenagel condensation.

  • 3-Bromo-4-fluorobenzaldehyde: The presence of two EWGs (bromo and fluoro) is expected to further enhance the reactivity of the aldehyde.

  • This compound: This compound presents a more complex case. The bromine atom is electron-withdrawing, while the morpholino group is strongly electron-donating through resonance. The overall effect on reactivity will depend on the interplay of these opposing electronic influences. It is anticipated that the electron-donating effect of the morpholino group might lead to a slower reaction rate compared to the other bromo-substituted benzaldehydes.

Experimental Protocols

Below is a general experimental protocol for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile, a common active methylene compound. This protocol can be adapted for the specific benzaldehydes discussed in this guide.

Protocol: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalyst, 0.1 mmol, 10 µL)

  • Ethanol (solvent, 10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) to dissolve the reactants.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of the Knoevenagel condensation product.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Characterization A Reactants (Aldehyde, Malononitrile) C Reaction Mixture A->C B Solvent & Catalyst (Ethanol, Piperidine) B->C D Reflux C->D E Crude Product D->E F Cooling & Precipitation/ Solvent Removal E->F G Filtration F->G H Recrystallization G->H I Pure Product H->I J NMR Spectroscopy I->J K IR Spectroscopy I->K L Mass Spectrometry I->L

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

This guide provides a comparative overview of this compound and its analogs. The choice of a specific benzaldehyde derivative for a synthetic application will depend on the desired reactivity and the electronic properties of the target molecule. While this compound offers a unique substitution pattern, its reactivity in reactions like the Knoevenagel condensation may be attenuated by the electron-donating morpholino group. For syntheses requiring higher reactivity, 3-Bromobenzaldehyde, 4-Bromobenzaldehyde, or 3-Bromo-4-fluorobenzaldehyde may be more suitable alternatives. The provided experimental protocol serves as a starting point for the synthesis and evaluation of the corresponding Knoevenagel adducts.

References

Unraveling Reactivity: A Comparative Analysis of 3-Bromo-4-morpholinobenzaldehyde and 3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced reactivity of substituted benzaldehydes is paramount for efficient synthesis and the design of novel therapeutics. This guide provides a detailed comparison of the reactivity of 3-Bromo-4-morpholinobenzaldehyde and 3-bromobenzaldehyde, supported by an analysis of their electronic properties and available experimental data.

The key distinction between this compound and 3-bromobenzaldehyde lies in the presence of a morpholino group at the C4 position of the benzene ring in the former. This substitution significantly alters the electronic environment of the molecule, thereby influencing the reactivity of both the aldehyde functional group and the carbon-bromine bond.

Probing Electronic Effects: The Influence of the Morpholino Substituent

The morpholino group, with its nitrogen atom adjacent to the aromatic ring, acts as a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. In this compound, the bromine atom is ortho to the morpholino group, and the aldehyde group is in a meta position.

Conversely, in 3-bromobenzaldehyde, the bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), which deactivates the ring towards electrophilic substitution and influences the reactivity of the aldehyde. The aldehyde group itself is a meta-director and deactivating.

This fundamental difference in electronic properties dictates the reactivity of the two molecules in various chemical transformations.

Comparative Reactivity Analysis

Target SiteReaction TypeThis compound3-bromobenzaldehydeRationale
Aldehyde Group Nucleophilic AdditionLess ReactiveMore ReactiveThe electron-donating morpholino group increases electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.
Aromatic Ring Electrophilic Aromatic SubstitutionMore ReactiveLess ReactiveThe electron-donating morpholino group activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it.
C-Br Bond Nucleophilic Aromatic SubstitutionMore ReactiveLess ReactiveThe strong electron-donating morpholino group at the para position can stabilize the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution, thus facilitating the displacement of the bromide ion.
C-Br Bond Oxidative Addition (e.g., in cross-coupling reactions)Less ReactiveMore ReactiveThe increased electron density on the aromatic ring, due to the morpholino group, can make the oxidative addition of a metal catalyst (e.g., Palladium) to the C-Br bond more difficult.

Diagram: Electronic Effects on Aldehyde Reactivity

G Comparative Electronic Effects on the Aldehyde Group cluster_0 This compound cluster_1 3-bromobenzaldehyde a C=O Carbonyl Carbon result_a Less Electrophilic Less Reactive towards Nucleophiles a->result_a morpholino Morpholino Group (Electron-Donating) morpholino->a:f1 Increases Electron Density (Resonance Effect) b C=O Carbonyl Carbon result_b More Electrophilic More Reactive towards Nucleophiles b->result_b bromo Bromo Group (Electron-Withdrawing) bromo->b:f1 Decreases Electron Density (Inductive Effect)

Caption: Electronic influence of substituents on the aldehyde carbonyl carbon.

Experimental Protocols

Protocol 1: Knoevenagel Condensation (to assess aldehyde reactivity)
  • Materials: this compound or 3-bromobenzaldehyde (1 mmol), malononitrile (1.1 mmol), piperidine (0.1 mmol), ethanol (10 mL).

  • Procedure: To a solution of the respective benzaldehyde in ethanol, add malononitrile and piperidine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Data Collection: Record the time required for the complete consumption of the starting aldehyde. A shorter reaction time indicates higher reactivity of the aldehyde.

  • Work-up and Analysis: Once the reaction is complete, pour the mixture into ice-water. Filter the precipitate, wash with cold water, and dry. The yield of the condensed product can be calculated.

Protocol 2: Suzuki Cross-Coupling (to assess C-Br bond reactivity)
  • Materials: this compound or 3-bromobenzaldehyde (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2 mmol), toluene (8 mL), and water (2 mL).

  • Procedure: In a round-bottom flask, combine the respective aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Reaction Setup: Add the toluene and water. Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 90°C and stir vigorously.

  • Monitoring and Data Collection: Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of disappearance of the starting material and the formation of the biphenyl product. The initial rate of reaction can be used as a quantitative measure of the C-Br bond's reactivity.

  • Work-up and Analysis: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography and the yield determined.

Diagram: Experimental Workflow for Reactivity Comparison

G cluster_aldehyde Aldehyde Reactivity (Knoevenagel) cluster_cbr C-Br Bond Reactivity (Suzuki Coupling) start Select Benzaldehyde Derivative knoevenagel Perform Knoevenagel Condensation start->knoevenagel suzuki Perform Suzuki Cross-Coupling start->suzuki monitor_k Monitor by TLC knoevenagel->monitor_k data_k Record Reaction Time and Yield monitor_k->data_k compare Compare Reactivity Data data_k->compare monitor_s Monitor by GC/HPLC suzuki->monitor_s data_s Determine Initial Rate and Yield monitor_s->data_s data_s->compare conclusion Draw Conclusions on Relative Reactivity compare->conclusion

Caption: Workflow for comparing the reactivity of the two benzaldehydes.

A Comparative Analysis of the Biological Activities of 3-Bromo-4-morpholinobenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and drug discovery, the subtle structural modifications of small molecules can lead to profound differences in their biological activities. This guide provides a comparative analysis of two such benzaldehyde derivatives: 3-Bromo-4-morpholinobenzaldehyde and 3-bromo-4-hydroxybenzaldehyde. While both share a common brominated phenyl ring, the substitution at the fourth position—a morpholine group versus a hydroxyl group—significantly influences their physicochemical properties and, consequently, their interactions with biological targets. This document synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific biological targets.

PropertyThis compound3-Bromo-4-hydroxybenzaldehyde
Molecular Formula C₁₁H₁₂BrNO₂C₇H₅BrO₂
Molecular Weight 270.12 g/mol 201.02 g/mol
Structure A morpholine ring attached at the C4 positionA hydroxyl group at the C4 position
Predicted LogP 2.12.3
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 32

Data sourced from chemical property databases.

The presence of the morpholine group in this compound increases its molecular weight and the number of hydrogen bond acceptors compared to the hydroxyl group in 3-bromo-4-hydroxybenzaldehyde. The hydroxyl group, in turn, provides a hydrogen bond donor, a feature absent in the morpholino-substituted compound. These differences are critical in determining the types of interactions these molecules can form with protein binding pockets.

Biological Activity Profile

While extensive head-to-head comparative studies are limited, the individual biological activities of these compounds and their derivatives have been explored in various contexts.

3-Bromo-4-hydroxybenzaldehyde and its derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: The phenolic hydroxyl group can contribute to antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes.

  • Antioxidant Activity: The hydroxyl group on the aromatic ring can act as a radical scavenger, conferring antioxidant properties.

  • Enzyme Inhibition: This compound can serve as a scaffold for the synthesis of more complex molecules with inhibitory activity against various enzymes.

This compound is often utilized as a synthetic intermediate in the development of more complex molecules with specific biological targets. The morpholine moiety is a common feature in many approved drugs and is known to:

  • Improve Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility and metabolic stability, which are desirable properties for drug candidates.

  • Serve as a Key Pharmacophore: In many instances, the morpholine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of a target protein. For example, derivatives of morpholinobenzaldehyde have been explored as inhibitors of enzymes like phosphoinositide 3-kinases (PI3K) and other kinases where the morpholine ring interacts with the hinge region of the ATP-binding pocket.

Experimental Protocols

Below are generalized protocols for assays commonly used to evaluate the biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate. The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.

Visualizing a Potential Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor. This is a common mechanism for compounds containing the morpholine moiety.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Hypothetical PI3K/Akt signaling pathway inhibited by a this compound derivative.

Conclusion

While both this compound and 3-bromo-4-hydroxybenzaldehyde are valuable scaffolds in medicinal chemistry, their distinct substitutions at the C4 position predispose them to different biological roles. The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is often associated with antimicrobial and antioxidant activities. In contrast, the morpholine group in this compound is frequently incorporated to enhance pharmacokinetic properties and to serve as a key interacting moiety in the design of potent and selective enzyme inhibitors, particularly for protein kinases. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired biological effect. Further head-to-head studies under standardized conditions are necessary to provide a more definitive quantitative comparison of their biological activities.

Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of derivatives synthesized from 3-Bromo-4-morpholinobenzaldehyde. While direct comprehensive studies on this specific scaffold are limited, this document synthesizes findings from related morpholine-containing and bromo-substituted aromatic compounds to offer predictive insights into their anticancer and antimicrobial activities.

Core Scaffold and Rationale for Biological Interest

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The rationale for its selection is based on the established biological significance of its constituent moieties:

  • Morpholine Ring: A prevalent heterocyclic motif in medicinal chemistry, the morpholine ring is known to enhance the pharmacological profile of compounds, including their anticancer and antimicrobial efficacy.

  • Bromo Substituent: The presence of a bromine atom at the 3-position of the benzaldehyde ring is anticipated to modulate the electronic and lipophilic properties of the derivatives, which can significantly influence their interaction with biological targets.

  • Aldehyde Functional Group: The aldehyde group provides a versatile synthetic handle for the creation of diverse derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which are classes of compounds well-documented for their broad spectrum of biological activities.

Below is a general synthetic pathway for creating derivatives from this compound.

G A This compound C Condensation Reaction A->C B Primary Amine (R-NH2) Hydrazine (R-NHNH2) Thiosemicarbazide (R-NHCSNH2) B->C D Schiff Base (R-N=CH-Ar) Hydrazone (R-N-N=CH-Ar) Thiosemicarbazone (R-NH-CS-N=CH-Ar) C->D Formation of Derivatives

Caption: General synthetic scheme for derivatization.

Comparative Anticancer Activity

The aldehyde function of this compound can be condensed with various amino-containing compounds to yield derivatives with potential anticancer activity. The following table illustrates a hypothetical SAR for Schiff base and thiosemicarbazone derivatives based on trends observed in related studies.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Hypothetical this compound Derivatives

Derivative IDR Group (Substitution on Amine/Hydrazine)Predicted IC50 (µM) vs. MCF-7Predicted IC50 (µM) vs. A549
Schiff Bases
SB-1Phenyl15.520.1
SB-24-Chlorophenyl8.212.5
SB-34-Methoxyphenyl12.818.3
SB-42,4-Dichlorophenyl5.18.9
Thiosemicarbazones
TSC-1Unsubstituted (-H)7.810.2
TSC-2Phenyl4.56.8
TSC-34-Fluorophenyl2.13.5
TSC-44-Nitrophenyl6.39.1

SAR Insights for Anticancer Activity:

  • Schiff Bases: The introduction of electron-withdrawing groups (e.g., chloro) on the phenyl ring of the Schiff base (SB-2, SB-4) is predicted to enhance anticancer activity compared to an unsubstituted phenyl ring (SB-1). This is a common trend observed in various Schiff base derivatives. Electron-donating groups (e.g., methoxy in SB-3) may lead to a slight decrease in activity.

  • Thiosemicarbazones: Thiosemicarbazone derivatives are generally expected to exhibit higher potency than the corresponding Schiff bases. Substitution on the terminal nitrogen of the thiosemicarbazide moiety significantly influences activity. Aromatic substituents (TSC-2, TSC-3, TSC-4) are likely to be more potent than the unsubstituted derivative (TSC-1). The presence of a halogen, such as fluorine (TSC-3), often leads to a marked increase in anticancer activity.

The proposed mechanism of action for many anticancer thiosemicarbazones involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.

G cluster_0 Cell Thiosemicarbazone Thiosemicarbazone Ribonucleotide Reductase Ribonucleotide Reductase Thiosemicarbazone->Ribonucleotide Reductase Inhibition DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis Required for Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation Leads to

Caption: Inhibition of DNA synthesis by thiosemicarbazones.

Comparative Antimicrobial Activity

Hydrazone derivatives of this compound are another class of compounds with potential antimicrobial properties. The nature of the substituent on the hydrazone moiety is critical for its activity.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hypothetical this compound Hydrazone Derivatives

Derivative IDR Group (Substitution on Hydrazine)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coli
HZ-1Phenyl64128
HZ-24-Nitrophenyl1632
HZ-32,4-Dinitrophenyl816
HZ-4Pyridin-2-yl3264

SAR Insights for Antimicrobial Activity:

  • The presence of electron-withdrawing nitro groups on the phenyl ring (HZ-2, HZ-3) is expected to significantly enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This is a well-established trend for hydrazone derivatives.

  • Heterocyclic substituents, such as a pyridine ring (HZ-4), can also confer good antimicrobial activity.

  • The 3-bromo and 4-morpholino groups on the benzaldehyde core are likely to contribute positively to the overall antimicrobial profile of these derivatives.

The following workflow outlines the general process for evaluating the antimicrobial activity of the synthesized compounds.

G A Synthesized Derivatives B Prepare Stock Solutions A->B C Serial Dilution in Microplate B->C D Inoculate with Bacterial Suspension C->D E Incubate D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for antimicrobial testing.

Experimental Protocols

Synthesis of Derivatives (General Procedure)

A solution of this compound (1 mmol) in ethanol (20 mL) is treated with the appropriate primary amine, hydrazine, or thiosemicarbazide (1.1 mmol). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure derivative.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Compounds: Stock solutions of the synthesized hydrazone derivatives are prepared in DMSO.

  • Serial Dilutions: The compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This guide provides a predictive framework for the structure-activity relationship of this compound derivatives based on established principles in medicinal chemistry. The derivatization of the aldehyde group into Schiff bases, thiosemicarbazones, and hydrazones is a promising strategy for developing novel anticancer and antimicrobial agents. The electronic nature of the substituents on the appended amine, hydrazine, or thiosemicarbazide moieties is expected to be a key determinant of biological activity. Researchers are encouraged to use this guide as a starting point for the rational design and synthesis of new derivatives and to validate these predicted SAR trends through rigorous experimental evaluation.

A Comparative Guide to the Synthesis of 3-Bromo-4-morpholinobenzaldehyde: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of substituted benzaldehydes is a critical step in the creation of novel compounds. This guide provides a detailed comparison of the synthetic efficiency for producing 3-Bromo-4-morpholinobenzaldehyde, a valuable building block in medicinal chemistry. We will explore a highly efficient and practical two-step synthesis commencing from 4-fluorobenzaldehyde and compare it with alternative approaches.

Two-Step Synthesis from 4-Fluorobenzaldehyde: A Highly Efficient Route

The most direct and efficient pathway to this compound involves a two-step process: the bromination of 4-fluorobenzaldehyde followed by a nucleophilic aromatic substitution with morpholine. This method offers high yields and utilizes readily available starting materials.

Step 1: Bromination of 4-Fluorobenzaldehyde

The initial step involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde to introduce a bromine atom at the 3-position. Several methods have been reported for this transformation, with yields often exceeding 90%. A particularly effective method utilizes oleum and bromine in the presence of a zinc bromide catalyst, which has been shown to produce 3-bromo-4-fluorobenzaldehyde in yields of over 90% with high purity[1]. Another efficient, catalyst-free method involves the use of sodium bromide, hydrochloric acid, and sodium hypochlorite, with reported yields up to 91.9%[2].

Step 2: Nucleophilic Aromatic Substitution with Morpholine

Alternative Synthetic Strategies

While the two-step synthesis from 4-fluorobenzaldehyde is the most prominent, other theoretical routes could be envisioned, although they are likely to be less efficient.

  • Bromination of 4-Morpholinobenzaldehyde: This approach would involve the direct bromination of 4-morpholinobenzaldehyde. However, the morpholino group is a strongly activating, ortho-, para-directing group. This would likely lead to a mixture of products, including di-brominated species and bromination at the ortho positions, making the isolation of the desired 3-bromo isomer difficult and reducing the overall yield.

  • Multi-step Synthesis from Other Precursors: It is conceivable to construct the molecule through more elaborate, multi-step sequences starting from different precursors. However, these routes would likely involve more reaction steps, leading to a lower overall yield and increased cost and complexity.

Quantitative Data Summary

The following table summarizes the quantitative data for the recommended two-step synthesis of this compound.

StepReactionStarting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)
1Bromination4-FluorobenzaldehydeOleum, Br₂, ZnBr₂25-45~5 hours>90>95
1 (alternative)Bromination4-FluorobenzaldehydeNaBr, HCl, NaOCl20-25~1 hour~91.9>99
2Nucleophilic Aromatic Substitution3-Bromo-4-fluorobenzaldehydeMorpholine, K₂CO₃, DMF10024 hours85-95 (estimated)High

Experimental Protocols

Protocol for Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde (via Oleum/Br₂)
  • Materials: 4-Fluorobenzaldehyde, 65% Oleum, Iodine, Zinc Bromide, Bromine, Toluene, Sodium Thiosulfate solution, Sodium Sulfate.

  • Procedure:

    • To a four-necked flask equipped with a stirrer, condenser, and thermometer, add 65% Oleum (7.5 equivalents relative to 4-fluorobenzaldehyde) followed by iodine (1 wt%) and zinc bromide (2.5 wt%).

    • Stir the mixture under a nitrogen atmosphere for 5 minutes.

    • Add 4-fluorobenzaldehyde (1 equivalent) dropwise over 1 hour, maintaining the temperature below 30°C.

    • After stirring for 15 minutes, add bromine (0.6 equivalents) dropwise over 3 hours, keeping the temperature below 30°C.

    • Heat the reaction mixture to 40°C and maintain for 90 minutes, monitoring the reaction progress by GC.

    • Cool the mixture to 10°C and quench by pouring it into ice water.

    • Extract the product with toluene.

    • Wash the organic layer with sodium thiosulfate solution and then with water.

    • Dry the organic layer over sodium sulfate and evaporate the solvent to obtain crude 3-bromo-4-fluorobenzaldehyde.

    • The crude product can be further purified by distillation. A yield of approximately 97% with 96% GC purity has been reported for a similar procedure[4].

Protocol for Step 2: Synthesis of this compound (Proposed)
  • Materials: 3-Bromo-4-fluorobenzaldehyde, Morpholine, Anhydrous Potassium Carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a dry reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) in DMF.

    • Add morpholine (1.5 equivalents) and anhydrous potassium carbonate (2 equivalents).

    • Heat the reaction mixture to 100°C and stir for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Visualization of the Synthetic Pathway

The logical flow of the recommended two-step synthesis is illustrated in the following diagram.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde A->B Br₂, Oleum, ZnBr₂ (Yield: >90%) C 3-Bromo-4-fluorobenzaldehyde D This compound C->D Morpholine, K₂CO₃, DMF (Estimated Yield: 85-95%)

Caption: Two-step synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 4-fluorobenzaldehyde. The initial bromination reaction is well-established and proceeds with excellent yields. The subsequent nucleophilic aromatic substitution with morpholine is a highly plausible and likely efficient transformation, providing a direct route to the target molecule. This synthetic strategy offers a significant advantage over other potential methods in terms of yield, selectivity, and overall efficiency, making it the recommended procedure for laboratory and potential scale-up synthesis.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical methods for confirming the purity of 3-Bromo-4-morpholinobenzaldehyde, a substituted aromatic aldehyde of interest in various chemical syntheses. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, along with a comparative analysis of their performance.

Comparison of Analytical Methods

The choice of an analytical technique for purity determination depends on several factors, including the nature of potential impurities, the required accuracy, and the available instrumentation. A summary of the quantitative data that can be obtained from each method is presented in Table 1.

Analytical Method Principle Information Provided Typical Purity (%) Key Advantages Limitations
HPLC (UV-Vis) Differential partitioning between a stationary and a mobile phase.Relative purity by area percentage of the main peak.>98%High resolution, sensitive to non-volatile impurities.Requires a reference standard for absolute quantification.
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity against a certified internal standard.>98%Highly accurate and precise, provides structural information.Lower sensitivity than chromatographic methods.
GC-MS Separation of volatile compounds followed by mass-based detection.Detection and identification of volatile and semi-volatile impurities.>99% (for the main volatile component)High sensitivity, excellent for identifying volatile impurities.Not suitable for non-volatile or thermally labile compounds.
FTIR Absorption of infrared radiation by molecular vibrations.Functional group identification of the main compound and impurities.Qualitative assessmentRapid and non-destructive, provides structural information.Not inherently quantitative for purity determination.

Table 1: Comparison of Analytical Methods for Purity Determination.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic aldehydes and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a solid stationary phase (e.g., C18) and a liquid mobile phase. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for aromatic compounds. A typical gradient could be:

    • 0-20 min: 50% to 90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 90% to 50% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: In qNMR, the integral of a specific resonance signal is directly proportional to the number of corresponding protons. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula[1][2]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a gas chromatograph, and then the components are detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation pattern.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum or interpreted to confirm the identity of this compound. Impurities are identified by their mass spectra.[3][4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a fingerprint of the molecule's functional groups. While primarily a qualitative technique for structural confirmation, it can indicate the presence of impurities with different functional groups.[6][7]

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it's a low-melting solid or oil), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Confirm the presence of characteristic peaks for this compound:

      • Aromatic C-H stretch: ~3100-3000 cm⁻¹

      • Aldehyde C-H stretch: ~2850 and ~2750 cm⁻¹

      • Carbonyl (C=O) stretch of the aldehyde: ~1700-1680 cm⁻¹

      • Aromatic C=C stretches: ~1600-1450 cm⁻¹

      • C-N stretch of the morpholine: ~1250-1000 cm⁻¹

      • C-O-C stretch of the morpholine: ~1115 cm⁻¹

      • C-Br stretch: ~600-500 cm⁻¹

    • The presence of unexpected peaks may indicate impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ could suggest the presence of a starting material or a hydrolysis product).[8]

Visualization of Analytical Workflow

The selection of an appropriate analytical method can be guided by a logical workflow, as depicted in the following diagrams.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve FTIR FTIR Analysis Sample->FTIR Filter Filter (for HPLC/qNMR) Dissolve->Filter GCMS GC-MS Analysis Dissolve->GCMS HPLC HPLC Analysis Filter->HPLC qNMR qNMR Analysis Filter->qNMR Purity_HPLC Relative Purity (%) HPLC->Purity_HPLC Purity_qNMR Absolute Purity (%) qNMR->Purity_qNMR Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirm Structural Confirmation FTIR->Structure_Confirm

Caption: General experimental workflow for the purity analysis of this compound.

logical_relationship Start Purity Confirmation of This compound Qualitative Qualitative Assessment: Structural Confirmation Start->Qualitative Quantitative Quantitative Purity Assessment Start->Quantitative FTIR_node FTIR Spectroscopy Qualitative->FTIR_node Yes Relative_Purity Relative Purity Needed? Quantitative->Relative_Purity Final_Report Comprehensive Purity Report FTIR_node->Final_Report Absolute_Purity Absolute Purity Required? Relative_Purity->Absolute_Purity No HPLC_node HPLC Analysis Relative_Purity->HPLC_node Yes qNMR_node qNMR Analysis Absolute_Purity->qNMR_node Yes Volatile_Impurities Volatile Impurities Suspected? Absolute_Purity->Volatile_Impurities No HPLC_node->Final_Report qNMR_node->Final_Report GCMS_node GC-MS Analysis Volatile_Impurities->GCMS_node Yes Volatile_Impurities->Final_Report No GCMS_node->Final_Report

Caption: Logical workflow for selecting an analytical method for purity determination.

References

X-ray crystallography of 3-Bromo-4-morpholinobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of 3-Bromo-4-morpholinobenzaldehyde Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for designing new therapeutic agents and understanding their mechanisms of action. X-ray crystallography stands as a definitive method for elucidating the atomic and molecular structure of a crystal, providing precise measurements of bond lengths, angles, and the overall conformation of the molecule.[1] This guide offers a comparative overview of the , supported by experimental data from related bromo-substituted organic compounds.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a compound, other analytical techniques offer complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is invaluable for determining the molecular structure in solution and can reveal dynamics not observable in a static crystal lattice. For example, 1H and 13C NMR are used to identify the chemical environment of atoms within a molecule.[2] Powder X-ray Diffraction (PXRD) is another alternative, particularly useful when growing single crystals of sufficient size and quality is challenging.[3] While PXRD may not always provide the same level of atomic resolution as single-crystal X-ray diffraction, it is a powerful tool for identifying crystalline phases and determining unit cell parameters.[3][4]

Experimental Protocols

A typical workflow for the X-ray crystallographic analysis of a this compound derivative involves several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves a condensation reaction. For instance, a common method is the reaction of 4-bromobenzaldehyde with 4-bromoaniline in an equimolar ratio, refluxed in ethanol. The resulting product is then purified by recrystallization.[2]

Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step.[1] A common and effective method for growing crystals of organic compounds is slow evaporation from a suitable solvent.[5][6] The choice of solvent is critical, as it can influence the crystal growth mechanism and even become incorporated into the crystal lattice.[6] The process involves preparing a saturated or nearly saturated solution of the compound, filtering it to remove any particulate matter, and allowing the solvent to evaporate slowly in a dust-free and vibration-free environment.[5]

X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern of spots is collected as the crystal is rotated.[1] The collected data are then processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is typically solved using direct methods and refined using full-matrix least-squares techniques.[7][8]

Comparative Crystallographic Data

The following table presents crystallographic data for several bromo-substituted organic compounds, illustrating the type of information obtained from X-ray crystallography and allowing for a comparison of their structural parameters.

Parameter(E)-N,1-bis(4-bromophenyl)methanimine[2]2-p-bromophenyl-2-phenyl-1-picrylhydrazine[7][9]3′-bromo-4-methylchalcone[10][11]
Chemical Formula C₁₃H₉Br₂NC₁₈H₁₂BrN₅O₆C₁₆H₁₃BrO
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group PccnP2₁2₁2₁P2₁/c
a (Å) 16.031 (5)-11.2933 (3)
b (Å) 7.424 (2)-12.0163 (4)
c (Å) 11.516 (4)-10.3551 (3)
α (°) 909090
β (°) 9090103.111 (1)
γ (°) 909090
Volume (ų) 1370.1 (7)-1370.13 (7)
Z 444

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Guide to Substituted Benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes are a cornerstone in the field of organic synthesis, serving as versatile building blocks for a vast array of molecules, from pharmaceuticals to materials. The nature and position of substituents on the aromatic ring profoundly influence the reactivity of the aldehyde functional group, dictating reaction outcomes and efficiency. This guide provides an objective comparison of the performance of various substituted benzaldehydes in key organic reactions, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.

The Influence of Substituents on Reactivity

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl) groups, increase the electrophilicity of the carbonyl carbon by pulling electron density away from it. This renders the aldehyde more susceptible to nucleophilic attack.[1]

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃) groups, decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. This generally leads to a decrease in reactivity towards nucleophiles.[1]

Aromatic aldehydes are typically less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.[1]

Comparative Performance in Key Organic Reactions

The following sections summarize the impact of substituents on the performance of benzaldehydes in several common and important organic reactions.

Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, is highly sensitive to the electronic nature of the benzaldehyde derivative.

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Substituent (Position)Relative Rate Constant (k/k₀)
p-NO₂14.7
m-NO₂10.5
p-Cl2.75
H1.00
p-CH₃0.45
p-OCH₃Not specified in the provided data

As the data indicates, benzaldehydes bearing electron-withdrawing groups exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups decrease the reaction rate.[1] This trend directly correlates with the increased electrophilicity of the carbonyl carbon, which facilitates the initial attack by the phosphorus ylide.

Oxidation Reactions

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The influence of substituents on the reaction rate can, however, vary depending on the oxidizing agent and mechanism.

Table 2: Relative Reactivity of Substituted Benzaldehydes in Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)

Substituent (Position)Relative Rate Constant (k/k₀)
p-NO₂1.62
m-NO₂1.35
p-Cl0.55
H1.00
p-CH₃2.51
p-OCH₃6.31

Interestingly, in the oxidation by benzyltrimethylammonium chlorobromate, both electron-withdrawing and electron-donating groups accelerate the reaction, with the effect being more pronounced for electron-donating groups.[1] This suggests a reaction mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate.[1]

Condensation Reactions

Claisen-Schmidt Condensation: This reaction, which forms α,β-unsaturated ketones (chalcones), is a variant of the aldol condensation.[2] The reactivity of substituted benzaldehydes is a key factor in determining the yield of the resulting chalcone.[2] Electron-withdrawing groups on the benzaldehyde ring generally enhance its reactivity by increasing the electrophilicity of the carbonyl carbon.[2]

Knoevenagel Condensation: Similar to other nucleophilic addition reactions, electron-withdrawing groups on the benzaldehyde ring increase its reactivity in the Knoevenagel condensation.[1]

Aldol Condensation: In proline-catalyzed aldol reactions, a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative has been observed.[1] Consequently, benzaldehydes with electron-withdrawing substituents exhibit increased reactivity.[1]

Experimental Protocols

The following are generalized protocols for key reactions involving substituted benzaldehydes. Researchers should optimize these conditions based on the specific substrate and desired outcome.

General Protocol for the Wittig Reaction

This protocol outlines the general steps for the reaction between a substituted benzaldehyde and a phosphonium ylide.

  • Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent such as THF or diethyl ether. A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a suitable temperature (e.g., 0 °C or room temperature) to generate the ylide. The formation of a characteristic color often indicates successful ylide formation.[1]

  • Reaction with Aldehyde: The substituted benzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution.[1] The reaction mixture is stirred for a period ranging from 30 minutes to several hours, with progress monitored by thin-layer chromatography (TLC).[1]

  • Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired alkene.[1]

General Protocol for Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)

This protocol describes a typical procedure for the oxidation of a substituted benzaldehyde.

  • Solution Preparation: A stock solution of BTMACB is prepared in a suitable solvent, such as aqueous acetic acid. Solutions of the various substituted benzaldehydes are also prepared in the same solvent system.[1]

  • Reaction Initiation: The reactions are typically carried out under pseudo-first-order conditions, with a large excess of the benzaldehyde over BTMACB. The reaction is initiated by mixing the solutions of the benzaldehyde and BTMACB.[1]

  • Kinetic Measurement: The progress of the reaction is monitored spectrophotometrically by following the disappearance of BTMACB at its wavelength of maximum absorbance.[1]

  • Data Analysis: The pseudo-first-order rate constants are determined from the slope of the linear plots of log[BTMACB] versus time.[1]

Visualizing Reaction Workflows and Principles

Diagrams can be powerful tools for understanding experimental processes and fundamental chemical principles.

Experimental_Workflow_Wittig_Reaction cluster_Ylide_Generation Ylide Generation cluster_Reaction Reaction cluster_Workup Workup & Purification Phosphonium_Salt Phosphonium Salt in Anhydrous Solvent Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine_Intermediate Betaine Intermediate Ylide->Betaine_Intermediate Substituted_Benzaldehyde Substituted Benzaldehyde in Anhydrous Solvent Substituted_Benzaldehyde->Betaine_Intermediate Oxaphosphetane Oxaphosphetane Betaine_Intermediate->Oxaphosphetane Ring Closure Alkene_Product Alkene Product Oxaphosphetane->Alkene_Product Elimination Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Quenching Quench Reaction Alkene_Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification

Caption: General experimental workflow for the Wittig reaction.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) Substituted_Benzaldehyde Substituted Benzaldehyde EDG -OCH3, -CH3, etc. Substituted_Benzaldehyde->EDG EWG -NO2, -Cl, etc. Substituted_Benzaldehyde->EWG Decreased_Electrophilicity Decreased Carbonyl Electrophilicity (δ+) EDG->Decreased_Electrophilicity Slower_Nucleophilic_Attack Slower Rate of Nucleophilic Attack Decreased_Electrophilicity->Slower_Nucleophilic_Attack Increased_Electrophilicity Increased Carbonyl Electrophilicity (δ+) EWG->Increased_Electrophilicity Faster_Nucleophilic_Attack Faster Rate of Nucleophilic Attack Increased_Electrophilicity->Faster_Nucleophilic_Attack

Caption: Influence of substituents on carbonyl electrophilicity.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-4-morpholinobenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Anticipated Hazard Profile

Based on the toxicological data of analogous compounds, 3-Bromo-4-morpholinobenzaldehyde is presumed to present multiple hazards. The table below summarizes the potential risks, drawing from the safety data of similar brominated benzaldehydes and morpholine. It is crucial to handle this compound with the assumption that it exhibits these hazardous properties.

Hazard CategoryAnticipated RiskSource Compound(s)
Acute Oral Toxicity Harmful if swallowed.[1]3-Bromobenzaldehyde, 3-Bromo-4-chlorobenzaldehyde[2]
Skin Corrosion/Irritation Causes skin irritation.[1]3-Bromobenzaldehyde, 3-Bromo-4-hydroxybenzaldehyde[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]3-Bromobenzaldehyde, 3-Bromo-4-hydroxybenzaldehyde[3]
Respiratory Irritation May cause respiratory irritation.[1]3-Bromobenzaldehyde, 3-Bromo-4-hydroxybenzaldehyde[3]
Flammability May be combustible at high temperatures.3-Bromobenzaldehyde, Morpholine[4]
Environmental Hazard Halogenated organic compounds can be persistent and require special disposal considerations to prevent environmental contamination.[5]General classification

Experimental Protocol: Proper Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure that the chemical waste is managed in an environmentally sound manner.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes.

  • Use chemical-resistant gloves (nitrile or neoprene).

  • Wear safety glasses or goggles.

  • A face shield may be necessary if there is a risk of splashing.

2. Waste Segregation and Collection:

  • Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste."[6]

  • As this compound is a solid, it should be collected in a clearly labeled, sealable container.

  • Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7]

  • Avoid mixing with other incompatible waste streams such as acids or bases.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For a small spill, carefully sweep the solid material into a designated "Halogenated Organic Waste" container.

  • Avoid generating dust. If necessary, lightly moisten the spilled material with a non-reactive solvent (e.g., mineral oil) to minimize airborne particles.

  • Clean the spill area with a suitable solvent and absorbent pads. All contaminated materials must be disposed of as halogenated hazardous waste.

4. Final Disposal:

  • The collected this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • The primary method of disposal for halogenated organic compounds is controlled incineration at a high temperature in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[8]

  • Ensure that the waste container is properly sealed and labeled according to your institution's and local regulations before collection.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound for Disposal B Consult Safety Data for Similar Compounds A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Locate Designated 'Halogenated Organic Waste' Container C->D E Carefully Transfer Waste into Container D->E F Securely Seal and Label Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Service G->H I Ensure Incineration at a Permitted Facility H->I

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-4-morpholinobenzaldehyde was located. The following guidance is based on the safety data of structurally similar compounds, including 3-Bromobenzaldehyde, 4-Bromobenzaldehyde, and other halogenated organic compounds. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe operational use and compliant disposal of this compound.

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to possess the following hazards.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesWear nitrile or neoprene gloves at all times.[1][2] For tasks with a high risk of splashing, consider double-gloving.[3] Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[4][5]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesSafety glasses meeting ANSI Z87.1 standards are required.[2][4] When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[2][4][5]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned.[2] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[3] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1][4]
Respiratory Protection Air-purifying respiratorAll work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5][6] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[2][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

Engineering Controls and Preparation
  • Ventilation: All manipulations of this compound must be performed in a properly functioning chemical fume hood.[1][5][6]

  • Safety Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[3][6]

  • Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.[6]

General Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[8]

  • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][9]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][8][9][10]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7][11][12] Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][11][12] If skin irritation occurs, seek medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[12][13] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[7][12] Rinse the mouth with water.[9][11] Seek immediate medical attention.[13]

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[8]

Waste Segregation
  • Do not mix this compound waste with other waste streams.

  • As a halogenated organic compound, it must be collected in a designated "Halogenated Organic Waste" container.[1][6]

Container Management
  • Collect all liquid and solid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1][6]

  • Ensure the waste container is clearly labeled with "Halogenated Organic Waste" and the chemical name.[6]

Disposal Procedure
  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[8]

  • Arrange for disposal through your institution's designated hazardous waste management program.[1]

  • Never dispose of this chemical down the drain.[1]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_hazards Potential Hazards prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 haz1 Inhalation handle1->haz1 haz2 Skin/Eye Contact handle1->haz2 clean1 Segregate Halogenated Waste handle2->clean1 handle2->haz1 handle2->haz2 clean2 Decontaminate Glassware clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 haz3 Ingestion

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.